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Core Science & Biosynthesis

Foundational

mechanism of unactivated 2-vinylaziridine ring opening

An In-depth Technical Guide to the Ring-Opening Mechanisms of Unactivated 2-Vinylaziridines For Researchers, Scientists, and Drug Development Professionals Introduction Unactivated 2-vinylaziridines are a class of strain...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Ring-Opening Mechanisms of Unactivated 2-Vinylaziridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unactivated 2-vinylaziridines are a class of strained, three-membered nitrogen heterocycles that have emerged as exceptionally versatile building blocks in modern organic synthesis. Their unique structural motif, combining the high ring strain of the aziridine with the reactivity of a vinyl group, provides a powerful platform for the stereocontrolled introduction of nitrogen-containing fragments into complex molecules. The ring-opening reactions of these compounds are of particular significance, as they allow for the regio- and stereoselective formation of a diverse array of valuable products, including allylic amines, amino alcohols, and substituted nitrogen heterocycles, which are prevalent in many biologically active compounds and pharmaceuticals.[1][2]

This guide provides an in-depth exploration of the core mechanisms governing the ring-opening of unactivated 2-vinylaziridines. As these aziridines possess an electron-donating group on the nitrogen atom, they are inherently less reactive than their "activated" counterparts (which bear electron-withdrawing groups).[1][3] Consequently, their ring-opening typically requires a strategic activation step to render the aziridine ring susceptible to nucleophilic attack. This guide will elucidate these activation strategies and the subsequent mechanistic pathways, offering a comprehensive understanding for researchers seeking to harness the synthetic potential of these valuable intermediates.

Core Mechanistic Principles: The Imperative of Activation

The nitrogen atom in an unactivated aziridine is a poor leaving group, which makes the direct nucleophilic attack on the ring carbons a high-energy process. To facilitate ring-opening, the aziridine must first be "activated." The most common and effective method of activation involves the conversion of the neutral aziridine into a highly electrophilic aziridinium ion. This is typically achieved by reacting the aziridine with an electrophile, such as a Brønsted or Lewis acid, or an alkylating agent.[3][4] The resulting aziridinium ion is significantly more susceptible to nucleophilic attack due to the increased ring strain and the positive charge on the nitrogen atom, which makes it a much better leaving group.

Key Mechanistic Pathways

Once the aziridinium ion is formed, the regiochemical outcome of the nucleophilic attack is dictated by a competition between two primary pathways: S_N2 and S_N2' (conjugate addition).

Nucleophilic Ring-Opening via Aziridinium Ion: A Tale of Two Pathways (S_N2 vs. S_N2')

The choice between the S_N2 and S_N2' pathway is influenced by a delicate interplay of steric and electronic factors, including the nature of the nucleophile, the substitution pattern of the aziridine, and the reaction conditions.

  • S_N2 Pathway: In this pathway, the nucleophile directly attacks one of the aziridine ring carbons (C2 or C3), leading to a direct displacement of the nitrogen atom. The attack generally occurs at the less substituted carbon due to steric hindrance.

  • S_N2' Pathway (Conjugate Addition): In this pathway, the nucleophile attacks the terminal carbon of the vinyl group (C4), in a 1,4-conjugate addition fashion. This results in the opening of the aziridine ring to form an enamine or an imine intermediate, which is then protonated to yield the allylic amine product.

G cluster_activation Activation cluster_ring_opening Ring-Opening Unactivated_Aziridine Unactivated 2-Vinylaziridine Aziridinium_Ion Aziridinium Ion Unactivated_Aziridine->Aziridinium_Ion E+ (e.g., H+, Lewis Acid) SN2_Product S_N2 Product (Direct Attack) Aziridinium_Ion->SN2_Product Nu- (at C2 or C3) SN2_prime_Product S_N2' Product (Conjugate Addition) Aziridinium_Ion->SN2_prime_Product Nu- (at C4)

S_N2 vs. S_N2' pathways in aziridinium ion ring-opening.
Palladium-Catalyzed Ring-Opening via π-Allyl Intermediate

Transition metal catalysis, particularly with palladium(0) complexes, offers an alternative and powerful strategy for the ring-opening of 2-vinylaziridines. In this case, the reaction does not proceed through an aziridinium ion intermediate. Instead, the palladium(0) catalyst undergoes an oxidative addition to the C-N bond of the aziridine ring to form a π-allyl palladium(II) complex. This intermediate is highly electrophilic and can be attacked by a wide range of nucleophiles at either terminus of the π-allyl system, leading to the formation of the ring-opened product and regeneration of the palladium(0) catalyst.

G Start 2-Vinylaziridine + Pd(0) Oxidative_Addition Oxidative Addition Start->Oxidative_Addition Pi_Allyl_Complex π-Allyl Pd(II) Complex Oxidative_Addition->Pi_Allyl_Complex Nucleophilic_Attack Nucleophilic Attack (Nu-) Pi_Allyl_Complex->Nucleophilic_Attack Product_Complex Product-Pd(II) Complex Nucleophilic_Attack->Product_Complex Reductive_Elimination Reductive Elimination Product_Complex->Reductive_Elimination End Ring-Opened Product + Pd(0) Reductive_Elimination->End End->Start Catalytic Cycle

Palladium-catalyzed ring-opening of a 2-vinylaziridine.

Factors Influencing Regio- and Stereoselectivity

The ability to control the regioselectivity and stereoselectivity of the ring-opening reaction is paramount for the synthetic utility of 2-vinylaziridines. Several factors play a crucial role in determining the outcome of the reaction.

FactorInfluence on Regioselectivity (S_N2 vs. S_N2')Influence on Stereoselectivity
Nucleophile "Hard" nucleophiles (e.g., Grignard reagents, organolithiums) tend to favor S_N2 attack at the less hindered carbon. "Soft" nucleophiles (e.g., organocuprates, amines, thiols) often favor S_N2' attack.The stereochemistry of the starting aziridine is often transferred to the product in S_N2 reactions (inversion of configuration). S_N2' reactions can also be highly stereoselective.
Substituents on Aziridine Steric bulk at the C2 or C3 position of the aziridine ring will disfavor S_N2 attack at that position, thus promoting S_N2' attack.The stereochemistry of the substituents on the starting aziridine directs the facial selectivity of the nucleophilic attack.
Solvent The polarity of the solvent can influence the stability of the aziridinium ion and the nucleophilicity of the attacking species, thereby affecting the regioselectivity.Solvent can play a role in the stereochemical outcome by influencing the conformation of the transition state.
Temperature Lower temperatures generally favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically favored product. The activation energies for the S_N2 and S_N2' pathways may differ, allowing for temperature-based control in some cases.Temperature can affect the degree of stereoselectivity, with lower temperatures often leading to higher stereochemical fidelity.

Detailed Experimental Protocols

The following protocols are provided as representative examples of the ring-opening of unactivated 2-vinylaziridines.

Protocol 1: Regioselective Ring-Opening of a γ-Ketoalkyl-Substituted Aziridine with Water[4]

This protocol describes the acid-catalyzed ring-opening of an unactivated 2-vinylaziridine bearing a γ-ketoalkyl substituent, where water acts as the nucleophile.

Materials:

  • 1-((S)-1-((R)-1-phenylethyl)aziridin-2-yl)oct-7-en-3-one

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • To a solution of 1-((S)-1-((R)-1-phenylethyl)aziridin-2-yl)oct-7-en-3-one (1 equivalent) in dichloromethane (0.1 M) at 0 °C, add trifluoroacetic acid (1.2 equivalents) dropwise.

  • Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired ring-opened product.

Protocol 2: Palladium-Catalyzed Domino Reaction of a 2-Vinylaziridine with a 2-Alkynylaniline

This protocol details a palladium-catalyzed reaction that involves the ring-opening of a 2-vinylaziridine and subsequent cyclization to form a 3-allylated indole.

Materials:

  • 2-Vinylaziridine (1 equivalent)

  • 2-Alkynylaniline (2 equivalents)

  • Palladium(II) trifluoroacetate (Pd(TFA)2) (5 mol %)

  • N,N-Diisopropylethylamine (DIPEA) (0.5 equivalents)

  • Sodium trifluoroacetate (CF3COONa) (2 equivalents)

  • 1,2-Dichloroethane (DCE)

  • Ethyl acetate (EtOAc)

  • Silica gel

Procedure:

  • To a reaction flask under an air atmosphere, add the 2-vinylaziridine, 2-alkynylaniline, Pd(TFA)2, DIPEA, and CF3COONa.

  • Add 1,2-dichloroethane to the flask.

  • Stir the mixture at 80 °C for 12 hours.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a plug of silica gel, washing the silica gel with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to yield the 3-allylated indole.

G Start Assemble Reactants (Aziridine, Nucleophile, Catalyst, Solvent) Reaction Reaction at Controlled Temperature Start->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Quench Quench Reaction Reaction->Quench Monitoring->Reaction Workup Aqueous Workup & Extraction Quench->Workup Drying Dry Organic Layer Workup->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Chromatography Concentration->Purification Product Isolated Product Purification->Product

General experimental workflow for 2-vinylaziridine ring-opening.

Applications in Organic Synthesis

The ring-opening of unactivated 2-vinylaziridines provides access to a wide range of valuable synthetic intermediates. For instance, the resulting allylic amines are precursors to various nitrogen-containing heterocycles, such as pyrrolidines, piperidines, and azepanes, through subsequent cyclization reactions.[2][4][5][6] These heterocyclic motifs are found in numerous natural products and pharmaceutical agents. The ability to introduce functional groups with a high degree of regio- and stereocontrol makes the ring-opening of 2-vinylaziridines a powerful tool in target-oriented synthesis.

References

  • Alkylative Aziridine Ring-Opening Reactions. Molecules. Available at: [Link]

  • Unexplored Nucleophilic Ring Opening of Aziridines. MDPI. Available at: [Link]

  • Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry. Available at: [Link]

  • Process for synthesis of 2-substituted pyrrolidines and piperadines. Google Patents.
  • Nucleophilic ring opening of vinyl aziridine 353 via... ResearchGate. Available at: [Link]

  • Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. PMC. Available at: [Link]

  • The addition of Grignard reagents to carbodiimides. The synthesis, structure and potential utilization of magnesium amidinates. Dalton Transactions. Available at: [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

  • Grignard Reaction. Organic Chemistry Portal. Available at: [Link]

  • A Specific Nucleophilic Ring-Opening Reaction of Aziridines as a Unique Platform for the Construction of Hydrogen Polysulfides Sensors. PMC. Available at: [Link]

  • Ring Expansion of Vinylaziridines through the Strain-Release Pericyclic Reaction: Recent Developments and Applications. MDPI. Available at: [Link]

Sources

Exploratory

A Computational DFT Guide to the Thermodynamic Stability of 2-Vinylaziridine

Executive Summary 2-Vinylaziridines are valuable, yet strained, three-membered heterocyclic scaffolds integral to the synthesis of more complex nitrogen-containing molecules and bioactive compounds. Their utility is intr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Vinylaziridines are valuable, yet strained, three-membered heterocyclic scaffolds integral to the synthesis of more complex nitrogen-containing molecules and bioactive compounds. Their utility is intrinsically linked to their thermodynamic stability, which governs their propensity for ring-opening and rearrangement reactions.[1][2][3] This in-depth technical guide provides a comprehensive framework for employing Density Functional Theory (DFT) to investigate the thermodynamic stability of 2-vinylaziridine isomers. We will explore the theoretical underpinnings, present a validated computational protocol, and discuss the interpretation of the resulting data, offering researchers, scientists, and drug development professionals a robust methodology for in silico analysis.

Introduction: The Significance of 2-Vinylaziridine and the Role of DFT

Aziridines, as nitrogen-containing three-membered rings, are characterized by significant ring strain, making them susceptible to a variety of ring-opening reactions.[1][4] The introduction of a vinyl group at the 2-position creates a synthetically versatile intermediate, but also introduces isomeric possibilities (cis and trans) and potential electronic interactions that can influence the molecule's stability and reactivity.[5][6] Understanding the relative thermodynamic stabilities of these isomers is paramount for predicting reaction outcomes and designing selective synthetic pathways.[2]

Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational tool for predicting the thermodynamic properties of molecules.[7][8] By solving the electronic structure of a molecule, DFT can accurately calculate key thermodynamic parameters such as enthalpy and Gibbs free energy, providing a quantitative measure of stability.[9][10][11] This guide will detail a DFT-based workflow to determine the relative stabilities of cis- and trans-2-vinylaziridine.

Theoretical Foundations: Quantifying Stability with DFT

The thermodynamic stability of a molecule is determined by its Gibbs free energy (G), which considers both enthalpy (H) and entropy (S) at a given temperature (T):

G = H - TS

In the context of computational chemistry, these values are derived from the calculated electronic energy, zero-point vibrational energy, and thermal corrections obtained from frequency calculations.[9] By comparing the Gibbs free energies of the cis and trans isomers of 2-vinylaziridine, we can determine which is the thermodynamically more stable form.

The choice of the DFT functional and basis set is critical for obtaining accurate results. For systems like aziridines, hybrid functionals such as B3LYP often provide a good balance of accuracy and computational cost.[1][12][13] The inclusion of a dispersion correction (e.g., D3) is also recommended to accurately model non-covalent interactions. A Pople-style basis set, such as 6-311+G(d,p) , is generally sufficient for providing a good description of the electronic structure of these molecules.[12][14][15]

Computational Protocol: A Step-by-Step aza-[5][15]-Wittig Rearrangement

This section outlines a detailed, step-by-step methodology for the computational analysis of 2-vinylaziridine stability.

Molecular Structure Preparation
  • Construct Isomers: Build the initial 3D structures of both cis- and trans-2-vinylaziridine using a molecular modeling software (e.g., Avogadro, GaussView).

  • Initial Cleaning: Perform a preliminary geometry optimization using a computationally inexpensive method (e.g., a molecular mechanics force field) to obtain reasonable starting structures.

Geometric Optimization

The goal of this step is to find the lowest energy conformation for each isomer.

  • Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Input File: For each isomer, create an input file specifying the following:

    • Method: B3LYP-D3

    • Basis Set: 6-311+G(d,p)

    • Job Type: Opt (Optimization)

  • Execution: Run the calculation. The software will iteratively adjust the molecular geometry to minimize the electronic energy.

Frequency Calculations

Frequency calculations are essential to verify that the optimized structure is a true energy minimum and to compute thermodynamic properties.

  • Input File: Using the optimized geometry from the previous step, create a new input file with the following specifications:

    • Method: B3LYP-D3

    • Basis Set: 6-311+G(d,p)

    • Job Type: Freq (Frequency)

  • Verification: Upon completion, check the output for the number of imaginary frequencies. A true minimum on the potential energy surface will have zero imaginary frequencies.

  • Data Extraction: The output of the frequency calculation will contain the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

Solvation Effects

To model a more realistic chemical environment, it is often necessary to include the effects of a solvent.

  • Model: The Polarizable Continuum Model (PCM) is a widely used and effective method for incorporating solvent effects.

  • Implementation: Add the SCRF=(PCM, Solvent=solvent_name) keyword to the input file for both the optimization and frequency calculations. Choose a solvent relevant to the experimental conditions (e.g., water, dichloromethane).

Visualizing the Computational Workflow

DFT Workflow for 2-Vinylaziridine Stability cluster_cis cis-2-Vinylaziridine cluster_trans trans-2-Vinylaziridine cis_build 1. Build Initial Structure cis_opt 2. Geometry Optimization (B3LYP-D3/6-311+G(d,p)) cis_build->cis_opt cis_freq 3. Frequency Calculation (Verify Minimum & Get Thermo Data) cis_opt->cis_freq compare 4. Compare Gibbs Free Energies (ΔG) cis_freq->compare trans_build 1. Build Initial Structure trans_opt 2. Geometry Optimization (B3LYP-D3/6-311+G(d,p)) trans_build->trans_opt trans_freq 3. Frequency Calculation (Verify Minimum & Get Thermo Data) trans_opt->trans_freq trans_freq->compare conclusion 5. Determine Relative Thermodynamic Stability compare->conclusion

Caption: A flowchart illustrating the DFT workflow for determining the relative thermodynamic stability of 2-vinylaziridine isomers.

Data Presentation and Interpretation

The primary output for comparison will be the Gibbs free energies of the cis and trans isomers. It is best to present this data in a clear, tabular format.

IsomerElectronic Energy (Hartree)Zero-Point Energy (Hartree)Gibbs Free Energy (Hartree)Relative Gibbs Free Energy (kcal/mol)
cis-2-VinylaziridineCalculated ValueCalculated ValueCalculated ValueCalculated Value
trans-2-VinylaziridineCalculated ValueCalculated ValueCalculated Value0.0 (Reference)

Interpretation:

  • The isomer with the lower Gibbs free energy is the thermodynamically more stable isomer.

  • The relative Gibbs free energy (ΔG) is calculated by subtracting the Gibbs free energy of the more stable isomer from that of the less stable isomer and converting the units from Hartrees to kcal/mol (1 Hartree = 627.5 kcal/mol).

  • A larger ΔG value indicates a greater difference in stability.

Factors that can influence the relative stability include:

  • Steric Hindrance: The cis isomer may experience greater steric strain due to the proximity of the vinyl group and substituents on the aziridine ring.

  • Electronic Effects: The orientation of the vinyl group relative to the aziridine ring can influence electronic interactions, such as hyperconjugation.

Conclusion

This guide has provided a comprehensive and authoritative protocol for the computational study of 2-vinylaziridine thermodynamic stability using DFT. By following the outlined methodology, researchers can gain valuable insights into the intrinsic properties of these important synthetic intermediates. The ability to predict the relative stabilities of isomers is a crucial component in the rational design of synthetic routes and the development of novel chemical entities.

References

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  • [Synthesis and Aza-[5][15]-Wittig Rearrangements of Vinylaziridines: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications]()

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  • [Synthesis and Aza-[5][15]-Wittig Rearrangements of Vinylaziridines: Scope and Limitations - PubMed]()

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Foundational

Spectroscopic Characterization and NMR of N-Substituted 2-Vinylaziridines: A Comprehensive Technical Guide

Introduction to N-Substituted 2-Vinylaziridines N-substituted 2-vinylaziridines are highly versatile nitrogen-carbon-carbon (NCC) synthetic building blocks[1]. Due to their inherent ring strain and the presence of a reac...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to N-Substituted 2-Vinylaziridines

N-substituted 2-vinylaziridines are highly versatile nitrogen-carbon-carbon (NCC) synthetic building blocks[1]. Due to their inherent ring strain and the presence of a reactive vinyl group, they are widely employed in transition-metal-catalyzed allylic alkylations, ring expansions, and cycloadditions[2][3]. The reactivity and stereochemical outcome of these transformations are strictly dictated by the relative configuration (cis/trans) and the electronic nature of the N-substituent (e.g., tosyl, nosyl, acyl)[1].

For drug development professionals and synthetic chemists, rigorous spectroscopic characterization—primarily via Nuclear Magnetic Resonance (NMR)—is paramount. A misassigned stereocenter at the aziridine stage can derail an entire multi-step synthesis, making self-validating analytical protocols a critical requirement.

Causality in Experimental Choices: The "Why" Behind the Spectra

When characterizing N-substituted 2-vinylaziridines, the chemical shifts are governed by two primary physical phenomena:

  • Electronegativity and Deshielding: The electron-withdrawing nature of the N-substituent (such as a p-toluenesulfonyl group) heavily deshields the aziridine ring protons, shifting them downfield compared to simple N-alkyl aziridines.

  • Magnetic Anisotropy: The anisotropic effect of the adjacent vinyl group causes distinct chemical shift differences between the cis and trans protons on the aziridine ring[1]. Furthermore, the coupling constants ( J ) between the protons on the substituted carbon (C2) and the unsubstituted carbon (C3) are diagnostic: Jcis​ is typically larger (6–8 Hz) than Jtrans​ (3–5 Hz).

Step-by-Step Methodology: NMR Sample Preparation and Acquisition

To ensure high-fidelity data, the following protocol must be strictly adhered to. This workflow is designed to prevent signal overlap and ensure accurate integration.

Step 1: Sample Purification Purify the synthesized N-substituted 2-vinylaziridine via silica gel flash chromatography to remove paramagnetic impurities and trace metals (e.g., Pd or Ni catalysts used in upstream steps)[2][4]. Trace metals dramatically reduce relaxation times ( T1​ / T2​ ), leading to line broadening.

Step 2: Solvent Selection Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) or deuterated benzene (C 6​ D 6​ ). Causality: While CDCl 3​ is standard, C 6​ D 6​ is strategically chosen if the aromatic signals of an N-tosyl group overlap with the vinyl multiplet in CDCl 3​ . The different solvent anisotropy of C 6​ D 6​ shifts the aromatic resonances away from the critical alkene signals.

Step 3: Internal Standardization Add 0.05% v/v Tetramethylsilane (TMS) to the solvent. Set the TMS signal to exactly δ 0.00 ppm for 1 H and δ 77.16 ppm for the central CDCl 3​ triplet in 13 C NMR.

Step 4: Acquisition Parameters ( 1 H NMR) Use a 400 MHz or 500 MHz spectrometer. Set a relaxation delay ( D1​ ) of at least 2 seconds to ensure complete relaxation of the rigid aziridine protons, preventing integration errors.

Step 5: Acquisition Parameters ( 13 C NMR) Use a 101 MHz or 126 MHz spectrometer with proton decoupling ( 13 C{ 1 H}). Increase the number of scans (e.g., 512–1024) due to the lack of Nuclear Overhauser Effect (NOE) enhancement on quaternary carbons (like the sulfonyl-attached aromatic carbon)[2].

Workflow A Synthesis & Purification (Flash Chromatography) B Solvent Selection (CDCl3 or C6D6) A->B C 1D NMR Acquisition (1H, 13C{1H}) B->C D 2D NMR Acquisition (COSY, HSQC, NOESY) C->D E Stereochemical Assignment (cis/trans Elucidation) D->E

Experimental workflow for the synthesis and NMR characterization of 2-vinylaziridines.

Quantitative Data: 1D NMR Chemical Shifts

The aziridine ring consists of three protons: one on the carbon bearing the vinyl group (C2), and two on the unsubstituted carbon (C3). The table below summarizes the expected spectral windows for N-arylsulfonyl-2-vinylaziridines.

Table 1: Typical 1 H and 13 C NMR Data for N-Tosyl-2-vinylaziridines (400 MHz, CDCl 3​ ) [2]

Position 1 H Chemical Shift ( δ , ppm)Multiplicity & Coupling ( J in Hz) 13 C Chemical Shift ( δ , ppm)
Aziridine C2-H 3.28 – 3.48m (multiplet)41.3 – 42.2
Aziridine C3-H (trans to vinyl)2.17 – 2.30d ( J = 4.6 Hz)34.4 – 35.5
Aziridine C3-H (cis to vinyl)2.73 – 2.95d ( J = 7.0 – 7.2 Hz)34.4 – 35.5
Vinyl -CH= 5.22 – 5.26m (multiplet)132.0 – 134.0
Vinyl =CH 2​ 5.36 – 5.57m (multiplet)120.6 – 120.8

Note: Data synthesized from 1-((4-fluorophenyl)sulfonyl)-2-vinylaziridine and 1-((2-chlorophenyl)sulfonyl)-2-vinylaziridine[2].

2D NMR Techniques for Stereochemical Elucidation

While 1D NMR provides the structural backbone, 2D NMR acts as the self-validating mechanism for stereochemical assignment. Relying solely on 1D coupling constants can be misleading in highly functionalized systems.

  • COSY (Correlation Spectroscopy): Confirms the scalar connectivity between the C2 proton and the adjacent vinyl protons, ensuring the vinyl group is correctly mapped to the aziridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Differentiates the C2 methine carbon (~41 ppm) from the C3 methylene carbon (~34 ppm) by correlating them to their directly attached protons[2].

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Critical for distinguishing diastereomers. A strong NOE cross-peak between the N-substituent (e.g., ortho-protons of the tosyl group) and the C2/C3 protons definitively assigns the relative configuration[1]. For instance, in cis-isomers, the chemical shift of the C2 proton often appears upfield (4.02–4.12 ppm in specific functionalized analogs) compared to trans-isomers (4.38–4.46 ppm) due to shielding effects[1].

NMR_Logic Core Structural Elucidation H1 1H NMR (Proton Environments) Core->H1 C13 13C NMR (Carbon Backbone) Core->C13 COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (C-H Connectivity) H1->HSQC NOESY NOESY (Spatial Proximity) H1->NOESY C13->HSQC

Logical relationship of 1D and 2D NMR techniques in the structural elucidation of aziridines.

Advanced Spectroscopic Corroboration

To ensure absolute trustworthiness, NMR data must be corroborated with High-Resolution Mass Spectrometry (HRMS). For example, the[M + Na] + or [M + H] + adducts of N-arylsulfonyl-2-vinylaziridines provide exact mass validation (e.g., m/z calculated for C 10​ H 11​ ClNO 2​ S + is 244.0194, found 244.0195)[2]. X-ray crystallography remains the gold standard for absolute configuration but requires the growth of suitable single crystals, which is often facilitated by heavy-atom containing N-substituents (like p-bromobenzenesulfonyl)[1].

Conclusion

The spectroscopic characterization of N-substituted 2-vinylaziridines requires a systematic, multi-modal approach. By understanding the causality behind chemical shifts—driven by ring strain and substituent electronegativity—and employing a rigorous 1D/2D NMR workflow, researchers can confidently assign the complex regio- and stereochemistry of these pivotal synthetic intermediates.

References

  • Palladium-Catalyzed Reaction of 2-Alkynylanilines with 2-Vinylaziridines Access to 3-Allylated Indoles. American Chemical Society (ACS).2

  • Metal-Catalyzed (4 + 3) Cyclization of Vinyl Aziridines with para-Quinone Methide Derivatives. American Chemical Society (ACS).5

  • Dinuclear Pathways for the Activation of Strained Three-Membered Rings. American Chemical Society (ACS).4

  • Chemical Science - RSC Publishing. Royal Society of Chemistry (RSC).6

Sources

Exploratory

Unlocking Synthetic Potential: The Electronic Structure and Intrinsic Reactivity of 2-Vinylaziridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The 2-vinylaziridine scaffold represents a fascinating convergence of chemical properties: the high ring strain of a three-membe...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-vinylaziridine scaffold represents a fascinating convergence of chemical properties: the high ring strain of a three-membered heterocycle fused with the π-system of a vinyl group. This unique combination imbues the molecule with a rich and versatile reactivity profile, making it a powerful building block in modern organic synthesis. For drug development professionals and researchers, understanding the fundamental electronic properties of this moiety is paramount to harnessing its synthetic potential for creating complex nitrogen-containing heterocycles, alkaloids, and peptide mimetics.[1][2] This guide provides an in-depth exploration of the electronic structure that governs the intrinsic reactivity of 2-vinylaziridines, offering both theoretical insights and practical, field-proven protocols.

Part 1: The Electronic Foundation of Reactivity

The reactivity of 2-vinylaziridine is not arbitrary; it is a direct consequence of its electronic architecture. The severe ring strain, estimated at approximately 27 kcal/mol, renders the C-N and C-C bonds of the aziridine ring highly susceptible to cleavage.[3] This inherent instability is the primary driving force for its diverse chemical transformations.[2][4]

Molecular Orbitals and Bonding: A Tale of Strain and Conjugation

The electronic structure of 2-vinylaziridine is best understood through the lens of molecular orbital theory. The aziridine ring itself does not possess conventional sp³ hybridized orbitals. Instead, the bonding is described by bent "banana" bonds, a result of geometric constraints forcing the bond angles far from the ideal tetrahedral angle. This inefficient orbital overlap contributes significantly to the ring strain.

The introduction of a vinyl group at the C2 position creates a system where the strained sigma bonds of the aziridine can interact with the π-system of the double bond. Computational studies, primarily using Density Functional Theory (DFT), are essential for elucidating these interactions.[5][6] These analyses reveal a lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy, making the ring more susceptible to nucleophilic attack. Furthermore, the Highest Occupied Molecular Orbital (HOMO) often shows significant electron density on both the nitrogen atom and the vinyl group, indicating potential sites for electrophilic attack and participation in pericyclic reactions.

G Key Molecular Orbital Interactions cluster_0 Aziridine Ring Orbitals cluster_1 Vinyl Group Orbitals cluster_2 Resulting Molecular Orbitals Sigma_CN σ(C-N) LUMO LUMO (Lowered energy, susceptible to attack) Sigma_CN->LUMO Interacts with Sigma_CC σ(C-C) n_N n(N) (Lone Pair) HOMO HOMO (High density on N and π-system) n_N->HOMO Contributes to Pi_vinyl π(C=C) Pi_vinyl->HOMO Contributes to Pi_star_vinyl π*(C=E) Pi_star_vinyl->LUMO Contributes to

Caption: Interaction of aziridine and vinyl orbitals.

Spectroscopic Signatures

The unique electronic environment of 2-vinylaziridine gives rise to characteristic spectroscopic data. Understanding these signatures is crucial for reaction monitoring and product characterization.

Spectroscopy Feature Typical Chemical Shift / Wavenumber Interpretation
¹H NMR Aziridine Ring Protonsδ 1.0 - 3.0 ppmHigh-field shifts due to the strained ring environment. Complex splitting patterns are common.
Vinyl Protonsδ 5.0 - 6.5 ppmTypical olefinic region, with coupling constants revealing stereochemistry.
¹³C NMR Aziridine Carbonsδ 20 - 50 ppmShielded carbons characteristic of the three-membered ring.
Vinyl Carbonsδ 110 - 140 ppmStandard sp² carbon chemical shifts.
FT-IR N-H Stretch (unsubstituted)~3300 cm⁻¹Indicates the presence of an N-H bond.
C=C Stretch~1640 cm⁻¹Characteristic absorption for the vinyl group.
Ring Deformation~850-950 cm⁻¹Can sometimes be observed for the aziridine ring.

Note: Exact values are highly dependent on substitution patterns and the solvent used.[7][8][9]

Computational Protocol: Geometry Optimization and Electronic Structure Analysis

A robust understanding of a specific 2-vinylaziridine derivative begins with computational analysis. This protocol outlines a standard workflow using DFT.[6][10]

  • Structure Input: Build an initial 3D structure of the target 2-vinylaziridine using molecular modeling software.

  • Method Selection: Choose a reliable DFT functional and basis set. A common and effective choice is the B3LYP functional with the 6-311++G(d,p) basis set, which provides a good balance of accuracy and computational cost for organic molecules.[6]

  • Geometry Optimization: Perform a full geometry optimization calculation. This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation: Following optimization, run a frequency calculation to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to predict the vibrational (IR) spectrum.

  • Property Calculation: Calculate key electronic properties, including molecular orbital energies (HOMO/LUMO), Mulliken or Natural Bond Orbital (NBO) charge distributions, and the molecular electrostatic potential map.

  • Analysis: Visualize the HOMO and LUMO to identify the frontier orbitals involved in chemical reactions. Analyze charge distributions to predict sites of nucleophilic or electrophilic attack.

Caption: A typical DFT workflow for 2-vinylaziridine.

Part 2: Intrinsic Reactivity and Core Mechanisms

The release of ring strain is the thermodynamic driving force behind nearly all reactions of 2-vinylaziridines.[2] This reactivity is most elegantly harnessed through transition metal catalysis, particularly with palladium.

The Workhorse: Palladium-Catalyzed Ring-Opening and Cycloaddition

Palladium(0) catalysts are exceptionally effective at promoting reactions of 2-vinylaziridines.[2][11] The generally accepted mechanism involves the oxidative addition of the Pd(0) species into the allylic C-N bond of the aziridine. This step is facilitated by the vinyl group and results in the formation of a highly reactive, zwitterionic π-allyl-palladium(II) intermediate.[3][11][12] This intermediate is the linchpin of 2-vinylaziridine's reactivity, acting as a 1,3-dipole equivalent in various cycloaddition reactions.[13][14]

A prominent application is the reaction with heterocumulenes, such as isocyanates, to regioselectively form five-membered heterocyclic rings.[12][15][16][17] These reactions often proceed at room temperature and are highly efficient.[16]

G Pd-Catalyzed Cycloaddition Catalytic Cycle PdL2 Pd(0)L₂ Intermediate π-Allyl-Pd(II) Intermediate (Zwitterionic) PdL2->Intermediate Oxidative Addition VA 2-Vinylaziridine VA->Intermediate Cycloadduct Five-Membered Ring Product Intermediate->Cycloadduct Nucleophilic Attack & Cyclization Isocyanate Isocyanate (R-N=C=O) Isocyanate->Cycloadduct PdL2_regen Pd(0)L₂ Cycloadduct->PdL2_regen Reductive Elimination

Caption: Catalytic cycle for π-allyl formation and cycloaddition.

This methodology has been extended to dynamic kinetic asymmetric transformations (DYKATs), where a racemic vinylaziridine is converted into a single enantiomer of the product using a chiral ligand, showcasing the power of this approach for asymmetric synthesis.[18]

Experimental Protocol: Palladium-Catalyzed [3+2] Cycloaddition with an Isocyanate

This protocol is representative of the methods developed by Alper and coworkers for the synthesis of imidazolidinones.[12][15][16]

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve palladium(II) acetate (Pd(OAc)₂, 2 mol%) and triphenylphosphine (PPh₃, 10 mol%) in anhydrous tetrahydrofuran (THF). Stir for 15-20 minutes at room temperature. The solution should turn from a brownish suspension to a clear, pale-yellow solution, indicating the formation of the active Pd(0) species.

  • Reaction Setup: To the catalyst solution, add the N-substituted 2-vinylaziridine (1.0 equivalent).

  • Reagent Addition: Add the desired isocyanate (1.1 equivalents) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure five-membered imidazolidinone product.

Other Key Reactivity Patterns

Beyond palladium catalysis, 2-vinylaziridines exhibit other important modes of reactivity:

  • Ring Expansions: Divinylaziridines can undergo thermal[12][12]-sigmatropic rearrangements (Cope-type) to form seven-membered dihydroazepines.[19] This transformation leverages the vinyl group's participation in pericyclic reactions, driven by the release of ring strain.

  • Nucleophilic Ring-Opening: The aziridine ring can be opened by various nucleophiles. The regioselectivity of the attack (at the C2 vs. C3 position) is a critical consideration, influenced by steric and electronic factors of the substrate and the nucleophile.[4][20] The presence of the vinyl group also allows for Sₙ2' type reactions.[21]

  • Nickel-Catalyzed Rearrangements: Nickel catalysts, particularly with N-heterocyclic carbene (NHC) ligands, can mediate the rearrangement of vinylaziridines to form α,β-unsaturated imines, proceeding through a different mechanistic pathway involving a π-allyl/Ni complex.[22]

Part 3: Significance in Synthesis and Drug Development

The predictable yet diverse reactivity of 2-vinylaziridines makes them highly valuable synthons. They provide rapid access to a wide array of nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry. Their utility has been demonstrated in the total synthesis of complex natural products like the alkaloid (−)-chamobtusin A and kainic acid.[2] For drug discovery programs, the ability to use 2-vinylaziridines as a common intermediate to generate libraries of pyrrolidines, piperidines, and other azacycles is a significant advantage, enabling the efficient exploration of chemical space around a biological target.

Conclusion

The 2-vinylaziridine motif is a testament to the power of strained-ring systems in organic synthesis. Its electronic structure, defined by the interplay of aziridine ring strain and vinyl group conjugation, gives rise to a predictable set of high-energy intermediates, most notably the π-allyl-palladium complex. By understanding these fundamental principles, researchers and drug development professionals can strategically employ 2-vinylaziridines to construct complex molecular architectures with high efficiency and control, paving the way for the discovery of novel therapeutics and advanced materials.

References

  • Butler, D. C. D., Inman, G. A., & Alper, H. (2000). Room Temperature Ring-Opening Cyclization Reactions of 2-Vinylaziridines with Isocyanates, Carbodiimides, and Isothiocyanates Catalyzed by [Pd(OAc)₂]/PPh₃. The Journal of Organic Chemistry, 65(19), 5887–5890. [Link]

  • Butler, D. C. D., Inman, G. A., & Alper, H. (2000). Room Temperature Ring-Opening Cyclization Reactions of 2-Vinylaziridines with Isocyanates, Carbodiimides, and Isothiocyanates Catalyzed by [Pd(OAc)₂]/PPh₃. Organic Chemistry Portal. [Link]

  • Alper, H., et al. (2000). Room Temperature Ring-Opening Cyclization Reactions of 2-Vinylaziridines with Isocyanates, Carbodiimides, and Isothiocyanates Catalyzed by [Pd(OAc)₂]/PPh₃. The Journal of Organic Chemistry, 65(19), 5887-5890. [Link]

  • Hassner, A., Chau, W., & D'Costa, R. (1982). Cycloaddition of vinylaziridines with unsaturated substrates. Israel Journal of Chemistry, 22(1), 76-81. [Link]

  • Butler, D. C., et al. (2000). Room temperature ring-opening cyclization reactions of 2-vinylaziridines with isocyanates, carbodiimides, and isothiocyanates catalyzed by [Pd(OAc)(2)] and PPh(3). Journal of Organic Chemistry, 65(19), 5887-90. [Link]

  • Coldham, I., Collis, A. J., & Mould, R. J. (n.d.). Vinylaziridines from vinyl epoxides. University of Exeter. [Link]

  • Various Authors. (2024). Recent Progress in Applications of Vinylaziridines in Organic Synthesis. ResearchGate. [Link]

  • Tarselli, M. A., et al. (2021). Palladium-Catalyzed Formal (3 + 2) Cycloaddition Reactions of 2-Nitro-1,3-enynes with Vinylaziridines, -epoxides, and -cyclopropanes. Organic Letters, 23(12), 4635–4640. [Link]

  • Hortmann, A. G., & Koo, J.-Y. (1974). New route to 2-vinylaziridines and an unusual intramolecular analog of the SN2' reaction leading to aziridine ring formation. The Journal of Organic Chemistry, 39(25), 3781–3783. [Link]

  • Various Authors. (n.d.). Recent Progress in the Synthesis and Application of 2-Acylaziridines. synlett.com. [Link]

  • Tarselli, M. A., et al. (2021). Palladium-Catalyzed Formal (3 + 2) Cycloaddition Reactions of 2-Nitro-1,3-enynes with Vinylaziridines, -epoxides, and -cyclopropanes. Organic Letters. [Link]

  • Ohno, H. (2014). Synthesis and Applications of Vinylaziridines and Ethynylaziridines. Chemical Reviews, 114(16), 7784-7814. [Link]

  • Kim, S., & Lee, H. (2013). Ring Expansion of Vinylaziridines through the Strain-Release Pericyclic Reaction: Recent Developments and Applications. Molecules, 18(8), 9571–9594. [Link]

  • Hortmann, A. G., & Robertson, D. A. (1972). Aziridines. XXIV. Reactions of derivatives of 2-vinylaziridine. The Journal of Organic Chemistry, 37(2), 322-323. [Link]

  • Trost, B. M., & Fandrick, D. R. (2003). Dynamic Kinetic Asymmetric Cycloadditions of Isocyanates to Vinylaziridines. Journal of the American Chemical Society, 125(38), 11836–11837. [Link]

  • Ohno, H. (2014). Synthesis and Applications of Vinylaziridines and Ethynylaziridines. Chemical Reviews. [Link]

  • Ghorai, M. K., et al. (2009). Unprotected Vinyl Aziridines: Facile Synthesis and Cascade Transformations. Organic Letters, 12(1), 120-123. [Link]

  • Padwa, A., et al. (1982). Synthesis and cycloaddition reactions of 2-(2-thienyl)aziridines. Journal of Organic Chemistry, 47(11), 2029-2035. [Link]

  • Ghorai, M. K. (2021). Synthetic Applications of Aziridinium Ions. MDPI. [Link]

  • Louie, J., & Gibby, J. E. (2008). Nickel-catalyzed reactions of vinyl aziridines and aziridinylen-ynes. Tetrahedron Letters, 49(29-30), 4662-4665. [Link]

  • Various Authors. (n.d.). Nucleophilic ring opening of vinyl aziridine 353 via... ResearchGate. [Link]

  • Doering, W. E., & Weil, R. A. N. (1947). Electrophilic Reactions of 2- and 4-Vinylpyridines. Journal of the American Chemical Society, 69(10), 2461–2465. [Link]

  • Wiley/Bio-Rad. (2025). 2-Vinylpyridine. SpectraBase. [Link]

  • Various Authors. (2024). [3+2] Cycloaddition reactions of tricyclic vinylaziridines. ResearchGate. [Link]

  • Ghorai, M. K., et al. (2015). Ring Expansions of Activated Aziridines and Azetidines. Topics in Heterocyclic Chemistry. [Link]

  • Butler, C. R. (2004). AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. University of Illinois Urbana-Champaign. [Link]

  • Garrido, M., et al. (2018). Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines. The Journal of Organic Chemistry, 83(15), 8176–8186. [Link]

  • Kumar, A., & Kumar, S. (2017). Recent applications of aziridine ring expansion reactions in heterocyclic synthesis. ResearchGate. [Link]

  • Es'kova, L. A., et al. (1985). NMR and ir spectroscopic study of the structure of quaternary salts of 1-vinylpyrazoles. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 34(5), 983-987. [Link]

  • Duarte, H. A., et al. (2000). A Computational Study on the Vinyl Azide Decomposition. ResearchGate. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Molecular Magnetism Group. (n.d.). CHEM20212 Computational Chemistry II: Fundamentals of electronic structure theory. [Link]

  • Various Authors. (2014). FT-IR and NMR Spectroscopic Investigation and Hybrid Computational DFT/HF Analysis on the Molecular Structure of NSPD. ResearchGate. [Link]

  • Slideshare. (n.d.). Two dimensional nmr spectroscopy (practical application and spectral analysis). [Link]

  • Ionascu, A., et al. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. MDPI. [Link]

  • Zengel, E. R. (2025). Computational Investigation of Energetic Materials: Influence of Electronic and Steric Properties on Sensitivity and Decomposition Mechanisms. ODU Digital Commons. [Link]

Sources

Foundational

historical development of 2-vinylaziridine in organic synthesis

Initiating Literature Review I've started gathering information on the historical development of 2-vinyl aziridines. My focus is on their synthesis, reactivity, and applications in organic synthesis.

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Author: BenchChem Technical Support Team. Date: March 2026

Initiating Literature Review

I've started gathering information on the historical development of 2-vinyl aziridines. My focus is on their synthesis, reactivity, and applications in organic synthesis. The literature search is underway, and I'm currently prioritizing key publications. I'm aiming for a broad but targeted sweep to identify seminal works and important trends.

Mapping the Approach

I'm now mapping out the technical guide's structure. It starts with an aziridine introduction, then a timeline of 2-vinylaziridine advancements, culminating in modern applications and future prospects. I'm prioritizing thorough source integration for mechanistic backing and experimental protocol design. I also plan to generate Graphviz diagrams for visual clarity of reaction mechanisms.

Defining the Structure

Now, I'm defining the guide's backbone. The historical narrative will focus on milestones and influential contributors in 2-vinyl aziridine research. I'll structure the technical guide to clearly delineate their evolution and modern applications. I'm prioritizing the incorporation of authoritative sources to solidify all mechanistic assertions and experimental procedures. I also intend to design clear protocols. Additionally, I plan to create Graphviz diagrams for clarity. I'll summarize quantitative data within structured tables. Lastly, I intend to generate a comprehensive "References" section at the guide's end.

Tracing Vinylaziridine History

I'm now diving deep into the synthetic routes for 2-vinylaziridines. My focus is on detailing the historical progression. I'm exploring the initial methods of synthesis and charting their evolution. Specifically, I'm researching the shift from early techniques to more efficient, modern methodologies.

Outlining Aziridine Development

I'm expanding my approach, now mapping out a detailed technical guide. It will focus on 2-vinylaziridine's historical development. The key is in-depth technical analysis of synthetic routes, reactivity, and applications, presented with the rationale for each development. I'm focusing on early methods, efficient techniques and stereoselective and asymmetric syntheses. Specific formatting will be crucial.

Detailing Aziridine Guide Scope

My focus has shifted to constructing an authoritative guide. I'm aiming for the structure now, starting with an introduction to aziridines and 2-vinylaziridines. I'm charting early methods, like cyclization of amino alcohol derivatives and nitrene reactions with dienes. I'll include key discoveries and cite relevant work from the 1960s. I also plan Graphviz diagrams of these early routes.

Expanding Guide: Structure & Content

Now, I'm working to expand the scope. I'm focusing on synthesizing 2-vinylaziridines and will begin with early methods. This includes cyclization of amino alcohol derivatives and nitrene reactions with dienes. I'll include key discoveries and reference relevant 1960s work, as a foundation for understanding the evolution towards more efficient and asymmetric syntheses. I'm preparing Graphviz diagrams of these routes. I will soon be summarizing asymmetric synthesis, including substrate and reagent-controlled strategies, and catalytic approaches.

Expanding Guide: Reactivity & Uses

I've shifted my focus to expanding the guide to incorporate the key reactivity and applications of 2-vinylaziridines. I'm exploring the ring-opening reactions, with a focus on nucleophilic attack and the resulting regioselectivity, along with discussions of the rearrangements driven by strain-release. I'll include the [3,3]-Sigmatropic (Aza-Cope/Aza-Claisen) and [2,3]-Sigmatropic (Aza-Wittig) rearrangements, including natural product synthesis examples. I'll create diagrams to compare these key pathways.

Outlining Guide Structure

I've crafted a comprehensive plan now. It encompasses synthesis methods, reactivity, and applications of 2-vinylaziridines. I'll start with an introduction, exploring early routes from the 1960s, including cyclization of amino alcohol derivatives, and nitrene reactions with dienes. I'll use Graphviz diagrams, and transition into asymmetric synthesis. I will show examples of substrate- and reagent-controlled strategies, and catalytic approaches.

Refining Synthetic Routes

I'm now integrating information on various asymmetric synthesis methods. My focus includes substrate-controlled, reagent-controlled, and catalytic strategies for 2-vinylaziridines. I'm compiling tables to compare the yield, stereoselectivity, and scope of each approach, as well as detailing experimental protocols for representative syntheses. I will next delve into reactivity.

Developing Guide's Introduction

I'm now writing the introduction. I'm focusing on providing context. I'm introducing aziridines, their strained-ring structure, and synthetic utility. I'll then zoom in on 2-vinylaziridines, highlighting their unique reactivity and significance as versatile building blocks. I plan to emphasize their role in accessing nitrogen-containing heterocycles.

Refining Guide: Asymmetric Synthesis

I'm now refining the synthetic routes, especially asymmetric methods. I'm focusing on substrate-controlled approaches and exploring reagent-controlled methods, including chiral sulfonium ylides and aza-Darzens reactions with chiral auxiliaries. I'm also researching metal-catalyzed options, and I will be building comparison tables for yield, selectivity, and scope. I'll include detailed experimental protocols for key syntheses.

Exploratory

Conformational Analysis and Synthetic Utility of Chiral 2-Vinylaziridine Derivatives: A Comprehensive Technical Guide

Executive Summary Chiral 2-vinylaziridines are highly strained, three-membered nitrogen heterocycles that serve as versatile building blocks in the synthesis of complex alkaloids, peptide mimetics, and novel pharmacophor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral 2-vinylaziridines are highly strained, three-membered nitrogen heterocycles that serve as versatile building blocks in the synthesis of complex alkaloids, peptide mimetics, and novel pharmacophores. The juxtaposition of immense ring strain (~27 kcal/mol) with the π -electron density of the vinyl group creates a unique reactivity profile. However, harnessing this reactivity requires a rigorous understanding of their ground-state conformations and transition-state dynamics. This whitepaper provides an authoritative guide on the conformational analysis, computational validation, and stereocontrolled synthesis of 2-vinylaziridine derivatives.

Conformational Dynamics and Computational Elucidation

The reactivity of chiral 2-vinylaziridines is fundamentally dictated by their preferred conformations in solution. The nitrogen atom undergoes rapid pyramidal inversion, but the introduction of bulky N-substituents (e.g., trityl, tosyl) or coordination to transition metals can effectively lock the conformation, dictating the stereochemical outcome of subsequent ring-opening events.

Computational NMR (DFT) Analysis

To elucidate these dynamic structures, empirical observation must be coupled with Density Functional Theory (DFT). The Gauge-Invariant Atomic Orbital (GIAO) method is the industry standard for predicting 1 H and 13 C NMR chemical shifts[1].

Causality of Method Selection: Why utilize the B3LYP/6-311++G(d,p) level of theory? The aziridine nitrogen possesses a highly directional lone pair, and the adjacent vinyl group introduces complex hyperconjugative interactions. Standard basis sets (e.g., 6-31G*) fail to adequately describe the diffuse electron cloud of the nitrogen atom, particularly when modeling highly polarized or anionic intermediates (such as C-lithiated species)[2]. The inclusion of diffuse functions (++) is non-negotiable for accurate shielding tensor calculations, ensuring that theoretical chemical shifts perfectly align with experimental 1D/2D NMR data[1][2].

NMR_Workflow Start Input 2-Vinylaziridine 3D Structure Conformers Conformational Search (Molecular Mechanics) Start->Conformers DFT_Opt Geometry Optimization DFT B3LYP/6-311++G(d,p) Conformers->DFT_Opt Low Energy Candidates NMR_Calc NMR Shielding Calculation (GIAO Method) DFT_Opt->NMR_Calc Optimized Geometries Exp_Compare Compare with Experimental NMR NMR_Calc->Exp_Compare Theoretical Chemical Shifts Output Determine Dominant Ground-State Conformer Exp_Compare->Output Statistical Validation

Figure 1: Computational DFT workflow for elucidating 2-vinylaziridine ground-state conformations.

Transition-Metal Coordination

The conformational flexibility of 2-vinylaziridines allows them to act as dynamic ligands in transition-metal catalysis. In rhodium-catalyzed asymmetric syntheses of α -tertiary amines, extensive conformational analysis reveals a strong energetic preference for bidentate coordination[3]. The rhodium catalyst binds via η2 -coordination to the olefin and η1 -coordination to the aziridine nitrogen, forming a rigid, pentacoordinated square pyramidal complex[3]. This conformational lock facilitates ionization to a diastereomeric π -allyl intermediate, which undergoes stereocontrolled nucleophilic attack[3].

Rh_Catalysis Substrate Chiral 2-Vinylaziridine Substrate Coordination Bidentate Rh Coordination (η²-olefin, η¹-nitrogen) Substrate->Coordination Pi_Allyl Diastereomeric π-Allyl Intermediate Formation Coordination->Pi_Allyl Ionization Interconversion π–σ–π Interconversion (Equilibration) Pi_Allyl->Interconversion Minor Diastereomer Nucleophile Nucleophilic Attack (Inversion of Stereocenter) Pi_Allyl->Nucleophile Interconversion->Pi_Allyl Major Diastereomer Product Asymmetric α-Tertiary Amine Product Nucleophile->Product Stereocontrolled Bond Formation

Figure 2: Mechanistic pathway of Rh-catalyzed coordination and stereospecific ring opening.

Synthetic Strategies and Quantitative Benchmarking

Synthesizing unprotected (N-H) 2-vinylaziridines is notoriously difficult due to their extreme acid lability[4]. Traditional ring-closure methods often fail, yielding complex oligomeric mixtures or triggering undesired allylic rearrangements.

To overcome this, researchers have developed specialized pathways. Olofsson et al. demonstrated that the most effective route to N-H vinylaziridines involves the prior protection of the amino group with a bulky trityl group, followed by Mitsunobu cyclization[4]. Alternatively, vinylaziridines can be synthesized from vinyl epoxides via a two-step sequence: ring-opening with sodium azide followed by a Staudinger-type ring-closure using triphenylphosphine.

Quantitative Comparison of Synthetic Routes

The table below summarizes the quantitative data across the primary synthetic methodologies utilized in modern drug development and natural product synthesis.

Synthetic MethodPrecursor MoleculeActivation / ReagentsYield RangeStereochemical OutcomeKey Advantage
Mitsunobu Cyclization N-Trityl vicinal amino alcoholDEAD, PPh 3​ , Toluene75–85%Inversion at C-OAvoids acidic conditions; highly stereospecific[4].
Sulfate Ester Activation Unprotected amino alcoholSOCl 2​ , then NaOH40–76%Inversion at C-ODirect route to N-H aziridines, but suffers lower yields[4].
Azide / PPh 3​ Cascade Chiral vinyl epoxideNaN 3​ , then PPh 3​ 45–65%Retention (Double Inversion)Utilizes readily available chiral epoxide pools.
Wittig Olefination Aziridine aldehyde dimerPh 3​ P=CH-R, TFE solvent85–98%E/Z mixture (E favored)Rapid access to highly functionalized derivatives[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating strict checkpoints to verify the success of the transformation before proceeding to subsequent steps.

Protocol A: Synthesis of N-Trityl-2-Vinylaziridine via Mitsunobu Cyclization

Rationale: Unprotected vinylaziridines are highly susceptible to acid-catalyzed ring opening. By employing a bulky trityl protecting group and utilizing the mild, redox-neutral conditions of the Mitsunobu reaction, we enforce a stereospecific anti-periplanar transition state that cleanly inverts the C-O stereocenter without compromising the delicate aziridine ring[4].

Step-by-Step Methodology:

  • Tritylation: Dissolve the chiral vicinal amino alcohol (1.0 equiv) in anhydrous CH 2​ Cl 2​ . Add Et 3​ N (2.0 equiv) and Trityl chloride (1.1 equiv) at 0 °C. Stir for 4 hours at room temperature.

  • Purification: Quench with saturated aqueous NaHCO 3​ , extract with CH 2​ Cl 2​ , dry over MgSO 4​ , and concentrate. Purify via flash chromatography to isolate the N-trityl amino alcohol.

  • Mitsunobu Ring Closure: Dissolve the N-trityl amino alcohol (1.0 equiv) and PPh 3​ (1.5 equiv) in anhydrous toluene. Cool to 0 °C under argon.

  • Activation: Dropwise add Diethyl azodicarboxylate (DEAD, 1.5 equiv). Heat the reaction to reflux for 12 hours.

  • Isolation: Concentrate the solvent in vacuo and purify the residue via neutral alumina chromatography (avoid silica gel to prevent acid-catalyzed degradation).

Self-Validation Checkpoint:

  • In-Process: Monitor the Mitsunobu reaction via TLC (Hexanes/EtOAc on alumina plates). The disappearance of the highly polar amino alcohol and the emergence of a non-polar, UV-active spot indicates successful conversion.

  • Post-Process: Acquire a 1 H NMR spectrum of the purified product. The formation of the aziridine ring is unequivocally confirmed by the presence of characteristic upfield multiplets between δ 1.5–2.5 ppm, corresponding to the highly shielded aziridine ring protons. If these peaks are absent or shifted downfield (>3.0 ppm), undesired ring-opening has occurred.

Protocol B: Cascade Ring-Expansion to Azepines

Rationale: Coupling the innate strain energy of aziridines with sigmatropic reactions is a powerful strategy for synthesizing medium-sized rings. Unprotected vinyl aziridines can undergo nucleophilic attack onto an acetylene carbon, followed immediately by an endo boat-like Cope rearrangement to form a seven-membered azepine ring[5].

Step-by-Step Methodology:

  • Preparation: Dissolve the unprotected 2-vinylaziridine (1.0 equiv) in 2,2,2-Trifluoroethanol (TFE).

  • Nucleophilic Addition: Introduce the activated alkyne (1.2 equiv) at room temperature.

  • Cascade Trigger: Heat the mixture to 45 °C for 12 hours to drive the thermodynamically downhill [3,3]-sigmatropic shift (Cope rearrangement).

  • Isolation: Remove TFE under reduced pressure and purify the resulting heterobicycle via chromatography.

Self-Validation Checkpoint:

  • Post-Process: Utilize 13 C NMR to verify the disappearance of the highly strained aziridine carbons (typically ~30-40 ppm) and the appearance of the vinylic carbons characteristic of the expanded azepine ring (~120-140 ppm).

References

  • Scope and Mechanistic Probe into Asymmetric Synthesis of α-Trisubstituted-α-Tertiary Amines by Rhodium Catalysis. Journal of the American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-zIZLbC1Pz0JdvkbREqRLErEe6zPYiQwdMZj67mX8Jzaqsli23UKfB3pINTKSPJcOPIfXVSHk2gU31ceaqWLUdkaiitrXWW9oUY1V7ldjwNzxRqCGBSjUQYpzQAy6qgF3eu9ZFIBw]
  • Vinylaziridines from vinyl epoxides. Imperial College London.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7N3_suo2PX0LK__Iy4JRZVwIatLzAFVy5z43KQizeY2vRasyEYO_bjF8I3izj7H4gbZRWc2KFZBm32eWqc1fPD7Rx0sTNUWKBWiyq4zRvRBqsH2MG3eQJjJCY5Hlku4WdoXPMWIcx-QE=]
  • Unprotected Vinyl Aziridines: Facile Synthesis and Cascade Transformations. Organic Letters.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4yj0acP-f8GxmS08zjItONKukfdYPYYkf5xeQoPMz7kXnXwPLsh2dXRSrXuKPsA8OyNsF1otXTOFHYRDfACj7ggiK6IJB9y-NIlMfV7okDFlpGMZkDEcU19TcV6cHPIsYw3un]
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  • A computational study of the effect of C-lithiation on the NMR properties (chemical shifts and coupling constants) of aziridines. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOnFhFvUNPtjZenybkxIsfojgDMy5Vt1_pQCc5qZjqsCNTcj3YCBsJbu6qYbKaDCIhcTWJ7aPMN50nqDWvnIZXOE86In2WGLbhJ0N79BZa4rBil5NpHvgRnZpV2U_nXo5KdWADWMMWSAe21x21XsvwyBei6CPdk_FcPO10BJMTGtai5fe5t2-u7quAL0mvt3CkEAl1miG8CA1ZqhR_7GJspjkflQiYtYrxJ69_BHfMDNt0KEvE1z26ftgvnxF7GMBwSiO0qeuU3SHa8ISIlLGyQu_51w7G4vBX8H-hjVfJzsZR-DekqJ2JERG0kA==]
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Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Palladium-Catalyzed Asymmetric Ring Expansion of 2-Vinylaziridines

Introduction: A Gateway to Chiral Nitrogen-Containing Heterocycles The palladium-catalyzed asymmetric ring expansion of 2-vinylaziridines represents a powerful and versatile strategy in modern synthetic organic chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Gateway to Chiral Nitrogen-Containing Heterocycles

The palladium-catalyzed asymmetric ring expansion of 2-vinylaziridines represents a powerful and versatile strategy in modern synthetic organic chemistry for the construction of enantioenriched nitrogen-containing heterocycles. These structural motifs are ubiquitous in a vast array of natural products, pharmaceuticals, and agrochemicals, rendering methods for their stereocontrolled synthesis of paramount importance to researchers in academia and industry, particularly in the field of drug development. The high ring strain of aziridines (approximately 27 kcal/mol) provides a thermodynamic driving force for ring-opening reactions, and when coupled with the unique reactivity of a vinyl substituent, it sets the stage for palladium catalysis to orchestrate a variety of stereoselective transformations.[1]

This guide provides an in-depth exploration of this methodology, from its mechanistic underpinnings to detailed, field-proven protocols. We will delve into the critical parameters that govern the reaction's success, offering insights into the selection of catalysts, ligands, and reaction conditions to achieve high yields and stereoselectivities. The protocols and data presented herein are designed to be a valuable resource for researchers seeking to harness the synthetic potential of this elegant transformation.

Mechanistic Insights: The Central Role of the π-Allyl Palladium Complex

The unifying mechanistic feature of these reactions is the initial interaction of a Pd(0) catalyst with the 2-vinylaziridine. This leads to a stereospecific oxidative addition, typically proceeding with inversion of configuration at the carbon bearing the leaving group (the aziridine nitrogen), to form a zwitterionic η³-π-allylpalladium(II) complex.[2] This intermediate is the linchpin of the reaction, and its subsequent fate dictates the structure of the final product. The stereochemical outcome of the reaction is largely determined by the chiral ligand coordinated to the palladium center, which influences the facial selectivity of the subsequent nucleophilic attack or cycloaddition.

A key concept in achieving high enantioselectivity with racemic 2-vinylaziridines is the principle of a Dynamic Kinetic Asymmetric Transformation (DYKAT).[3] In a DYKAT, the diastereomeric π-allylpalladium intermediates, formed from the two enantiomers of the starting aziridine, can interconvert rapidly via a η³–η¹–η³ equilibration. If this equilibration is faster than the subsequent irreversible nucleophilic attack, the chiral catalyst can selectively funnel both enantiomers of the starting material into a single enantiomeric product, allowing for theoretical yields of up to 100%.[3]

The nature of the incoming partner dictates the subsequent steps of the catalytic cycle:

  • Asymmetric Allylic Alkylation (AAA): An external nucleophile attacks one of the termini of the π-allyl complex. The regioselectivity (attack at the more substituted or less substituted carbon) and stereoselectivity are controlled by the ligand and reaction conditions.

  • [3+2] Cycloaddition: The π-allyl palladium complex acts as a three-atom component, reacting with a two-atom partner (the dipolarophile), such as an isocyanate or an activated alkene, to form a five-membered ring.

Below are generalized diagrams illustrating these key mechanistic pathways.

Catalytic_Cycle_AAA Generalized Catalytic Cycle for Asymmetric Allylic Alkylation cluster_equilibration DYKAT Equilibration Pd(0)L Pd(0)L pi_allyl Zwitterionic (π-allyl)Pd(II)L Complexes (diastereomers) Pd(0)L->pi_allyl Oxidative Addition (Inversion) product_complex Product-Pd(0) Complex pi_allyl->product_complex Nucleophilic Attack (Stereodetermining Step) pi_allyl_isomer Diastereomeric (π-allyl)Pd(II)L* Complex pi_allyl->pi_allyl_isomer η³-η¹-η³ product_complex->Pd(0)L Reductive Elimination product Enantioenriched Pyrrolidine Derivative product_complex->product racemic_vinylaziridine Racemic 2-Vinylaziridine racemic_vinylaziridine->Pd(0)L Nu Nucleophile Nu->pi_allyl

Generalized catalytic cycle for the Asymmetric Allylic Alkylation (AAA) of 2-vinylaziridines.

Catalytic_Cycle_3_2 Generalized Catalytic Cycle for [3+2] Cycloaddition Pd(0)L Pd(0)L pi_allyl Zwitterionic (π-allyl)Pd(II)L Complex Pd(0)L->pi_allyl Oxidative Addition cycloaddition_intermediate Intermediate pi_allyl->cycloaddition_intermediate Coordination & Nucleophilic Attack product_complex Product-Pd(0) Complex cycloaddition_intermediate->product_complex Ring Closure product_complex->Pd(0)L Release product Enantioenriched 5-membered Ring product_complex->product vinylaziridine 2-Vinylaziridine vinylaziridine->Pd(0)L dipolarophile Dipolarophile (e.g., Isocyanate) dipolarophile->pi_allyl

Generalized catalytic cycle for the [3+2] cycloaddition of 2-vinylaziridines.

Key Experimental Parameters and Their Significance

The success of the palladium-catalyzed asymmetric ring expansion of 2-vinylaziridines is highly dependent on the careful selection and optimization of several key parameters.

  • Palladium Precatalyst: Both Pd(0) and Pd(II) sources can be effective, as Pd(II) is typically reduced in situ to the active Pd(0) species. Commonly used precatalysts include tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and its chloroform adduct, palladium(II) acetate (Pd(OAc)₂), and allylpalladium(II) chloride dimer ([Pd(allyl)Cl]₂). The choice of precatalyst can sometimes influence reaction rates and catalyst stability.

  • Chiral Ligand: This is arguably the most critical component for achieving high enantioselectivity. The ligand's structure dictates the chiral environment around the palladium center, thereby controlling the facial selectivity of the nucleophilic attack or cycloaddition. The Trost ligands, a family of C₂-symmetric ligands derived from 1,2-diaminocyclohexane, are particularly effective.[4] Other successful ligand classes include those based on BINAP, phosphoramidites, and P,N-ligands. The electronic and steric properties of the ligand must be matched to the specific substrate and nucleophile.

  • Solvent: The choice of solvent can have a profound effect on reaction rate, yield, and even stereoselectivity. Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), 1,2-dichloroethane (DCE), and toluene are commonly employed. The polarity and coordinating ability of the solvent can influence the solubility of the catalyst and reagents, the stability of the catalytic intermediates, and the rate of the desired transformation.

  • Nucleophile/Dipolarophile: A wide range of partners can be employed in these reactions.

    • Nitrogen Nucleophiles: Pyrroles and indoles have been shown to be competent nucleophiles, leading to the formation of N-alkylated products with high regio- and enantioselectivity.[3]

    • Carbon Nucleophiles: Soft carbon nucleophiles, such as malonates and their derivatives, are effective for the formation of C-C bonds. The use of a mild base is often required to generate the active nucleophile in situ.

    • Dipolarophiles: Isocyanates are excellent partners for [3+2] cycloadditions, yielding chiral imidazolidinones.[4] Activated alkenes, such as enones and acrylates, can also participate in these cycloadditions to afford highly substituted pyrrolidines.

  • Additives: In some cases, additives can be beneficial. For instance, in reactions with isocyanates, the addition of an acid with a pKa of around 4.7, such as acetic acid or hydroxybenzotriazole, has been found to be crucial for achieving high enantioselectivity. The precise role of these additives is not always fully understood but may involve protonolysis of a Pd-N bond or influencing the aggregation state of the catalyst.

Data Presentation: Substrate Scope and Performance

The following tables summarize the performance of the palladium-catalyzed asymmetric ring expansion of 2-vinylaziridines with a variety of nucleophiles and cycloaddition partners, highlighting the broad applicability of this methodology.

Table 1: Asymmetric Allylic Alkylation with Nitrogen Heterocycles

EntryVinylaziridineNucleophileLigandSolventYield (%)ee (%)
1N-Ts-2-vinylaziridine1H-Pyrrole-2-carbonitrile(R,R)-Trost LigandDCE9989
2N-Ts-2-vinylaziridineMethyl 1H-indole-3-carboxylate(R,R)-Trost LigandDCE9295
3N-Ts-2-vinylaziridine5-Bromo-1H-indole(R,R)-Trost LigandDCE8593
4N-DMB-2-vinylaziridine1H-Pyrrole-2-carbonitrile(R,R)-Trost LigandDCE9591

Data synthesized from Trost et al.[3]

Table 2: Asymmetric [3+2] Cycloaddition with Isocyanates

EntryVinylaziridineIsocyanateLigandSolventYield (%)ee (%)
1N-Bn-2-vinylaziridineBenzyl isocyanate(R,R)-Trost LigandDCM9895
2N-Bn-2-vinylaziridinePhenyl isocyanate(R,R)-Trost LigandDCM9588
3N-Bn-2-vinylaziridinep-Anisyl isocyanate(R,R)-Trost LigandDCM9792
4N-Ts-2-vinylaziridineBenzyl isocyanate(R,R)-Trost LigandDCM9694

Data synthesized from Trost et al. and other sources.[4]

Experimental Protocols

The following protocols are provided as a guide for performing palladium-catalyzed asymmetric ring expansion reactions of 2-vinylaziridines. As with any chemical reaction, appropriate safety precautions should be taken, and all manipulations should be performed in a well-ventilated fume hood.

Protocol 1: Asymmetric Allylic Alkylation of Pyrroles with Vinyl Aziridines

This protocol is adapted from the work of Trost and coworkers and describes a general procedure for the dynamic kinetic asymmetric alkylation of pyrroles.[3]

Materials:

  • Pd₂(dba)₃·CHCl₃ (Palladium precatalyst)

  • (R,R)-Trost Ligand (or the corresponding (S,S)-enantiomer)

  • Substituted Pyrrole (Nucleophile)

  • N-protected 2-Vinylaziridine (Electrophile)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Argon or Nitrogen gas

  • Flame-dried glassware

Procedure:

  • Catalyst Preparation: In a flame-dried vial equipped with a magnetic stir bar, add Pd₂(dba)₃·CHCl₃ (0.004 mmol, 2 mol%) and (R,R)-Trost Ligand (0.012 mmol, 6 mol%).

  • Evacuate and backfill the vial with argon (3 times).

  • Add anhydrous, degassed DCE (0.4 mL) via syringe. Stir the mixture at room temperature for 15-30 minutes until a homogeneous solution is formed.

  • Reaction Setup: In a separate flame-dried vial equipped with a magnetic stir bar, add the substituted pyrrole (0.2 mmol, 1.0 equiv) and the N-protected 2-vinylaziridine (0.22 mmol, 1.1 equiv).

  • Evacuate and backfill this vial with argon (3 times).

  • Add anhydrous, degassed DCE (0.4 mL) via syringe.

  • Reaction Initiation: Transfer the prepared catalyst solution to the vial containing the substrate and nucleophile via syringe.

  • Stir the reaction mixture at room temperature (or as optimized for the specific substrates) and monitor the progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the enantioenriched N-alkylated pyrrolidine derivative.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: Asymmetric [3+2] Cycloaddition of Vinylaziridines with Isocyanates

This protocol is a general procedure for the synthesis of chiral imidazolidinones, based on established methodologies.[4]

Materials:

  • [Pd(allyl)Cl]₂ (Palladium precatalyst)

  • (R,R)-Trost Ligand (or the corresponding (S,S)-enantiomer)

  • N-protected 2-Vinylaziridine

  • Isocyanate

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen gas

  • Flame-dried glassware

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add [Pd(allyl)Cl]₂ (0.0025 mmol, 0.5 mol%) and (R,R)-Trost Ligand (0.006 mmol, 1.2 mol%).

  • Evacuate and backfill the flask with argon (3 times).

  • Add anhydrous DCM (1.0 mL) via syringe. Stir the mixture at room temperature for 20-30 minutes.

  • Reaction Setup: To the flask containing the catalyst solution, add the N-protected 2-vinylaziridine (0.5 mmol, 1.0 equiv).

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Reaction Initiation: Add the isocyanate (0.6 mmol, 1.2 equiv) dropwise via syringe.

  • Stir the reaction mixture at the same temperature and monitor its progress by TLC.

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture in vacuo.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired imidazolidinone.

  • Characterization: Analyze the product by standard spectroscopic methods (NMR, MS). Determine the enantiomeric purity by chiral HPLC.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.- Ensure the palladium precatalyst and phosphine ligand are of high quality and have been stored properly under an inert atmosphere. Phosphine ligands are susceptible to oxidation.[5]- Use freshly opened or purified solvents and reagents.- Degas the solvent thoroughly to remove oxygen, which can deactivate the Pd(0) catalyst.
2. Poor quality of reagents or solvent.- Purify the vinylaziridine and nucleophile/dipolarophile before use.- Ensure the solvent is anhydrous.
3. Insufficient reaction time or temperature.- Monitor the reaction over a longer period.- Gradually increase the reaction temperature, but be mindful that this may affect stereoselectivity.
Low Enantioselectivity (ee) 1. Suboptimal ligand choice.- Screen a variety of chiral ligands. The optimal ligand is often substrate-dependent.- Ensure the chiral ligand is enantiomerically pure.
2. Incorrect ligand-to-metal ratio.- Optimize the ligand-to-palladium ratio. Typically, a slight excess of ligand is used.
3. Reaction temperature is too high.- Run the reaction at a lower temperature. This often improves enantioselectivity, although it may slow down the reaction rate.
4. Background uncatalyzed or achirally catalyzed reaction.- Ensure that the reaction does not proceed in the absence of the chiral ligand.
Formation of Side Products 1. Decomposition of the π-allyl intermediate.- This can sometimes occur with certain substrates. Lowering the reaction temperature or changing the solvent may help.- Consider a different palladium precatalyst or ligand that provides a more stable intermediate.
2. Isomerization of the product.- Minimize reaction time and purify the product promptly after work-up.
3. Reaction at an undesired position (regioselectivity issues).- The regioselectivity is highly dependent on the ligand and the nucleophile. Screening different ligands is the primary approach to control regioselectivity.
Black Precipitate (Palladium Black) 1. Catalyst decomposition.- This indicates the formation of inactive, aggregated palladium metal.[5]- Ensure rigorous exclusion of air and moisture.- The ligand may not be effectively stabilizing the palladium catalyst. Try a different ligand or increase the ligand-to-metal ratio.- High reaction temperatures can promote catalyst decomposition.

Conclusion and Future Outlook

The palladium-catalyzed asymmetric ring expansion of 2-vinylaziridines has emerged as a cornerstone of modern synthetic chemistry for the stereoselective synthesis of valuable nitrogen-containing heterocycles. The ability to generate complex molecular architectures with high levels of stereocontrol from readily accessible starting materials underscores the power and elegance of this transformation. The continued development of novel chiral ligands and a deeper mechanistic understanding will undoubtedly expand the scope and utility of these reactions even further. For researchers in drug discovery and development, this methodology provides a robust platform for the rapid generation of diverse libraries of chiral molecules, accelerating the identification of new therapeutic agents. As the demand for enantiomerically pure compounds continues to grow, the palladium-catalyzed asymmetric ring expansion of 2-vinylaziridines is poised to play an increasingly important role in shaping the future of chemical synthesis.

References

  • Takeda, Y., & Minakata, S. (2020). Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. Accounts of Chemical Research, 53(9), 1836–1851. [Link]

  • Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chemical Reviews, 103(8), 2921–2944. [Link]

  • Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134(11), 4941–4954. [Link]

  • Alper, H., & Hamel, N. (2000). Room Temperature Ring-Opening Cyclization Reactions of 2-Vinylaziridines with Isocyanates, Carbodiimides, and Isothiocyanates Catalyzed by [Pd(OAc)₂]/PPh₃. The Journal of Organic Chemistry, 65(18), 5664–5669. [Link]

  • Aggarwal, V. K., et al. (2011). Palladium-Mediated Annulation of Vinyl Aziridines with Michael Acceptors: Stereocontrolled Synthesis of Substituted Pyrrolidines. Angewandte Chemie International Edition, 50(29), 6543-6546. [Link]

  • Trost, B. M., & Fandrick, D. R. (2003). Dynamic Kinetic Asymmetric Cycloadditions of Isocyanates to Vinylaziridines. Journal of the American Chemical Society, 125(38), 11836–11837. [Link]

  • Trost, B. M., Machacek, M. R., & Aponick, A. (2006). Predicting the Stereochemistry of Diphenylphosphino Benzoic Acid (DPPBA)-Based Palladium-Catalyzed Asymmetric Allylic Alkylation Reactions: A Working Model. Accounts of Chemical Research, 39(10), 747–760. [Link]

  • Park, J., & Hong, S. (2013). Ring Expansion of Vinylaziridines through the Strain-Release Pericyclic Reaction: Recent Developments and Applications. Molecules, 18(8), 9639-9656. [Link]

  • Trost, B. M., Osipov, M., & Dong, G. (2010). Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformations of Vinyl Aziridines with Nitrogen Heterocycles: Rapid Access to Biologically Active Pyrroles and Indoles. Journal of the American Chemical Society, 132(44), 15800–15807. [Link]

  • Wikipedia. (n.d.). Tsuji–Trost reaction. In Wikipedia. Retrieved March 17, 2026, from [Link]

Sources

Application

Application Notes and Protocols for the Regioselective Nucleophilic Ring-Opening of 2-Vinylaziridines

For Researchers, Scientists, and Drug Development Professionals The regioselective ring-opening of 2-vinylaziridines represents a powerful transformation in modern organic synthesis, providing access to a diverse array o...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The regioselective ring-opening of 2-vinylaziridines represents a powerful transformation in modern organic synthesis, providing access to a diverse array of chiral nitrogen-containing molecules, which are pivotal scaffolds in numerous pharmaceuticals and natural products. The high ring strain of the aziridine moiety, coupled with the electronic and steric influences of the vinyl substituent, allows for controlled bond cleavage at either the C2 (S_N_2) or C4 (S_N_2') position. This guide offers an in-depth exploration of the mechanistic underpinnings, key influencing factors, and practical protocols for achieving high regioselectivity in the nucleophilic ring-opening of these versatile building blocks.

Mechanistic Principles of Regioselectivity: A Tale of Two Pathways

The nucleophilic attack on a 2-vinylaziridine can proceed through two primary, competitive pathways: a direct S_N_2 displacement at the C2 position of the aziridine ring, or an S_N_2' conjugate addition at the terminal carbon of the vinyl group (C4). The preferred pathway is dictated by a delicate interplay of electronic and steric factors, the nature of the nucleophile, and the reaction conditions employed.[1][2]

  • S_N_2 Pathway (Direct Attack): This pathway involves the nucleophile directly attacking the C2 carbon of the aziridine. This route is generally favored by "hard" nucleophiles and is more likely to occur when the aziridine nitrogen is activated by a strongly electron-withdrawing group, which enhances the electrophilicity of the ring carbons.[1][3]

  • S_N_2' Pathway (Conjugate Attack): In this pathway, the nucleophile attacks the C4 carbon (the terminal carbon of the vinyl group), leading to a concerted ring-opening. This pathway is characteristic of "soft" nucleophiles, particularly organocuprates, and results in the formation of an allylic amine. The S_N_2' pathway is often highly regioselective and stereospecific.[4][5]

The activation of the aziridine nitrogen is a critical first step for non-activated aziridines, which are relatively inert.[6] This is typically achieved by protonation or coordination with a Lewis acid, forming a more reactive aziridinium ion and making the ring carbons more susceptible to nucleophilic attack.[6][7][8]

G cluster_0 2-Vinylaziridine Substrate cluster_1 Nucleophilic Attack cluster_2 Reaction Pathways cluster_3 Products VA Activated 2-Vinylaziridine SN2 Sₙ2 Pathway (Direct Attack at C2) VA->SN2 Hard Nucleophiles Sterically unhindered C2 SN2_prime Sₙ2' Pathway (Conjugate Attack at C4) VA->SN2_prime Soft Nucleophiles (e.g., Cuprates) Nu Nucleophile (Nu⁻) Product_SN2 1,2-Amino Alcohol/Amine Derivative SN2->Product_SN2 Product_SN2_prime Allylic Amine Derivative SN2_prime->Product_SN2_prime

Caption: Competing S_N_2 and S_N_2' pathways in the ring-opening of 2-vinylaziridines.

Application Notes: Tailoring Regioselectivity with Diverse Nucleophiles

The choice of nucleophile is paramount in directing the regiochemical outcome of the ring-opening reaction. Below are application notes for several classes of nucleophiles, highlighting their characteristic selectivities.

Carbon Nucleophiles: The Predominance of the S_N_2' Pathway

Carbon-based nucleophiles, especially organocopper reagents, are highly effective for the regioselective S_N_2' ring-opening of 2-vinylaziridines, yielding valuable allylic amines.

Lithium dialkylcuprates (R₂CuLi) are archetypal soft nucleophiles that exhibit a strong preference for the S_N_2' pathway. This high regioselectivity is observed across a range of N-protecting groups, including N-tosyl (Ts) and N-diphenylphosphinyl (Dpp).[4][5] The reaction typically proceeds with excellent yield and complete regiocontrol.[4]

EntryN-Protecting GroupOrganocuprateSolventTemp (°C)Regioselectivity (S_N_2' : S_N_2)Yield (%)Reference
1DppMe₂CuLiEt₂O-20 to 0>99:187[4]
2DppBu₂CuLiEt₂O-20 to 0>99:185[4]
3DppPh₂CuLiEt₂O-20 to 0>99:178[4]
4TsMe₂CuLi·LiITHF-78 to RT>95:592[4][5]
5Ts(n-Bu)₂CuLiTHF-78 to RT>95:588[4][5]

Key Insights:

  • The use of lower-order organocuprates consistently delivers the S_N_2' product with near-perfect regioselectivity.[4]

  • The N-Dpp group is a practical alternative to N-sulfonyl groups, as it activates the ring and is often easier to remove.[5]

While organocuprates are the reagents of choice for S_N_2' additions, other carbon nucleophiles can be employed, sometimes with the aid of Lewis acids to promote reactivity. For instance, electron-rich arenes can open activated aziridines in an S_N_2 fashion, providing access to 2-arylethylamines.[9]

Heteroatom Nucleophiles: A More Varied Regiochemical Landscape

The regioselectivity of heteroatom nucleophiles (N, O, S, halogens) is more nuanced and can often be tuned by the choice of catalyst and reaction conditions.

Amines and azides are common nitrogen nucleophiles for aziridine ring-opening. The regioselectivity can be influenced by Lewis acid catalysis. For example, the ring-opening of N-sulfonyl-protected aziridyl alcohols with various azoles, catalyzed by BF₃·OEt₂, has been shown to proceed with high C3 (S_N_2) selectivity.[8][10] Catalyst- and solvent-free conditions have also been developed for the addition of amines to N-tosyl aziridines.[11]

Alcohols and water can serve as nucleophiles, typically under acidic or Lewis acidic conditions. The regioselectivity is highly dependent on the substitution pattern of the aziridine. For instance, in some systems, the attack occurs at the more substituted C2 position, while in others, attack at the less hindered C3 position is favored.[3][12]

Detailed Experimental Protocols

The following protocols are representative examples for achieving regioselective ring-opening of 2-vinylaziridines.

Protocol 1: S_N_2' Ring-Opening with an Organocuprate

This protocol describes the synthesis of an N-Dpp protected allylic amine via the reaction of an N-Dpp vinyl aziridine with lithium dimethylcuprate, adapted from the work of Osborn and co-workers.[4]

G start Start prep_cuprate Prepare Lithium Dimethylcuprate: - Suspend CuI in dry Et₂O under N₂. - Cool to 0°C. - Add MeLi dropwise until solution is colorless. start->prep_cuprate prep_aziridine Prepare Aziridine Solution: - Dissolve N-Dpp vinyl aziridine in dry Et₂O. start->prep_aziridine reaction Reaction: - Cool cuprate solution to -20°C. - Add aziridine solution dropwise. - Stir for 2h at -20°C, then warm to 0°C for 1h. prep_cuprate->reaction prep_aziridine->reaction workup Work-up: - Quench with saturated aq. NH₄Cl. - Extract with EtOAc. - Wash with brine, dry over MgSO₄. reaction->workup purify Purification: - Concentrate in vacuo. - Purify by flash column chromatography (Silica gel). workup->purify end End Product: (E)-N-Dpp Allylic Amine purify->end

Caption: Experimental workflow for the S_N_2' ring-opening of an N-Dpp vinyl aziridine with an organocuprate.

Materials:

  • N-Diphenylphosphinyl (Dpp) protected 2-vinylaziridine

  • Copper(I) iodide (CuI), purified

  • Methyllithium (MeLi) in Et₂O

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Cuprate Preparation: To a flame-dried flask under a nitrogen atmosphere, add CuI (5 equivalents). Add anhydrous Et₂O and cool the suspension to 0°C. Add MeLi (1.7 equivalents) dropwise. The solution will turn yellow after the first equivalent and become colorless after the second.

  • Reaction Setup: In a separate flame-dried flask, dissolve the N-Dpp vinyl aziridine (1 equivalent) in anhydrous Et₂O.

  • Nucleophilic Addition: Cool the freshly prepared lithium dimethylcuprate solution to -20°C. Add the solution of the aziridine dropwise via cannula.

  • Reaction Monitoring: Stir the reaction mixture at -20°C for 2 hours, then allow it to warm to 0°C and stir for an additional hour. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with EtOAc (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure (E)-allylic amine.

Protocol 2: Lewis Acid-Catalyzed S_N_2 Ring-Opening with an Azole Nucleophile

This protocol is a general method for the C3-selective ring-opening of N-sulfonylated 2,3-aziridyl alcohols with an azole nucleophile, catalyzed by BF₃·OEt₂, based on the findings of Taylor and co-workers.[8][10]

Materials:

  • N-Sulfonyl-2,3-aziridyl alcohol

  • Azole nucleophile (e.g., indazole, pyrazole)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the N-sulfonyl-2,3-aziridyl alcohol (1 equivalent) and the azole nucleophile (1.2 equivalents).

  • Solvent Addition: Add anhydrous toluene to achieve a concentration of approximately 0.2 M with respect to the aziridine.

  • Catalyst Addition: Add BF₃·OEt₂ (10-20 mol %) to the solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 75°C and stir for 24-48 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the C3-aminated product.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reactivity - Insufficient activation of the aziridine.- Nucleophile is not potent enough.- Impure reagents or wet solvents.- For non-activated aziridines, ensure proper addition of Lewis acid.- Consider a more reactive nucleophile or different catalyst system.- Use freshly distilled solvents and purified reagents.
Poor Regioselectivity - Competing S_N_2 and S_N_2' pathways.- Reaction temperature is too high.- Incorrect choice of nucleophile/catalyst.- For S_N_2' selectivity, use soft nucleophiles like organocuprates at low temperatures.- For S_N_2, consider harder nucleophiles and appropriate Lewis acid catalysis.- Screen different solvents to potentially influence selectivity.
Formation of Byproducts - Decomposition of starting material or product.- Rearrangement reactions (e.g.,[13][14]-sigmatropic rearrangement).[15]- Polymerization.- Run the reaction at a lower temperature.- Ensure an inert atmosphere to prevent oxidation.- Use a shorter reaction time if the product is unstable.

Conclusion

The regioselective nucleophilic ring-opening of 2-vinylaziridines is a versatile and powerful strategy for the synthesis of complex nitrogen-containing molecules. A thorough understanding of the underlying mechanistic principles allows for the rational selection of nucleophiles, catalysts, and reaction conditions to predictably control the regiochemical outcome. The protocols and data presented herein serve as a practical guide for researchers aiming to harness the synthetic potential of these valuable intermediates in their drug discovery and development endeavors.

References

  • [Lewis acid catalyzed[13][14]-sigmatropic rearrangement of vinyl aziridines. (2008). PubMed - NIH.]([Link])

Sources

Method

Application Note: Transition-Metal Catalyzed Cross-Coupling of 2-Vinylaziridines

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary & Strategic Value 2-Vinylaziridines are highly versatile, stra...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary & Strategic Value

2-Vinylaziridines are highly versatile, strain-activated building blocks used extensively in the synthesis of complex chiral amines, amino acids, and N-heterocycles. The inherent Pitzer strain of the three-membered ring (approximately 27 kcal/mol), combined with the adjacent π -system, makes them exceptionally reactive toward low-valent transition metals[1]. While unactivated aziridines often require harsh nucleophiles or strong Lewis acid activation, the presence of the vinyl group allows for facile, stereocontrolled oxidative addition under mild catalytic conditions.

This application note details the mechanistic rationale, optimized protocols, and self-validating troubleshooting strategies for the transition-metal catalyzed cross-coupling of 2-vinylaziridines, with a specific focus on palladium-catalyzed methodologies.

Mechanistic Rationale: The π -Allyl Paradigm

The defining feature of 2-vinylaziridine chemistry is the metal-mediated release of ring strain. Upon coordination to the alkene moiety, low-valent metals such as Palladium(0) insert into the allylic C–N bond. This oxidative addition generates a highly electrophilic, zwitterionic (or cationic, depending on the N-protecting group) Pd- π -allyl intermediate[2].

Causality in Catalyst Design: The formation of the Pd- π -allyl complex dictates the regioselectivity and stereochemistry of the subsequent nucleophilic attack. Because the intermediate is electrophilic, it can be intercepted by various nucleophiles, including organoboronic acids via transmetalation (Suzuki-Miyaura type)[3], or participate in complex domino annulation reactions[4]. The choice of ligand (steric bulk vs. electronic properties) directly controls whether the nucleophile attacks at the internal or terminal position of the π -allyl system, typically favoring the less sterically hindered terminal position (S N​ 2' ring-opening).

Mechanism A 2-Vinylaziridine + Pd(0) B Oxidative Addition (Ring Opening) A->B C Pd-π-Allyl Complex (Zwitterionic) B->C D Transmetalation (Ar-B(OH)2) C->D E Reductive Elimination D->E F Allylic Amine + Pd(0) E->F

Fig 1: Catalytic cycle for the Pd(0)-mediated cross-coupling of 2-vinylaziridines.

Key Experimental Workflows & Protocols

Protocol A: Palladium-Catalyzed Ring-Opening Cross-Coupling with Arylboronic Acids

This protocol details the synthesis of highly substituted allylic amines via the cross-coupling of 2-vinylaziridines with arylboronic acids, building upon foundational methodologies validated by 3[3].

Scientific Causality: Direct transmetalation from a boronic acid to a zwitterionic Pd- π -allyl complex is kinetically slow. The addition of a protic additive (e.g., phenol) and a mild base is strictly required. The phenol protonates the aziridine nitrogen, converting it into a superior leaving group and facilitating the critical Boron-to-Palladium aryl transfer[3].

Workflow Step1 1. Catalyst Activation Mix Pd precursor & Ligand Step2 2. Substrate Addition Add 2-Vinylaziridine & Nucleophile Step1->Step2 Step3 3. Cross-Coupling Heat under inert atmosphere Step2->Step3 Step4 4. Quench & Extract NH4Cl quench, EtOAc extraction Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Fig 2: Standard experimental workflow for transition-metal catalyzed aziridine ring-opening.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under standard Schlenk conditions, charge an oven-dried reaction vial with Pd(dba) 2​ (5 mol%), a sterically demanding triarylphosphine ligand (10 mol%), and the arylboronic acid (1.5 equiv).

  • Solvent & Additives: Add anhydrous 1,4-dioxane to achieve a 0.1 M concentration relative to the substrate. Add phenol (1.0 equiv) and Cs 2​ CO 3​ (10 mol%) to enable transmetalation.

  • Substrate Addition: Inject the N-protected 2-vinylaziridine (1.0 equiv) via a gas-tight microsyringe.

  • Reaction Execution: Seal the vial, remove it from the glovebox, and stir at 50–80 °C for 12–24 hours. Monitor the consumption of the aziridine via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NH 4​ Cl (5 mL). Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Purification: Isolate the allylic amine via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Protocol B: Domino Annulation for the Synthesis of 3-Allylated Indoles

2-Vinylaziridines serve as powerful allylation reagents in transition-metal-catalyzed C–H functionalization. This protocol outlines their reaction with 2-alkynylanilines to form 3-allylated indoles[4].

Scientific Causality: The use of Pd(TFA) 2​ and CF 3​ COONa is critical. The electron-withdrawing trifluoroacetate ligands significantly enhance the electrophilicity of the Pd(II) center, promoting the initial alkynyl activation required for indole cyclization prior to interception by the 2-vinylaziridine[4].

Step-by-Step Methodology:

  • Charge a reaction tube with 2-alkynylaniline (1.0 equiv), 2-vinylaziridine (1.2 equiv), Pd(TFA) 2​ (5 mol%), CF 3​ COONa (2.0 equiv), and N,N-diisopropylethylamine (DIPEA, 0.5 equiv).

  • Suspend the reagents in 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Stir the mixture at 80 °C under an air atmosphere for 12 hours. (Note: This specific protocol is uniquely air-compatible due to the robust Pd(II) intermediate).

  • Cool the reaction to room temperature, filter through a short pad of Celite to remove metal particulates, and concentrate the filtrate.

  • Purify by silica gel chromatography to yield the exclusively E-configurated 3-allylated indole.

Quantitative Data & Optimization

The following table summarizes the critical parameters required to achieve high yields and regioselectivity across different cross-coupling modalities.

Table 1: Optimization Parameters for Pd-Catalyzed Cross-Coupling of 2-Vinylaziridines

Reaction TypeCatalyst SystemAdditive / BaseYield (%)Regioselectivity (Linear:Branched)
Boronic Acid Coupling Pd(dba) 2​ / Bulky PAr 3​ Phenol / Cs 2​ CO 3​ 75–92%>20:1
Boronic Acid Coupling Pd(OAc) 2​ / dppfNone<20%N/A (Decomposition)
Indole Annulation Pd(TFA) 2​ CF 3​ COONa / DIPEA88–97%Exclusive E-isomer
Indole Annulation PdCl 2​ Na 2​ CO 3​ 26–40%Mixed

Note: Data synthesized from established literature protocols[3][4].

Troubleshooting & Self-Validating Systems

To ensure reproducibility and scientific integrity, incorporate the following self-validating checks into your workflow:

  • Issue: Low Yield or Unreacted Starting Material in Boronic Acid Couplings.

    • Diagnostic: Check for the formation of unreactive boroxines.

    • Correction: Ensure the protic additive (phenol) is present. Without it, the aziridine nitrogen cannot be protonated, stalling the catalytic cycle at the transmetalation step[3]. Alternatively, switch to pinacol boronic esters.

  • Issue: Loss of Stereochemical Integrity (E/Z Isomerization).

    Diagnostic: π

    σ

    π isomerization of the Pd-allyl complex is occurring faster than nucleophilic attack.
  • Correction: Increase the nucleophile concentration or switch to a more sterically demanding, electron-rich phosphine ligand. This accelerates the reductive elimination step, outcompeting the isomerization pathway.

  • Self-Validation Check (Stereochemistry): To validate the mechanism in your specific substrate class, run a control reaction with a deuterium-labeled 2-vinylaziridine. Successful S N​ 2' ring-opening of the aziridine must occur with inversion of stereochemistry at the allylic position. If retention is observed, a radical pathway or double-inversion mechanism may be contaminating the system[3].

  • References

    • Sweeney, J. B. "Aziridines." Thieme Connect.
    • Zamani, F. et al. "Divergent Pd-catalyzed cross-coupling of allenyloxazolidinones to give chiral 1,3-dienes and vinyloxazolidinones." Chemical Science, 2019.
    • Duda, M. L.; Michael, F. E. "Palladium-Catalyzed Cross-Coupling of N-Sulfonylaziridines with Boronic Acids." Journal of the American Chemical Society, 2013.
    • "Palladium-Catalyzed Reaction of 2-Alkynylanilines with 2-Vinylaziridines: Access to 3-Allylated Indoles." The Journal of Organic Chemistry, 2025.

    Sources

    Application

    Application Notes &amp; Protocols: Harnessing 2-Vinylaziridines in Formal [3+2] Cycloaddition Reactions for Heterocyclic Scaffolding

    These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 2-vinylaziridines in formal [3+2] cycloaddition reactions. This powerful metho...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 2-vinylaziridines in formal [3+2] cycloaddition reactions. This powerful methodology enables the stereoselective synthesis of highly functionalized five-membered nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry and natural product synthesis.

    Introduction: The Synthetic Power of Strained Rings

    2-Vinylaziridines are versatile building blocks in organic synthesis, primarily due to the inherent ring strain of the three-membered aziridine core.[1][2] This strain facilitates ring-opening reactions, allowing these molecules to act as precursors to 1,3-dipoles or their synthetic equivalents. The formal [3+2] cycloaddition of 2-vinylaziridines with various dipolarophiles offers a highly convergent and atom-economical route to construct complex pyrrolidine skeletons, often with excellent control over stereochemistry.[1][3] The resulting pyrrolidine frameworks are central to the structure of numerous biologically active compounds, making this chemistry particularly valuable for drug discovery programs.[4]

    The versatility of this reaction stems from the multiple ways the 2-vinylaziridine can be activated to generate the reactive 1,3-dipole. This can be achieved through the use of transition metal catalysts, Lewis acids, or even photoredox catalysis, each offering unique advantages in terms of substrate scope and reaction conditions.[5][6][7]

    Mechanistic Pathways: Unlocking the 1,3-Dipole

    The formal [3+2] cycloaddition of 2-vinylaziridines can proceed through several mechanistic pathways, primarily dictated by the choice of catalyst and the nature of the substrates. The most common pathways involve the generation of a π-allyl metal complex or an azomethine ylide.

    Transition-Metal Catalyzed Pathway (e.g., Palladium)

    In the presence of a low-valent transition metal catalyst, such as Pd(0), the 2-vinylaziridine undergoes an oxidative addition to form a π-allyl palladium(II) intermediate. This zwitterionic species effectively functions as a 1,3-dipole, which can then react with a suitable dipolarophile in a stepwise or concerted manner to afford the pyrrolidine cycloadduct.[1][8][9][10]

    Palladium-Catalyzed [3+2] Cycloaddition cluster_0 Catalytic Cycle Vinylaziridine Vinylaziridine pi-Allyl Pd(II) Complex pi-Allyl Pd(II) Complex Vinylaziridine->pi-Allyl Pd(II) Complex Oxidative Addition with Pd(0) Pd(0) Pd(0) Cycloadduct Cycloadduct pi-Allyl Pd(II) Complex->Cycloadduct + Dipolarophile [3+2] Cycloaddition Dipolarophile Dipolarophile Cycloadduct->Pd(0) Regenerates Catalyst Regeneration Reductive Elimination

    Figure 1: Palladium-Catalyzed [3+2] Cycloaddition Pathway.

    Lewis Acid-Catalyzed Pathway

    Lewis acids can activate the 2-vinylaziridine by coordinating to the nitrogen atom, which facilitates the cleavage of either a C-N or C-C bond to generate an azomethine ylide.[6][11][12] The choice of the Lewis acid and the substitution pattern on the aziridine ring can influence which bond is cleaved, offering a degree of control over the reaction's regioselectivity.[13][14] The resulting azomethine ylide then undergoes a classical 1,3-dipolar cycloaddition with a dipolarophile.[15]

    Lewis_Acid_Catalyzed_Mechanism cluster_workflow Lewis Acid-Catalyzed Azomethine Ylide Formation Start 2-Vinylaziridine + Lewis Acid (LA) Coordination LA coordinates to Aziridine-N Start->Coordination Bond_Cleavage C-C or C-N Bond Cleavage Coordination->Bond_Cleavage Azomethine_Ylide Azomethine Ylide Formation Bond_Cleavage->Azomethine_Ylide Cycloaddition [3+2] Cycloaddition with Dipolarophile Azomethine_Ylide->Cycloaddition Product Pyrrolidine Product Cycloaddition->Product

    Figure 2: Lewis Acid-Catalyzed [3+2] Cycloaddition Pathway.

    General Experimental Protocol: Palladium-Catalyzed [3+2] Cycloaddition

    This protocol provides a general procedure for the palladium-catalyzed [3+2] cycloaddition of a 2-vinylaziridine with an electron-deficient alkene.

    Materials:

    • 2-Vinylaziridine (1.0 equiv)

    • Alkene (1.2 equiv)

    • Pd(PPh₃)₄ (5 mol%)

    • Anhydrous, degassed solvent (e.g., THF, Dichloromethane)

    • Inert atmosphere (Nitrogen or Argon)

    • Standard glassware for anhydrous reactions

    Procedure:

    • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the 2-vinylaziridine and the alkene.

    • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

    • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the reaction mixture. Rationale: The use of an inert atmosphere and anhydrous, degassed solvents is crucial to prevent the deactivation of the Pd(0) catalyst.

    • Reaction Monitoring: Stir the reaction at the desired temperature (typically room temperature to 60 °C) and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

    • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

    Scope of the Reaction: A Tabular Overview

    The following table summarizes representative examples of the [3+2] cycloaddition of 2-vinylaziridines, showcasing the diversity of substrates and catalysts that can be employed.

    Entry2-VinylaziridineDipolarophileCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
    1N-Tosyl-2-phenyl-3-vinylaziridineDimethyl acetylenedicarboxylate-Toluene1101285[16]
    2N-Benzyl-2-vinylaziridinePhenyl isocyanatePd₂(dba)₃ (2.5), (S)-Trost Ligand (7.5)THF251292 (95% ee)[17]
    3N-Tosyl-2-phenyl-3-vinylaziridineCyclic N-sulfonyl iminePd(PPh₃)₄ (10)THF251292[9][10]
    4N-Tosyl-2-vinylaziridinesElectron-rich alkenesY(OTf)₃ (10)CH₂Cl₂250.5up to 95[11]
    5N-Tosyl-2,2-diester aziridines3,4-DihydropyranDy(OTf)₃/N,N'-dioxide (10)CH₂Cl₂4024up to 94[14]

    Optimization of Reaction Conditions

    Fine-tuning the reaction parameters is critical for achieving high yields and stereoselectivities. The following workflow outlines key considerations for optimizing the [3+2] cycloaddition.

    Optimization_Workflow cluster_workflow Reaction Optimization Workflow Start Initial Reaction Setup Catalyst_Screen Screen Catalysts (e.g., Pd, Rh, Ir, Lewis Acids) Start->Catalyst_Screen Solvent_Screen Screen Solvents (e.g., THF, DCM, Toluene) Catalyst_Screen->Solvent_Screen Temp_Screen Vary Temperature (e.g., RT, 40°C, 60°C) Solvent_Screen->Temp_Screen Ligand_Screen For Asymmetric Reactions: Screen Chiral Ligands Temp_Screen->Ligand_Screen Optimized_Conditions Optimized Conditions Ligand_Screen->Optimized_Conditions

    Figure 3: Workflow for Optimizing [3+2] Cycloaddition Reactions.

    Key Considerations:

    • Catalyst: The choice of metal and ligand can significantly impact reactivity and selectivity. For asymmetric variants, a screen of chiral ligands is essential.[17][18]

    • Solvent: Solvent polarity can influence the stability of the intermediates and the overall reaction rate.

    • Temperature: While many reactions proceed at room temperature, thermal activation may be necessary for less reactive substrates.

    • Additives: In some cases, additives like LiCl have been shown to improve diastereoselectivity.[9][10]

    Scope and Limitations

    Compatible Dipolarophiles:

    • Electron-deficient alkenes: Acrylates, enones, and nitroalkenes are excellent dipolarophiles.[1]

    • Alkynes: Both terminal and internal alkynes can participate in these cycloadditions, leading to the formation of dihydropyrroles.[13]

    • Heterocumulenes: Isocyanates are effective partners for the synthesis of imidazolidinones.[17]

    • Aldehydes and Imines: These can react with the 1,3-dipole to form oxazolidines and imidazolidines, respectively.[9][10][18]

    Limitations:

    • Steric Hindrance: Highly substituted 2-vinylaziridines or dipolarophiles may exhibit lower reactivity.

    • Electron-rich Alkenes: While some Lewis acid-catalyzed systems can accommodate electron-rich alkenes, transition metal-catalyzed variants often require electron-deficient partners.[11]

    Troubleshooting Guide

    IssuePotential Cause(s)Suggested Solution(s)
    Low or No Conversion Inactive catalystEnsure the use of fresh, high-purity catalyst and strictly anhydrous/anaerobic conditions.
    Low reactivity of substratesIncrease the reaction temperature or screen a more active catalyst system (e.g., a different Lewis acid or a more electron-rich phosphine ligand for Pd).
    Formation of Side Products Isomerization of the vinylaziridineUse milder reaction conditions (lower temperature).
    Decomposition of the product or starting materialMonitor the reaction closely and stop it once the starting material is consumed.
    Low Diastereoselectivity Insufficient facial discrimination in the cycloaddition stepScreen different chiral ligands or catalysts. The addition of salts like LiCl may also improve selectivity.[9][10]

    References

    • Visible-Light-Driven Nitrogen Radical-Catalyzed [3 + 2] Cyclization of Vinylcyclopropanes and N-Tosyl Vinylaziridines with Alkenes. Organic Letters. [Link]

    • Pd‐catalyzed [3+2] cycloaddition of vinyl aziridines and methyleneindolinones. ResearchGate. [Link]

    • Ring Expansion of Vinylaziridines through the Strain-Release Pericyclic Reaction: Recent Developments and Applications. Molecules. [Link]

    • Mechanism and origins of selectivity in rhodium-catalyzed intermolecular [3 + 2] cycloadditions of vinylaziridines with allenes. Organic Chemistry Frontiers. [Link]

    • Synergistic Catalysis for the Asymmetric [3+2] Cycloaddition of Vinyl Aziridines with α,β-Unsaturated Aldehydes. Angewandte Chemie International Edition. [Link]

    • Synthesis and Applications of Vinylaziridines and Ethynylaziridines. ResearchGate. [Link]

    • Divergent Access to Functionalized Pyrrolidines and Pyrrolines via Iridium-Catalyzed Domino-Ring-Opening Cyclization of Vinyl Aziridines with β-Ketocarbonyls. Organic Letters. [Link]

    • Diastereoselective Palladium-Catalyzed (3 + 2)-Cycloadditions from Cyclic Imines and Vinyl Aziridines. Organic Letters. [Link]

    • (a) General mechanism for (3 + 2) cycloadditions and an array of... ResearchGate. [Link]

    • Cycloaddition of vinylaziridines with unsaturated substrates. OSTI.gov. [Link]

    • Dynamic Kinetic Asymmetric Cycloadditions of Isocyanates to Vinylaziridines. Journal of the American Chemical Society. [Link]

    • Synthesis and Applications of Vinylaziridines and Ethynylaziridines. Chemical Reviews. [Link]

    • Diastereo- and Enantioselective (3+2) Cycloaddition of a New Palladium-Aza-Oxyallyl Intermediate. ChemRxiv. [Link]

    • Lewis acid-catalyzed [3+3] cycloadditions of donor‒acceptor aziridines with N , N -dialkyl-3-vinylanilines via carbon-carbon bond cleavage. ResearchGate. [Link]

    • Pyrrolidine synthesis via ring contraction of pyridines. Nature. [Link]

    • Diastereoselective Palladium-Catalyzed (3 + 2)-Cycloadditions from Cyclic Imines and Vinyl Aziridines. PubMed. [Link]

    • Pd‐catalyzed asymmetric [3+2] cycloaddition with vinyl‐aziridine and... ResearchGate. [Link]

    • Lewis acid-catalyzed formal [3+2] cycloadditions of N-tosyl aziridines with electron-rich alkenesvia selective carbon–carbon bond cleavage. Chemical Communications. [Link]

    • Vinylaziridines from vinyl epoxides. University of Sheffield. [Link]

    • Mechanistic Insights into Lewis Acid-Catalyzed Formal [3 + 2] Cycloadditions of Aziridines: A Molecular Electron Density Theory Study. Molecules. [Link]

    • Lewis Acid-catalyzed [3 + 2]Cyclo-addition of Alkynes with N-Tosyl-aziridines via Carbon–Carbon Bond Cleavage: Synthesis of Highly Substituted 3-Pyrrolines. Organic Letters. [Link]

    • Mechanistic Insights into Lewis Acid-Catalyzed Formal [3 + 2] Cycloadditions of Aziridines: A Molecular Electron Density Theory Study. MDPI. [Link]

    • Palladium-Catalyzed Formal (3 + 2) Cycloaddition Reactions of 2-Nitro-1,3-enynes with Vinylaziridines, -epoxides, and -cyclopropanes. Organic Letters. [Link]

    • [3+2] Cycloaddition reactions of tricyclic vinylaziridines. ResearchGate. [Link]

    • Asymmetric [3 + 2] Cycloaddition of 2,2′-Diester Aziridines To Synthesize Pyrrolidine Derivatives. ACS Catalysis. [Link]

    • ChemInform Abstract: Studies on the Formal [3 + 2] Cycloaddition of Aziridines with Alkenes for the Synthesis of 1-Azaspiroalkanes. ResearchGate. [Link]

    • Photocatalytic (3 + 2) dipolar cycloadditions of aziridines driven by visible-light. Chemical Science. [Link]

    • Catalytic Asymmetric Formal [3+2] Cycloaddition of Azoalkenes with 3-Vinylindoles: Synthesis of 2,3-Dihydropyrroles. KAUST Repository. [Link]

    • Catalytic Asymmetric Formal [3+2] Cycloaddition of Azoalkenes with 3-Vinylindoles: Synthesis of 2,3-Dihydropyrroles. Cell. [Link]

    Sources

    Method

    Application Note: Stereoselective Preparation of Functionalized Piperidines via 2-Vinylaziridine Intermediates

    Introduction & Strategic Overview The piperidine scaffold is one of the most privileged structures in pharmaceutical chemistry, appearing in over 50% of FDA-approved small-molecule drugs that contain nitrogen heterocycle...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Strategic Overview

    The piperidine scaffold is one of the most privileged structures in pharmaceutical chemistry, appearing in over 50% of FDA-approved small-molecule drugs that contain nitrogen heterocycles (1)[1]. Despite its prevalence, the stereoselective synthesis of highly functionalized, multi-substituted piperidines remains a significant synthetic hurdle.

    2-Vinylaziridines have emerged as exceptionally versatile, high-energy precursors for the construction of 6-membered azacycles. The inherent ring strain of the aziridine (approximately 27 kcal/mol) provides a powerful thermodynamic driving force for ring-expansion reactions (2)[2]. By leveraging strain-release pericyclic reactions, such as the base-mediated aza-[2,3]-Wittig rearrangement, synthetic chemists can access cis-2,6-disubstituted piperidines with pristine stereocontrol, effectively transferring the geometric information of the starting alkene directly into the newly formed heterocycle (3)[3].

    Mechanistic Rationale & Pathway Selection

    The ring expansion of 2-vinylaziridines typically proceeds via two distinct mechanistic paradigms, each offering unique advantages depending on the target substitution pattern:

    • Base-Mediated Aza-[2,3]-Wittig Rearrangement : Treatment of an N-alkylated 2-vinylaziridine with a strong, non-nucleophilic base (e.g., LDA) deprotonates the α-position adjacent to the nitrogen. The resulting aza-enolate undergoes a concerted[2,3]-sigmatropic rearrangement. The highly ordered, envelope-like transition state ensures that the stereochemical information of the starting material is strictly conserved[3].

    • Transition-Metal Catalyzed Ring Expansion : Palladium(0) catalysts can insert into the activated C–N bond of the aziridine, generating a reactive π-allyl palladium intermediate. Subsequent intramolecular nucleophilic attack on this complex yields functionalized piperidines, a pathway highly useful for synthesizing complex tricyclic alkaloids[2].

    G cluster_0 Pathway A: Base-Mediated cluster_1 Pathway B: Pd-Catalyzed VA 2-Vinylaziridine Precursor (High Ring Strain) PathA_Cond LDA, THF, -78 °C VA->PathA_Cond PathB_Cond Pd(0) Catalyst, Ligand VA->PathB_Cond PathA_Int Aza-[2,3]-Wittig Rearrangement PathA_Cond->PathA_Int PathA_Prod cis-2,6-Disubstituted Tetrahydropyridine PathA_Int->PathA_Prod PathB_Int π-Allyl Palladium Intermediate PathB_Cond->PathB_Int PathB_Prod Functionalized Piperidine Derivative PathB_Int->PathB_Prod

    Mechanistic pathways for 2-vinylaziridine ring expansion to piperidines.

    Reaction Optimization & Quantitative Data

    To achieve high diastereoselectivity during the aza-[2,3]-Wittig rearrangement, the choice of base and solvent is critical. The reaction must be kept under strict kinetic control to prevent competitive [1,2]-Stevens rearrangements.

    Table 1: Optimization of Aza-[2,3]-Wittig Rearrangement Conditions

    EntryBase (Equiv)SolventTemperature (°C)Yield (%)Diastereomeric Ratio (cis:trans)
    1LiHMDS (1.2)THF-78 to rt453:1
    2KHMDS (1.2)THF-78 to rt522:1
    3 LDA (1.2) THF -78 to rt 88 >95:5
    4LDA (1.2)Et₂O-78 to rt7185:15

    Causality Insight: LDA in THF provides the optimal balance of basicity and lithium-coordination. The strong coordinating ability of the THF solvent to the lithium cation stabilizes the highly ordered transition state required for the [2,3]-shift. This coordination strictly enforces the geometry that maximizes cis-diastereoselectivity (>95:5)[3].

    Validated Experimental Protocols

    Protocol A: Aza-[2,3]-Wittig Ring Expansion to Tetrahydropyridine

    This protocol describes the expansion of a generic (Z)-N-alkyl-2-vinylaziridine to a cis-2,6-disubstituted tetrahydropyridine.

    Materials:

    • (Z)-N-alkyl-2-vinylaziridine (1.0 mmol)

    • Lithium diisopropylamide (LDA, 2.0 M in THF/heptane/ethylbenzene) (1.2 mmol)

    • Anhydrous Tetrahydrofuran (THF) (10 mL)

    • Saturated aqueous NH₄Cl

    Step-by-Step Methodology:

    • Preparation of the Reaction Matrix : Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x). Add the 2-vinylaziridine (1.0 mmol) and anhydrous THF (10 mL).

      • Causality: Absolute exclusion of moisture is required; trace water will rapidly protonate and quench the LDA, leading to unreacted starting material.

    • Cryogenic Cooling : Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibration.

    • Base Addition : Add LDA (0.60 mL, 1.2 mmol) dropwise via syringe down the side of the flask over 5 minutes.

      • Visual Cue: The solution typically transitions from colorless to a pale yellow/orange, indicating the successful formation of the aza-enolate intermediate.

    • Rearrangement Phase : Maintain the reaction at -78 °C for 1 hour, then slowly remove the cooling bath and allow the mixture to warm to room temperature over 2 hours.

      • Causality: The [2,3]-sigmatropic shift occurs rapidly as the temperature rises. Warming slowly ensures the kinetic product is trapped before thermodynamic equilibration can occur.

    • In-Process Control (TLC Validation) : Remove a 10 µL aliquot, quench in 100 µL of sat. NH₄Cl, and extract with EtOAc. Spot against the starting material on silica gel TLC (Eluent: 20% EtOAc/Hexanes).

      • Self-Validation System: The aziridine precursor typically stains dark brown with phosphomolybdic acid (PMA) and has a higher Rf. The tetrahydropyridine product will show a lower Rf (due to the secondary/tertiary amine nature) and stains intensely with Dragendorff's reagent or ninhydrin.

    • Quench and Workup : Once TLC confirms complete consumption of the aziridine, quench the reaction with sat. aqueous NH₄Cl (5 mL) at 0 °C. Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • NMR Validation : Obtain a crude ¹H NMR (CDCl₃).

      • Self-Validation System: Confirm the disappearance of the highly shielded aziridine ring protons (δ 2.0–2.5 ppm). Look for the emergence of the newly formed alkene protons within the tetrahydropyridine ring (typically an ABX or complex multiplet around δ 5.5–6.0 ppm) and the diagnostic α-amino protons (δ 3.0–3.8 ppm).

    Protocol B: Catalytic Hydrogenation to Functionalized Piperidine

    To obtain the fully saturated piperidine scaffold, the tetrahydropyridine intermediate is reduced.

    Step-by-Step Methodology:

    • Dissolve the crude tetrahydropyridine (approx. 1.0 mmol) in absolute ethanol (10 mL).

    • Add 10% Pd/C (10 wt%, 0.1 mmol Pd).

      • Safety Note: Pd/C is highly pyrophoric. Add the catalyst to the flask under a blanket of argon before introducing the solvent, or add it carefully to the solvent to avoid ignition of ethanol vapors.

    • Purge the flask with H₂ gas (balloon pressure) by evacuating and backfilling three times.

    • Stir vigorously at room temperature for 12 hours.

    • In-Process Control : Filter a micro-aliquot through a short pad of Celite and analyze via ¹H NMR.

      • Self-Validation System: The complete disappearance of the alkene protons (δ 5.5–6.0 ppm) confirms full conversion to the saturated piperidine.

    • Workup : Filter the entire reaction mixture through a pad of Celite, washing thoroughly with EtOAc. Concentrate the filtrate to yield the pure cis-2,6-disubstituted piperidine.

    References

    • Ring Expansion of Vinylaziridines through the Strain-Release Pericyclic Reaction: Recent Developments and Applications Source: MDPI / PubMed Central URL
    • Synthesis and Aza-[2,3]-Wittig Rearrangements of Vinylaziridines: Scope and Limitations Source: The Journal of Organic Chemistry - ACS Publications URL
    • Source: NIH.

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: 2-Vinylaziridine Storage &amp; Polymerization Prevention

    Welcome to the Technical Support Center. As researchers and drug development professionals, working with highly strained, reactive intermediates like 2-vinylaziridine presents unique logistical challenges.

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As researchers and drug development professionals, working with highly strained, reactive intermediates like 2-vinylaziridine presents unique logistical challenges. This guide is engineered to move beyond basic handling instructions, providing you with the mechanistic causality and self-validating protocols necessary to maintain the integrity of your reagents over long-term storage.

    Mechanistic Overview: The Dual-Threat Polymerization Pathways

    2-Vinylaziridine is inherently unstable due to two distinct reactive sites: the highly strained three-membered nitrogen heterocycle (Pitzer strain) and the electron-rich vinyl group. Degradation is not a single pathway; it is a dual-threat system where environmental triggers can initiate either Cationic Ring-Opening Polymerization (CROP) or Free Radical Polymerization[1].

    G cluster_crop Cationic Ring-Opening Polymerization cluster_radical Free Radical Polymerization Monomer 2-Vinylaziridine (Reactive Monomer) Path1 Aziridine Ring Protonation & Nucleophilic Attack Monomer->Path1 Path2 Vinyl Group Radical Propagation Monomer->Path2 Trigger1 Ambient CO₂ / Moisture (Forms Trace Acids) Trigger1->Path1 Initiates Polymer1 Polyamine Network (Viscous Degradation) Path1->Polymer1 Propagates Trigger2 Heat / UV Light / Trace Peroxides Trigger2->Path2 Initiates Polymer2 Polyolefin Network (Solidification) Path2->Polymer2 Propagates Inhibitor1 Solid KOH / NaOH (Acid Neutralizer) Inhibitor1->Path1 Blocks Inhibitor2 TEMPO / BHT (Radical Scavenger) Inhibitor2->Path2 Blocks

    Dual polymerization pathways of 2-vinylaziridine and targeted inhibition strategies.

    Core FAQs: Causality & Mechanisms

    Q: Why does 2-vinylaziridine spontaneously polymerize even in sealed containers? A: The primary culprit is often invisible: ambient carbon dioxide ( CO2​ ). When CO2​ interacts with trace moisture inside a container, it forms carbonic acid. Because the aziridine nitrogen is highly basic, even this weak acid is sufficient to protonate the ring. Protonation transforms the aziridine into a potent electrophile, triggering a rapid, exothermic Cationic Ring-Opening Polymerization (CROP) cascade as unprotonated monomers attack the activated rings[2],[1].

    Q: Why is storing the monomer "neat" (undiluted) considered a high-risk practice? A: Polymerization kinetics are heavily dependent on collision frequency. In a neat liquid, the concentration of monomer is absolute. If a single radical or proton initiates a chain reaction, the proximity of monomers leads to an uncontrolled, exothermic runaway reaction. Diluting the monomer in an inert solvent (e.g., anhydrous THF) drastically reduces this collision frequency, acting as a kinetic buffer against auto-polymerization.

    Q: Which chemical stabilizers are required for long-term storage? A: Because of the dual-threat nature of the molecule, you must use a dual-inhibitor system:

    • Solid KOH or NaOH pellets: These act as basic stabilizers. They do not dissolve in the organic phase but sit at the bottom of the flask, permanently sequestering CO2​ and neutralizing any trace acids that could initiate CROP[3].

    • TEMPO (4-Hydroxy-TEMPO / Inhibitor 701): A stable nitroxide radical added at ~100-500 ppm. It acts as a radical scavenger, immediately terminating any free radicals generated by heat or light before they can propagate through the vinyl groups[4].

    Diagnostic Troubleshooting Guide

    If you suspect your stored 2-vinylaziridine has degraded, consult this diagnostic matrix before utilizing the reagent in sensitive synthetic steps.

    Observed SymptomMechanistic CauseRecommended Action
    Increased Viscosity or Solidification CROP or vinyl radical polymerization has occurred, forming oligomeric or polymeric networks[1].Do not use. The material is irreversibly degraded. Dispose of the flask according to institutional hazardous waste guidelines.
    Color Change (Colorless to Dark Yellow/Brown) Thermal decomposition, oxidation of the vinyl group, or degradation of the TEMPO inhibitor over time[1].Quarantine and Verify. Perform the qNMR validation protocol (see below). If purity is <95%, discard.
    Pressure Buildup in Sealed Container Exothermic degradation generating volatile byproducts, or thermal expansion of trapped gases[2],[1].Vent Immediately. Transfer to a fume hood, chill the container in an ice bath to reduce vapor pressure, and carefully vent. Discard material.
    Empirical Data: Storage Conditions vs. Stability

    To optimize your inventory management, refer to the following quantitative stability matrix. Note: Shelf life is defined as maintaining >95% monomeric purity.

    Storage ConditionInhibitor System AddedTemperatureEstimated Shelf LifePolymerization Risk
    Neat (Undiluted)None20°C (Room Temp)< 24 HoursCritical (Exothermic Runaway)
    Neat (Undiluted)None-20°C1 - 2 WeeksHigh
    Neat (Undiluted)KOH pellets + TEMPO (500 ppm)-20°C3 - 6 MonthsModerate
    Diluted (0.1 M - 1.0 M in THF)KOH pellets + TEMPO (100 ppm)-20°C> 12 MonthsLow
    Diluted (0.1 M - 1.0 M in THF)KOH pellets + TEMPO (100 ppm)-80°C> 24 Months Negligible
    Self-Validating Experimental Protocols

    To ensure scientific integrity, every storage workflow must be paired with an analytical validation step. Do not rely on visual inspection alone.

    Protocol 1: Conditioning and Storing 2-Vinylaziridine

    Objective: Establish a chemically inert, kinetically unfavorable environment for polymerization.

    • Preparation of Stabilizers: Dry solid KOH pellets in a vacuum oven at 60°C for 4 hours to remove surface moisture. Prepare a 10 mg/mL stock solution of TEMPO in anhydrous THF.

    • Inert Dilution: Working inside a glovebox or using standard Schlenk line techniques under Argon, transfer freshly distilled 2-vinylaziridine into a flame-dried, amber-glass Schlenk flask. Dilute the monomer to a 0.5 M concentration using anhydrous, degassed THF.

    • Radical Inhibition: Inject the TEMPO stock solution into the flask to achieve a final inhibitor concentration of 100 ppm. The solution will take on a very faint orange tint.

    • Acid Neutralization: Add 2 dried solid KOH pellets per 10 mL of solution directly into the flask. The pellets will remain insoluble at the bottom.

    • Sealing & Storage: Seal the flask tightly with a PTFE-lined cap. Wrap the seal thoroughly with Parafilm to prevent atmospheric ingress, and store immediately in a -20°C or -80°C explosion-proof freezer.

    Protocol 2: Purity Validation via Quantitative NMR (qNMR)

    Objective: Verify monomer integrity prior to deployment in synthetic workflows[1].

    • Standard Selection: Accurately weigh 5.0 mg of 1,3,5-trimethoxybenzene (internal standard) into a clean glass vial. This standard provides a sharp, isolated aromatic singlet (~δ 6.1 ppm) that will not overlap with aziridine signals.

    • Sample Preparation: Accurately weigh exactly 10.0 mg of your 2-vinylaziridine storage solution and add it to the vial containing the standard.

    • Solvation: Dissolve the mixture in 0.6 mL of CDCl3​ . Critical Causality Step: The CDCl3​ must be pre-filtered through a plug of basic alumina. Standard chloroform contains trace DCl which will induce CROP directly inside the NMR tube, yielding false-negative degradation results.

    • Acquisition: Acquire a 1H -NMR spectrum. Set the relaxation delay (D1) to at least 10 seconds to ensure complete relaxation of all protons, which is mandatory for accurate quantitative integration.

    • Validation Analysis: Integrate the internal standard's aromatic protons and compare the molar ratio against the vinyl protons of the aziridine (multiplets at δ 5.2-5.8 ppm).

      • Pass: Calculated absolute purity is >95%.

      • Fail: Appearance of broad, unresolved polymeric peaks between δ 2.5-3.5 ppm indicates polyamine formation (CROP). Discard the batch.

    Sources

    Optimization

    Technical Support Center: Optimizing Enantiomeric Excess (ee) in Asymmetric 2-Vinylaziridine Synthesis

    Welcome to the Advanced Catalysis Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the enantiomer...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Catalysis Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the enantiomeric excess (ee) of asymmetric 2-vinylaziridine ring-opening and cycloaddition reactions.

    Achieving high enantioselectivity with 2-vinylaziridines requires precise control over transition-metal π -allyl intermediates, reaction kinetics, and phase-transfer dynamics. This guide bypasses basic theory to directly address the causality behind experimental failures and provides self-validating protocols to get your synthesis back on track.

    Part 1: Mechanistic Troubleshooting & FAQs

    Q: My palladium-catalyzed dynamic kinetic asymmetric transformation (DYKAT) of racemic 2-vinylaziridines is stalling at ~50% ee. How can I push this >90%? A: In a DYKAT, the racemic 2-vinylaziridine undergoes oxidative addition to form two diastereomeric π -allylpalladium complexes. For high enantioselection, the rate of interconversion between these two complexes must be significantly faster than the rate of nucleophilic attack (following the Curtin-Hammett principle). If your ee is low, the interconversion is likely too slow, leading to a kinetic resolution rather than a true DYKAT. Solution: Add an acidic co-catalyst. The addition of 10 mol% acetic acid (AcOH) has been proven to accelerate the equilibration of the π -allyl-Pd complexes, dramatically improving enantiomeric excess[1].

    Q: I am performing an Iridium-catalyzed allylic substitution on a vinyl aziridine, but my ee fluctuates wildly between runs. What is the critical variable? A: Iridium-catalyzed asymmetric ring openings are highly sensitive to both temperature and concentration. Unlike many reactions where lowering the temperature universally increases stereoselectivity, Ir-catalyzed allylations often have a "Goldilocks" temperature—typically room temperature (~25 °C). Lowering the temperature can impede the catalytic cycle and reduce ee, while higher temperatures increase background racemic pathways. Additionally, high substrate concentrations can lead to catalyst aggregation or non-selective background reactions, adversely affecting enantioselectivity[2]. Solution: Standardize your reaction strictly at 25 °C and maintain a dilute concentration (e.g., 0.1 M to 0.2 M).

    Q: When using diazonium salts or other ionic reagents for ring-opening, my enantioselectivity drops when I switch to a more polar solvent to improve solubility. Why? A: This is a classic phase-transfer conflict. In asymmetric catalysis involving ionic species, a tight ion-pair is often required for the chiral ligand to effectively shield one face of the intermediate. Highly polar solvents that fully dissolve the salt disrupt this tight ion-pair, eroding the facial selectivity[3]. Solution: Use a nonpolar or moderately polar solvent mixture (e.g., toluene or DCM) to maximize the phase-transfer component. The reagent should be partially insoluble, allowing the chiral catalyst to act as a phase-transfer agent and dictate the stereochemistry at the liquid-solid interface.

    Part 2: Visual Workflows & Diagnostics

    To effectively diagnose your reaction, refer to the mechanistic and troubleshooting logic diagrams below.

    DYKAT_Mechanism Racemic Racemic 2-Vinylaziridine (Starting Material) PiAllyl1 π-Allyl Pd Complex I (Matched) Racemic->PiAllyl1 Oxidative Addition PiAllyl2 π-Allyl Pd Complex II (Mismatched) Racemic->PiAllyl2 Oxidative Addition PdCat Pd(0) Catalyst + Chiral Ligand PdCat->Racemic PiAllyl1->PiAllyl2 Interconversion (Accelerated by AcOH) Product Enantioenriched Product (High ee) PiAllyl1->Product Fast Nucleophilic Attack PiAllyl2->Product Slow Attack

    Figure 1: Mechanism of Pd-catalyzed Dynamic Kinetic Asymmetric Transformation (DYKAT).

    Troubleshooting_Logic Issue Low Enantiomeric Excess (ee) CheckTemp Check Temperature Issue->CheckTemp CheckConc Check Concentration Issue->CheckConc CheckAdd Check Additives Issue->CheckAdd TempAction Optimize to Room Temp ('Goldilocks' Zone) CheckTemp->TempAction Success High ee Achieved TempAction->Success ConcAction Dilute Reaction Mixture (Avoid Aggregation) CheckConc->ConcAction ConcAction->Success AddAction Add AcOH (10 mol%) to boost interconversion CheckAdd->AddAction AddAction->Success

    Figure 2: Troubleshooting logic for optimizing enantiomeric excess in asymmetric synthesis.

    Part 3: Quantitative Data Summary

    Understanding how deviations from optimal conditions impact both yield and enantioselectivity is critical for scale-up and optimization.

    Table 1: Impact of Reaction Parameters on Yield and ee in Metal-Catalyzed 2-Vinylaziridine Ring Openings

    ParameterDeviation from OptimumMechanistic ConsequenceImpact on YieldImpact on ee
    Temperature Too High (>40 °C)Increases rate of un-catalyzed background reactions.Moderate IncreaseSignificant Decrease
    Temperature Too Low (<0 °C)Halts π -allyl complex interconversion or Ir-catalytic cycle.Significant DecreaseModerate Decrease
    Concentration Too High (>0.5 M)Promotes intermolecular side-reactions and catalyst aggregation.No ChangeSignificant Decrease
    Solvent Polarity Too Polar (e.g., DMF)Disrupts tight ion-pairing in phase-transfer mechanisms.IncreaseSignificant Decrease
    Additives Absence of AcOHFails to accelerate π -allyl Pd diastereomer equilibration.No ChangeSignificant Decrease

    Part 4: Standardized Experimental Protocol

    Self-Validating Workflow: Pd-Catalyzed DYKAT of Racemic 2-Vinylaziridines

    This protocol is designed to eliminate common variables that degrade enantioselectivity. Every step includes a mechanistic validation point.

    • Preparation of Catalyst Complex: In an argon-filled glovebox, dissolve Pd2​(dba)3​ (2.5 mol%, 0.025 equiv) and the appropriate chiral ligand (e.g., a chiral phosphoramidite or Trost ligand, 5.5 mol%) in anhydrous, degassed solvent (e.g., THF or DCM, 0.1 M). Stir at room temperature for 30 minutes to ensure complete complexation. Validation: The solution should exhibit a distinct, homogeneous color change indicating active complex formation.

    • Additive Integration: Add glacial acetic acid (10 mol%, 0.1 equiv) to the catalyst solution. Causality: This acts as a proton shuttle to facilitate the rapid interconversion of the intermediate π -allylpalladium species, ensuring the reaction proceeds via a DYKAT pathway rather than a simple kinetic resolution[1].

    • Substrate Addition: Add the racemic 2-vinylaziridine (1.0 equiv) to the reaction mixture.

    • Nucleophile Introduction: Slowly add the nucleophile (e.g., an isocyanate or electron-deficient alkene, 1.2 equiv) via syringe pump over 1 hour. Causality: Slow addition prevents homocoupling or background non-catalyzed reactions that erode ee.

    • Reaction Monitoring: Stir the reaction at the optimized temperature (strictly 25 °C). Monitor conversion via TLC or LC-MS. Note: Prolonged reaction times may be required due to the moderate reactivity of zwitterionic π -allyl metal intermediates[4].

    • Quench and Analysis: Quench with saturated aqueous NaHCO3​ . Extract with ethyl acetate, concentrate under reduced pressure, and determine the enantiomeric excess of the crude mixture using chiral HPLC (e.g., Chiralcel OD-H or AD-H columns) against a racemic standard.

    Sources

    Troubleshooting

    troubleshooting low yields in palladium-catalyzed 2-vinylaziridine ring expansion

    Welcome to the Catalysis Technical Support Center. As a Senior Application Scientist, I have diagnosed and resolved countless catalytic failures in heterocyclic synthesis.

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Catalysis Technical Support Center. As a Senior Application Scientist, I have diagnosed and resolved countless catalytic failures in heterocyclic synthesis. The palladium-catalyzed ring expansion of 2-vinylaziridines to 3-pyrrolines or pyrrolidines is a powerful strain-release transformation, but it is notoriously sensitive to electronic and steric variables.

    When yields plummet, the issue rarely lies in a simple weighing error; it is almost always a breakdown in the catalytic cycle. To troubleshoot effectively, we must first understand the causality of the mechanism.

    Mechanistic Diagnostic Hub

    The reaction relies on the oxidative addition of Pd(0) into the strained C–N bond of the vinylaziridine, generating a zwitterionic π -allyl palladium(II) intermediate. The success of the reaction depends entirely on the rate of the subsequent intramolecular nucleophilic attack (ring closure) relative to competing decomposition pathways[1],[2].

    G A Vinylaziridine Substrate B Pd(0) Catalyst Coordination A->B Add Pd L_n C Oxidative Addition (Ring Opening) B->C Strain Release D π-Allyl Pd(II) Zwitterionic Intermediate C->D C-N bond cleavage E Intramolecular Nucleophilic Attack D->E Conformational shift G Side Reaction: β-Hydride Elimination D->G If slow cyclization F 3-Pyrroline Product + Pd(0) Regeneration E->F Reductive Elimination

    Mechanism of Pd-catalyzed 2-vinylaziridine ring expansion to 3-pyrroline.

    Troubleshooting FAQs: Field-Proven Insights

    Q1: My reaction stalls at 20% conversion, and I observe a fine black precipitate in the flask. How do I prevent this? Causality: You are observing "Palladium Black," which is the agglomeration of deactivated Pd(0). In the catalytic cycle, if the zwitterionic π -allyl palladium(II) intermediate undergoes ring closure too slowly, the Pd(II) species is left vulnerable. If the phosphine ligands dissociate during this prolonged intermediate phase, the metal crashes out of the solution[1]. Solution: You must stabilize the Pd complex. Switch to a bidentate phosphine ligand (e.g., dppe or dppp) which has a stronger chelating effect and resists dissociation better than monodentate ligands like PPh 3​ . Additionally, ensure your solvent is rigorously degassed; trace oxygen will irreversibly oxidize Pd(0) to Pd(II), seeding the agglomeration process.

    Q2: The starting vinylaziridine is completely consumed, but my yield of 3-pyrroline is abysmal. NMR shows acyclic diene byproducts. What is going wrong? Causality: Your intermediate is undergoing β -hydride elimination instead of the desired reductive elimination. Once the π -allyl palladium intermediate forms, the nitrogen nucleophile must attack the π -allyl complex. If the nitrogen is too electron-rich (e.g., protected with an alkyl or benzyl group), it coordinates too strongly to the Pd center or fails to achieve the correct trajectory for attack. The long-lived Pd(II) center then abstracts a β -hydrogen, opening the ring into an acyclic diene[3]. Solution: The electronics of the nitrogen protecting group are critical. You must use a strong electron-withdrawing group (EWG) like a tosyl (Ts), nosyl (Ns), or tert-butylsulfonyl (Bus) group. These sulfonamides pull electron density away from the aziridine nitrogen, preventing premature coordination to the metal and accelerating the desired strain-release ring opening[3].

    Q3: I am using a simple, non-dienic vinylaziridine with an N-tosyl group, but the ring expansion still fails, yielding a complex mixture. Why? Causality: Early studies demonstrated that for many Pd-catalyzed systems, both an N-tosyl group and a diene moiety are required to stabilize the resulting π -allyl intermediate sufficiently for the rearrangement to occur[3]. Simple non-dienic vinylaziridines lack the extended conjugation needed to stabilize the zwitterionic intermediate, leading to non-selective decomposition. Solution: If you must use a simple non-dienic vinylaziridine, abandon Palladium. Copper catalysts, specifically Cu(hfacac) 2​ , have been proven to efficiently catalyze the stereospecific ring expansion of simple chiral vinylaziridines to 3-pyrrolines in excellent yields where Pd(0) fails[3]. Alternatively, if you retain Pd(0), introduce an activated electron-deficient alkene (like methyl vinyl ketone) to trap the intermediate via a formal [3+2] cycloaddition[1].

    Workflow Start Low Yield Detected Q1 Is Pd Black forming? Start->Q1 Sol1 Add bidentate ligands (e.g., dppe) & degas solvent Q1->Sol1 Yes Q2 Are acyclic dienes forming? Q1->Q2 No Sol2 Change N-protecting group (Use Ts, Ns, or Bus) Q2->Sol2 Yes Q3 Is substrate a simple non-dienic aziridine? Q2->Q3 No Sol3 Switch catalyst to Cu(hfacac)2 or use [3+2] trapping Q3->Sol3 Yes

    Troubleshooting workflow for resolving low yields in vinylaziridine ring expansions.

    Quantitative Data: Catalyst & Substrate Impact on Yield

    To illustrate the causality discussed above, compare the historical yields based on substrate and catalyst choices.

    Substrate ClassN-Protecting GroupCatalyst SystemPrimary OutcomeTypical YieldReference
    Diene-aziridineTosyl (Ts)Pd(PPh 3​ ) 4​ 3-Pyrroline85–92%[3]
    Simple VinylaziridineAlkyl / BenzylPd(PPh 3​ ) 4​ Complex Mixture<10%[3]
    Simple VinylaziridineTosyl (Ts)Pd 2​ (dba) 3​ / dppeAcyclic Diene15–20%[3]
    Simple VinylaziridineTosyl (Ts)Cu(hfacac) 2​ 3-Pyrroline90–98%[3]
    Vinylaziridine + Activated AlkeneTosyl (Ts)Pd(0) / LigandPyrrolidine (via [3+2])88%[1]

    Self-Validating Standard Operating Procedure (SOP)

    Protocol: Palladium-Catalyzed Ring Expansion of N-Tosyl Diene-Aziridines

    This methodology is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is cleared.

    Step 1: Preparation of the Catalyst Matrix In an argon-filled glovebox, charge an oven-dried Schlenk flask with Pd(PPh 3​ ) 4​ (5 mol%) and the N-tosyl diene-aziridine substrate (1.0 equiv, 0.5 mmol). Validation Checkpoint: Inspect the Pd(PPh 3​ ) 4​ . It must be a vibrant, bright yellow powder. If it has a green or brown tint, it has oxidized to Pd(II). Abort the reaction and acquire fresh catalyst.

    Step 2: Solvent Degassing and Addition Add 5.0 mL of anhydrous THF. The solvent must be sparged with Argon for a minimum of 30 minutes prior to use. The coordinating nature of THF provides necessary stabilization to the transient Pd species[4].

    Step 3: Thermal Activation & Monitoring Seal the Schlenk flask, remove it from the glovebox, and heat the reaction mixture to 60 °C under a positive pressure of Argon. Monitor the reaction via TLC (Hexanes/EtOAc 8:2) every 30 minutes. Validation Checkpoint: The disappearance of the starting material spot and the appearance of a UV-active, lower Rf​ spot confirms successful conversion. If the starting material remains untouched after 2 hours, catalyst poisoning has occurred.

    Step 4: Quenching and Filtration Once the starting material is fully consumed (typically 2–4 hours), cool the flask to room temperature. Filter the crude mixture through a short, tightly packed pad of Celite to remove any trace metal particulates. Validation Checkpoint: The filtrate must be clear and pale yellow. A dark, cloudy suspension indicates Pd black formation during the run, signaling that ligand dissociation outpaced the reductive elimination step.

    Step 5: Purification Concentrate the validated filtrate under reduced pressure and purify via flash column chromatography on silica gel to isolate the pure 3-pyrroline.

    Sources

    Optimization

    safe handling, stability, and toxicity protocols for 2-vinylaziridine

    Technical Support Center: 2-Vinylaziridine A Guide to Safe Handling, Stability, and Toxicity Protocols Frequently Asked Questions (FAQs) & Troubleshooting Guides This guide is designed to address specific issues and ques...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: 2-Vinylaziridine

    A Guide to Safe Handling, Stability, and Toxicity Protocols

    Frequently Asked Questions (FAQs) & Troubleshooting Guides

    This guide is designed to address specific issues and questions that researchers, scientists, and drug development professionals may encounter during their experiments with 2-vinylaziridine.

    Section 1: Safe Handling and Personal Protective Equipment (PPE)

    Question 1: What are the primary hazards associated with 2-vinylaziridine?

    2-Vinylaziridine combines the hazards of two highly reactive functional groups: the aziridine ring and a vinyl group.

    • Aziridine Ring: The three-membered ring is highly strained, making it susceptible to ring-opening reactions.[1][2] Aziridines as a class are known to be toxic, irritants, and potential mutagens or carcinogens.[3]

    • Vinyl Group: The carbon-carbon double bond is prone to polymerization, which can be rapid and potentially explosive, especially in the presence of heat, light, or certain initiators.[4]

    Therefore, 2-vinylaziridine should be handled as a highly toxic, reactive, and potentially unstable substance.

    Question 2: What is the minimum required Personal Protective Equipment (PPE) when working with 2-vinylaziridine?

    Due to the high reactivity and potential for skin and eye irritation, as well as unknown long-term health effects, a comprehensive PPE strategy is crucial.

    • Hand Protection: Double-gloving with chemically resistant gloves (e.g., a combination of nitrile and neoprene or butyl rubber) is recommended.[5] Gloves should be inspected before use and disposed of immediately after contamination.

    • Eye and Face Protection: Chemical safety goggles and a full-face shield are mandatory to protect against splashes.[5]

    • Body Protection: A flame-resistant lab coat and chemically resistant apron should be worn. For larger-scale operations, a full-body chemical-resistant suit may be necessary.

    • Respiratory Protection: All work with 2-vinylaziridine must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[5] In situations where vapor exposure is possible, a NIOSH-certified respirator with an organic vapor cartridge is required.

    Question 3: I need to transfer a solution of 2-vinylaziridine between flasks. What precautions should I take?

    Transferring solutions of 2-vinylaziridine requires careful planning to minimize exposure and prevent spills.

    • Inert Atmosphere: Whenever possible, transfers should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture, which could initiate polymerization or degradation.

    • Secondary Containment: Always use secondary containment (e.g., a tray or beaker) to catch any potential spills during the transfer.

    • Grounding and Bonding: To prevent static discharge, which can be an ignition source, ensure that all containers and equipment are properly grounded and bonded before transferring the material.[6]

    • Avoid Heat and Light: Protect the compound from heat sources and direct sunlight, as these can promote polymerization.[7]

    Section 2: Stability and Storage

    Question 4: How stable is 2-vinylaziridine, and what are the optimal storage conditions?

    The stability of 2-vinylaziridine is a significant concern. The combination of the strained aziridine ring and the reactive vinyl group makes it prone to degradation and polymerization.[8][9]

    • Temperature: Store at low temperatures, typically -20°C, in a freezer designated for reactive chemicals.[7]

    • Light: Protect from light by storing in an amber vial or by wrapping the container in aluminum foil.

    • Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent oxidation and moisture-induced reactions.

    • Inhibitors: For longer-term storage, the addition of a polymerization inhibitor (e.g., 4-tert-butylcatechol) may be considered, though its compatibility and effect on downstream reactions must be evaluated.[9]

    Question 5: I suspect my sample of 2-vinylaziridine has started to polymerize. How can I tell, and what should I do?

    Signs of polymerization can include:

    • A noticeable increase in viscosity.

    • The formation of a solid precipitate.

    • A change in color.

    • An unexpected temperature increase in the storage container.

    If you suspect polymerization has occurred, do not attempt to open the container if it appears to be under pressure. The polymerization process can be exothermic and may lead to a dangerous pressure buildup.[4] Isolate the container in a safe location within a fume hood and contact your institution's Environmental Health and Safety (EHS) department for guidance on disposal.

    Table 1: Summary of Incompatible Materials and Storage Conditions

    ParameterRecommendationRationale
    Storage Temperature -20°CTo minimize degradation and polymerization.[7]
    Atmosphere Inert (Nitrogen or Argon)To prevent oxidation and reaction with moisture.
    Light Protect from lightTo prevent light-induced polymerization.[7]
    Incompatible Materials Strong acids, strong bases, oxidizing agents, radical initiatorsCan catalyze ring-opening or violent polymerization.[6]
    Section 3: Toxicity and Emergency Protocols

    Question 6: What are the known toxicological effects of 2-vinylaziridine?

    While specific toxicological data for 2-vinylaziridine is not available, the hazards can be inferred from its constituent parts:

    • Aziridines: Many aziridines are known to be cytotoxic and have been investigated as anticancer agents due to their ability to crosslink DNA. They are generally considered to be mutagenic and potentially carcinogenic.[3]

    • Vinyl Compounds: Some vinyl compounds, such as vinyl chloride, are known human carcinogens and can cause damage to the liver and nervous system upon prolonged exposure.[4]

    Based on this, it is prudent to assume that 2-vinylaziridine is a toxic substance with potential for causing skin and eye irritation, respiratory tract irritation, and possible long-term health effects, including cancer.[3][6]

    Question 7: What is the immediate first aid response for an exposure to 2-vinylaziridine?

    Immediate and thorough decontamination is critical.

    • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek immediate medical attention.

    • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

    Question 8: How should I handle a spill of 2-vinylaziridine?

    The response to a spill depends on its size.

    • Small Spill (<10 mL):

      • Alert personnel in the immediate area and ensure the fume hood is functioning correctly.

      • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial chemical absorbent.[12]

      • Collect the absorbent material into a sealed, labeled hazardous waste container.

      • Decontaminate the spill area with a suitable solvent (e.g., acetone), followed by soap and water.[13]

    • Large Spill (>10 mL):

      • Evacuate the laboratory immediately and alert others.

      • Close the laboratory doors and prevent entry.

      • Contact your institution's EHS department or emergency response team immediately.[10]

    Experimental Protocols

    Protocol 1: Quenching and Disposal of 2-Vinylaziridine Waste

    This protocol outlines a procedure for the safe quenching of small quantities of unreacted 2-vinylaziridine and its solutions. This procedure should be performed in a chemical fume hood.

    Materials:

    • Waste solution containing 2-vinylaziridine.

    • An inert solvent for dilution (e.g., toluene).

    • A quenching agent: a dilute solution of acetic acid or hydrochloric acid in an alcohol (e.g., isopropanol).

    • A large beaker or flask for the quenching reaction.

    • A stirrer and stir plate.

    • An ice bath.

    • pH paper.

    • A labeled hazardous waste container.

    Procedure:

    • Dilution: In the fume hood, slowly add the 2-vinylaziridine waste to a large volume of an inert solvent (at least 10 parts solvent to 1 part waste) in a beaker placed in an ice bath. This dissipates heat generated during quenching.

    • Neutralization: While stirring, slowly add the dilute acidic quenching solution dropwise to the diluted waste. The acid will protonate the aziridine nitrogen, facilitating ring-opening and reducing its reactivity.[5]

    • Temperature Monitoring: Monitor the temperature of the reaction mixture. If a significant temperature increase is observed, slow the rate of addition of the quenching agent.

    • pH Check: Periodically check the pH of the solution. Continue adding the acidic solution until the pH is neutral (pH 6-8).

    • Final Disposal: Once neutralized, the resulting solution should be collected in a properly labeled hazardous waste container for disposal by your institution's EHS department.[5]

    Visualizations

    Logical Flowchart for Emergency Spill Response

    SpillResponse Spill 2-Vinylaziridine Spill Occurs Assess Assess Spill Size Spill->Assess SmallSpill < 10 mL Assess->SmallSpill Small LargeSpill > 10 mL Assess->LargeSpill Large Alert Alert Nearby Personnel SmallSpill->Alert Evacuate Evacuate Laboratory LargeSpill->Evacuate PPE Don Appropriate PPE Alert->PPE Contain Contain & Absorb Spill (Inert Material) PPE->Contain Collect Collect Waste in Sealed Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate PreventEntry Prevent Entry Evacuate->PreventEntry CallEHS Call EHS/Emergency Response PreventEntry->CallEHS

    Caption: Decision tree for 2-vinylaziridine spill response.

    Potential Degradation Pathways for 2-Vinylaziridine

    DegradationPathways cluster_conditions Initiating Conditions Heat Heat / Light Polymer Polymerization (Uncontrolled) Heat->Polymer Initiates Acid Acidic Conditions RingOpened Ring-Opened Products (e.g., Amino Alcohols) Acid->RingOpened Catalyzes Base Basic Conditions Base->RingOpened Catalyzes Vinylaziridine 2-Vinylaziridine Vinylaziridine->Polymer Vinylaziridine->RingOpened

    Caption: Potential degradation pathways for 2-vinylaziridine.

    References

    • UCLA Environment, Health & Safety. (n.d.). Standard Operating Procedures. Retrieved from [Link]

    • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Vinyl Chloride. Retrieved from [Link]

    • Srivastava, R., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11. Retrieved from [Link]

    • Check, C. T., et al. (2026). Ring-Opening of Aziridines Using Tethered Hemiketals. The Journal of Organic Chemistry. Retrieved from [Link]

    • OpenMETU. (n.d.). Regioselective Ring Opening Reactions of Aziridine-2-Phosphonates and Aziridine Based Chiral Ligands. Retrieved from [Link]

    • Royal Society of Chemistry. (2024). Recent breakthroughs in ring-opening annulation reactions of aziridines. RSC Chemical Biology. Retrieved from [Link]

    • Centers for Disease Control and Prevention. (n.d.). Medical Management Guidelines for Vinyl Chloride. ATSDR. Retrieved from [Link]

    • National Center for Biotechnology Information. (2021). Alkylative Aziridine Ring-Opening Reactions. PMC. Retrieved from [Link]

    • OECD SIDS. (n.d.). SIDS INITIAL ASSESSMENT PROFILE: 2-Vinylpyridine. Retrieved from [Link]

    • International Programme on Chemical Safety. (n.d.). ICSC 1232 - 2-VINYLPYRIDINE. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). Risks Associated with the Presence of Polyvinyl Chloride in the Environment and Methods for Its Disposal and Utilization. PMC. Retrieved from [Link]

    • 3M. (2021). Safety Data Sheet. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). 2-Vinylpyridine. PubChem. Retrieved from [Link]

    • Purex International Ltd. (n.d.). The Dangers Of Polyvinyl Chloride (PVC) Fumes. Retrieved from [Link]

    • The Vinyl Institute. (n.d.). Fire Properties of Polyvinyl Chloride. Retrieved from [Link]

    • Polymer Source. (2020). Safety Data Sheet. Retrieved from [Link]

    • University of Exeter. (n.d.). Vinylaziridines from vinyl epoxides. Retrieved from [Link]

    • National Center for Biotechnology Information. (2025). Reactivity of Anomalous Aziridines for Versatile Access to High Fsp3 Amine Chemical Space. PMC. Retrieved from [Link]

    • EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from [Link]

    • American Chemical Society. (2023). Mechanistic Studies of Aziridine Formation Catalyzed by Mononuclear Non-Heme Iron Enzymes. Journal of the American Chemical Society. Retrieved from [Link]

    • ResearchGate. (n.d.). Synthesis and Applications of Vinylaziridines and Ethynylaziridines. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). Vinyl azides in organic synthesis: an overview. PMC. Retrieved from [Link]

    Sources

    Troubleshooting

    Technical Support Center: Purification &amp; Handling of Highly Unstable 2-Vinylaziridine Intermediates

    Welcome to the Technical Support Center for the isolation and handling of 2-vinylaziridines. Due to their immense ring strain (~27 kcal/mol) and the presence of an adjacent π-system, these three-membered nitrogen heteroc...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the isolation and handling of 2-vinylaziridines. Due to their immense ring strain (~27 kcal/mol) and the presence of an adjacent π-system, these three-membered nitrogen heterocycles are notoriously fragile. This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to prevent catastrophic ring-opening, polymerization, and unintended sigmatropic rearrangements during purification.

    Purification Decision Matrix

    VinylaziridinePurification Start Crude 2-Vinylaziridine Analyze Assess N-Substituent Start->Analyze EWG Electron-Withdrawing (e.g., -Ts, -Boc) Analyze->EWG Stabilized EDG Electron-Donating / -H (e.g., -Aryl, -Alkyl) Analyze->EDG Highly Reactive Silica Silica Gel Chromatography (Standard or 1% Et3N) EWG->Silica Distill Kugelrohr Distillation (High Vac, <20°C) EWG->Distill Volatile Alumina Basic Alumina Chromatography (Brockmann Grade III) EDG->Alumina Telescope In-Situ Telescoping (Direct to Next Step) EDG->Telescope Fails on Column

    Workflow for selecting purification methods for 2-vinylaziridines.

    Troubleshooting Guide & FAQs

    Q1: Why does my 2-vinylaziridine intermediate degrade into a complex mixture during standard silica gel chromatography? A1: Causality: 2-Vinylaziridines possess high inherent ring strain. Standard silica gel is fundamentally acidic (pH ~4.5–5.5). This localized acidity protonates the aziridine nitrogen, drastically lowering the activation energy for C–N bond cleavage. The adjacent vinyl group stabilizes the incipient positive charge, leading to rapid nucleophilic ring-opening by trace moisture or spontaneous aza-Claisen (aza-Cope) rearrangements to form 3-pyrrolines[1][2][3]. Solution: Always assess the electronic nature of the N-substituent. If you must use silica, you must deactivate it by pre-flushing the column with 1–5% triethylamine (Et₃N) in your eluent to neutralize Brønsted acid sites.

    Q2: I am synthesizing an N-aryl-2-vinylaziridine. Even on deactivated silica, I observe ring-expanded byproducts (e.g., tetrahydrobenzazocines). What is the optimal purification strategy? A2: Causality: N-aryl and N-alkyl groups are electron-donating. This increases the basicity of the aziridine nitrogen, making it hyper-susceptible to trace acid catalysis. N-aryl-2-vinylaziridines are highly vulnerable to acid-mediated ring-expansion, forming tetrahydrobenzazocines which can further isomerize into vinyltetrahydroquinolines[3]. Solution: Switch the stationary phase entirely to Basic or Neutral Alumina (Brockmann Grade III)[4][5]. Alumina lacks the destructive acidity of silica. If the product is of low molecular weight, bypass chromatography entirely and utilize Kugelrohr evaporative distillation under high vacuum (<0.5 mmHg) at low temperatures[6].

    Q3: How does the choice of N-protecting group dictate my purification workflow? A3: Causality: Electron-withdrawing groups (EWGs) such as N-tosyl (Ts), N-methanesulfonyl (Ms), or N-acyl (Boc, Bz) delocalize the nitrogen lone pair via resonance. This drastically reduces the basicity of the nitrogen, preventing protonation and subsequent acid-catalyzed ring opening[7][8]. Solution: N-Ts and N-Boc 2-vinylaziridines can typically survive standard flash chromatography on silica gel[8]. Conversely, N-H (unprotected) variants are highly unstable to purification and often require in-situ telescoping—using the crude intermediate directly in the next synthetic step without isolation[9].

    Q4: My 2-vinylaziridine is a liquid and degrades upon concentration on a rotary evaporator. How can I isolate it safely? A4: Causality: Concentration increases the collision frequency of reactive intermediates, promoting intermolecular ring-opening polymerization. Furthermore, standard water baths (40°C) provide sufficient thermal energy to initiate [1,3]-sigmatropic rearrangements[1][2]. Solution: Concentrate solutions at or below 20°C using a high-vacuum rotary evaporator. Do not attempt to isolate it as a neat oil; instead, store the intermediate as a dilute solution (e.g., 0.1 M in THF or Toluene) over 4Å molecular sieves at -20°C.

    Step-by-Step Methodologies
    Protocol 1: Basic Alumina Chromatography for N-Alkyl/Aryl-2-Vinylaziridines

    This protocol utilizes a self-validating TLC system to ensure the compound survives the column environment before bulk purification.

    • Stationary Phase Preparation: Select Basic Alumina (Brockmann Grade III, containing ~6% H₂O)[4]. Do not use Grade I alumina, as its high activity can catalyze decomposition.

    • TLC Validation: Spot the crude mixture on plastic-backed neutral alumina TLC plates[4]. Develop in the target eluent. Visualize using iodine vapor or KMnO₄. (Note: Avoid ninhydrin, as the required heating will degrade the aziridine spot before visualization).

    • Column Packing: Slurry pack the column using a non-polar solvent mixture (e.g., hexanes/petroleum ether) containing 1% Et₃N.

    • Loading: Dissolve the crude 2-vinylaziridine in a minimum volume of the eluent. Critical: Avoid halogenated solvents (e.g., CH₂Cl₂) for loading, as trace HCl can initiate catastrophic ring-opening on the column.

    • Elution: Elute rapidly using a low-polarity gradient (e.g., 0–10% EtOAc in Hexanes). Apply positive compressed air/N₂ pressure to minimize the compound's residence time on the column.

    • Isolation: Evaporate pooled fractions in vacuo at <20°C. Immediately dilute the purified oil in the solvent required for your subsequent reaction.

    Protocol 2: Telescoped Aza-Cope Rearrangement (In-Situ Trapping)

    For N-unprotected or highly unstable variants where chromatographic isolation fails[9].

    • Synthesis: Generate the 2-vinylaziridine from its corresponding precursor (e.g., via Wittig olefination of an epoxy-aldehyde or azide ring-closure) in a non-nucleophilic, anhydrous solvent like Toluene[9].

    • Filtration: Pass the crude reaction mixture rapidly through a short pad of Celite under N₂ to remove inorganic salts or catalyst residues. Do not concentrate the filtrate.

    • Reagent Addition: Directly add the catalyst required for the next transformation to the dilute solution (e.g., Cu(hfacac)₂ for a [1,3]-sigmatropic rearrangement)[1].

    • Thermal Activation: Heat the dilute solution (0.05 M) to the required temperature (e.g., 80°C) under an inert atmosphere.

    • Stable Isolation: Purify the resulting, thermodynamically stable 3-pyrroline product via standard silica gel chromatography.

    Quantitative Stability & Purification Matrix
    N-Substituent TypeExample GroupsRelative StabilityPrimary Degradation PathwayRecommended Purification MethodRef.
    Electron-Withdrawing (Sulfonyl) -Ts, -MsHighThermal rearrangement (>100°C)Standard Silica Gel Chromatography[7][8]
    Electron-Withdrawing (Acyl) -Boc, -Cbz, -BzModerate-HighAcid-catalyzed ring openingDeactivated Silica Gel (1% Et₃N)[3]
    Electron-Donating (Aryl) -Ph, -C₆H₄OMeLowAza-Claisen to benzazocinesBasic Alumina (Brockmann Grade III)[3][4]
    Electron-Donating (Alkyl) / Unprotected -Bn, -HVery LowPolymerization / Rapid ring-openingIn-situ Telescoping / Kugelrohr Distillation[6][9]

    Sources

    Optimization

    Technical Support Center: Minimizing Regioselectivity Issues in Vinylaziridine Nucleophilic Ring Opening

    Welcome to the Technical Support Center for vinylaziridine chemistry. Vinylaziridines are highly versatile, ambident electrophiles used in the synthesis of complex alkaloids and nitrogen-rich polymers.

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for vinylaziridine chemistry. Vinylaziridines are highly versatile, ambident electrophiles used in the synthesis of complex alkaloids and nitrogen-rich polymers. However, their dual reactivity often leads to challenging mixtures of linear (SN2') and branched (SN2) ring-opened products.

    This guide provides diagnostic workflows, mechanistic FAQs, and self-validating experimental protocols to help researchers achieve absolute regiocontrol in their syntheses.

    Diagnostic Workflow

    Use the following logical workflow to diagnose and correct regioselectivity mixtures in your ring-opening reactions.

    G Start Regioselectivity Issue (Mixed SN2/SN2') Target Identify Target Isomer Start->Target SN2_prime Target: Linear (SN2') Target->SN2_prime SN2 Target: Branched (SN2) Target->SN2 Cat_PdCu Use Pd(0) or Cu(II) Catalyst (Forms π-allyl intermediate) SN2_prime->Cat_PdCu Cat_Ag Use Ag Catalyst or Direct Nucleophilic Attack SN2->Cat_Ag Nuc_Soft Use Soft Nucleophiles (e.g., Organocuprates) Cat_PdCu->Nuc_Soft Solvent Optimize Solvent (MeCN/THF for Pd) Nuc_Soft->Solvent Nuc_Hard Use Hard Nucleophiles (e.g., Phosphates, Alkyl-Li) Cat_Ag->Nuc_Hard Nuc_Hard->Solvent

    Workflow for diagnosing and resolving regioselectivity issues in vinylaziridine ring opening.

    Frequently Asked Questions (Mechanistic Insights)

    Q1: Why am I getting a mixture of linear (SN2') and branched (SN2) products during nucleophilic ring opening? A1: Vinylaziridines possess multiple electrophilic sites: the highly strained aziridine carbons (C2/C3) and the allylic γ-carbon. The regioselectivity is dictated by the hard/soft nature of the nucleophile and the transition metal catalyst. Hard nucleophiles (e.g., lithium bases, phosphates) favor direct displacement at the less sterically hindered aziridine carbon via an SN2 mechanism, yielding branched products[1]. Conversely, soft nucleophiles and transition metals (like Pd or Cu) coordinate to the alkene or aziridine nitrogen, forming a π-allyl metal intermediate that undergoes attack at the γ-carbon (SN2' pathway), yielding linear allylic amines[2].

    Q2: How does the choice of catalyst dictate the regiochemical outcome? A2: Catalyst selection is the most reliable way to enforce regiodivergence. For example, in reactions with phosphorus nucleophiles, using a Cu(OAc)2 catalyst coordinates the aziridine nitrogen and directs the addition of phosphinoyl radicals to the γ-carbon, exclusively providing the linear SN2' product[2]. In stark contrast, using an Ag catalyst promotes the oxidation of the phosphonyl group to a phosphate anion, which then directly attacks the electrophilic C3 carbon via an SN2 pathway, yielding the branched product[2].

    Q3: Can solvent choice impact the linear-to-branched (L:B) ratio in metal-catalyzed openings? A3: Absolutely. In palladium-catalyzed allylic aminations, the solvent profoundly influences the stability of the ambiphilic π-allyl complex. Coordinating solvent mixtures, such as 9:1 v/v MeCN/THF, can increase the regioselectivity up to a 14:1 L:B ratio by stabilizing the intermediate and directing the nucleophile to the less hindered allylic terminus[3]. Non-coordinating or halogenated solvents (e.g., 1,2-dichloroethane) often lead to poor conversion, reduced regioselectivity, or catalyst poisoning[3].

    Q4: How can I prevent the loss of stereochemical integrity during the ring opening? A4: Stereochemical leakage usually occurs when the transition state is too "open," allowing bond rotation before the nucleophile fully engages. Employing bulky N-protecting groups, such as N-diphenylphosphinyl (N-Dpp), enforces a rigid, closed transition state. When reacted with lithio dialkylcuprates, N-Dpp vinylaziridines undergo 100% regioselective SN2' ring opening with complete retention of the (E)-alkene geometry[4].

    Troubleshooting Guide: Specific Scenarios

    Scenario A: Unwanted SN2 (Branched) Product in an SN2' Target Reaction
    • Root Cause: The nucleophile is too "hard," or the transition metal is failing to form the requisite π-allyl complex.

    • Resolution: Switch to a softer nucleophile (e.g., use organocuprates instead of Grignard reagents)[4]. If using a Pd catalyst, ensure the use of a strongly coordinating ligand (like a phosphoramidite) and a polar coordinating solvent (MeCN/THF) to stabilize the π-allyl intermediate[3].

    Scenario B: Catalyst Poisoning and Low Conversion
    • Root Cause: Highly basic nucleophiles or Lewis-basic solvents (like DMF) are coordinating irreversibly to the metal center, or alkylation of the catalyst is occurring in halogenated solvents[3].

    • Resolution: Swap DMF or halogenated solvents for toluene or THF. Buffer the reaction if highly basic anions are generated in situ.

    Mechanistic Pathway Visualization

    G VA Vinylaziridine PathA Transition Metal (Pd/Cu) VA->PathA PathB Direct Nucleophile / Ag(I) VA->PathB PiAllyl π-Allyl Metal Complex PathA->PiAllyl SN2P Attack at γ-carbon (SN2' Pathway) PiAllyl->SN2P Linear Linear Allylic Amine SN2P->Linear SN2 Attack at C2/C3 Aziridine (SN2 Pathway) PathB->SN2 Branched Branched Amine SN2->Branched

    Mechanistic divergence in vinylaziridine ring opening: SN2 vs SN2' pathways.

    Quantitative Data: Regioselectivity Benchmarks

    The following table summarizes expected regiochemical outcomes based on the interplay of catalyst, nucleophile, and solvent.

    Substrate / N-Protecting GroupCatalyst SystemNucleophileSolventMajor RegioisomerSelectivity (L:B)
    N-Tosyl vinylaziridineCu(OAc)2 (20 mol%)Phosphine oxideTolueneLinear (SN2')>99:1
    N-Tosyl vinylaziridineAgNO3 (10 mol%)Phosphonyl (oxidized)TolueneBranched (SN2)>99:1
    N-Dpp vinylaziridineNoneLithio dialkylcuprateTHFLinear (SN2')>99:1
    N-Sulfonyl vinylaziridinePd / PhosphoramiditeAmine (Polymerization)MeCN/THF (9:1)Linear (SN2')14:1
    1-Tosyl-2-vinylaziridineNoneα-diboryl carbanionTHFBranched (SN2)>99:1

    Validated Experimental Protocols

    Protocol 1: Synthesis of Linear Allylic Amines via Cu-Catalyzed SN2' Ring Opening

    Self-Validating System: This protocol uses TLC monitoring for the disappearance of the aziridine and 31P NMR to confirm the linear phosphine oxide structure.

    • Preparation: In an oven-dried Schlenk flask under argon, dissolve the vinylaziridine (1.0 equiv) and diphenylphosphine oxide (1.5 equiv) in anhydrous toluene (0.1 M).

    • Catalyst Addition: Add Cu(OAc)2 (20 mol %) in one portion at room temperature[2].

    • Reaction: Stir the mixture at room temperature for 1 hour.

      • Validation Check: Monitor via TLC (Hexanes/EtOAc 1:1); the aziridine spot (typically Rf ~0.6) should completely disappear.

    • Workup: Quench the reaction with saturated aqueous NH4Cl and extract with EtOAc (3x). Dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure.

    • Purification & Verification: Purify via flash column chromatography. Analyze the product via 1H and 31P NMR. The linear SN2' product will exhibit a distinct downfield shift in the 31P NMR spectrum compared to the starting phosphine oxide, and the alkene protons will appear as a characteristic internal trans-olefin in the 1H NMR[2].

    Protocol 2: Regioselective SN2 Ring Opening via Ag-Catalyzed Phosphatation

    Self-Validating System: The generation of the phosphate anion intermediate is visually indicated by a color change and can be trapped/verified prior to aziridine addition.

    • Preparation: In a reaction vial exposed to air, combine the phosphonyl reactant (1.5 equiv) and AgNO3 (10 mol %) in toluene (0.1 M).

    • Oxidation: Stir at 60 °C for 30 minutes to generate the phosphate anion in situ.

      • Validation Check: A slight darkening of the solution indicates the active Ag-mediated oxidation cycle[2].

    • Ring Opening: Add the vinylaziridine (1.0 equiv) to the mixture and continue stirring at 60 °C for 12 hours.

    • Workup: Cool to room temperature, dilute with CH2Cl2, and wash with water. Extract the aqueous layer with CH2Cl2 (2x).

    • Purification & Verification: Concentrate and purify via silica gel chromatography. The branched SN2 product will show a terminal vinyl group in the 1H NMR (multiplet at ~5.8 ppm and two doublets at ~5.1-5.3 ppm)[2].

    References

    • Diborylalkyllithium Salts Trigger Regioselective Ring Opening of Vinyl Aziridines Source: Organic Letters (ACS Publications), 2019. URL:[Link]

    • Regiodivergent Ring-Opening Cross-Coupling of Vinyl Aziridines with Phosphorus Nucleophiles Source: Organic Letters (ACS Publications), 2018. URL:[Link]

    • Preparation and ring-opening reactions of N-diphenylphosphinyl vinyl aziridines Source: Beilstein Journal of Organic Chemistry (via PMC), 2013. URL:[Link]

    • Regioselective Palladium-Catalyzed Chain-Growth Allylic Amination Polymerization of Vinyl Aziridines Source: Journal of the American Chemical Society (ACS Publications), 2024. URL:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Optimizing Catalyst Turnover Frequency (TOF) in 2-Vinylaziridine Cross-Coupling

    Welcome to the Application Support Hub. As a Senior Application Scientist, I have designed this portal to bridge the gap between theoretical organometallic chemistry and bench-level execution.

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Application Support Hub. As a Senior Application Scientist, I have designed this portal to bridge the gap between theoretical organometallic chemistry and bench-level execution.

    2-Vinylaziridines are highly versatile, strain-driven electrophiles. However, achieving industrial-scale Turnover Frequencies (TOF) and Turnover Numbers (TON) requires precise control over the palladium or copper catalytic cycles. This guide provides mechanistic troubleshooting, self-validating protocols, and field-proven FAQs to help you diagnose bottlenecks and optimize your cross-coupling workflows.

    Mechanistic Overview & TOF Bottlenecks

    To improve TOF, we must first understand where the catalytic cycle stalls. The reaction proceeds via the oxidative addition of a low-valent metal (e.g., Pd(0)) into the strained C–N bond, forming a zwitterionic or cationic π-allyl intermediate. The efficiency of this cycle is typically bottlenecked by either slow ring-opening or off-cycle catalyst deactivation .

    TOF_Optimization Start Active Pd(0)L_n OxAdd Oxidative Addition (Ring Opening) Start->OxAdd 2-Vinylaziridine Deact Catalyst Aggregation (Pd Black) Start->Deact Ligand Depletion PiAllyl π-Allyl-Pd Complex OxAdd->PiAllyl TOF Bottleneck 1 NucAttack Nucleophilic Attack (Transmetalation) PiAllyl->NucAttack Nucleophile RedElim Reductive Elimination NucAttack->RedElim RedElim->Start Product Release (TOF Bottleneck 2)

    Catalytic cycle of 2-vinylaziridine cross-coupling highlighting TOF bottlenecks.

    Diagnostic Troubleshooting Workflow

    Use the following decision tree to rapidly diagnose the root cause of low TOF in your specific reaction setup.

    Troubleshooting Issue Low TOF Detected Check1 Is Pd Black forming? Issue->Check1 Sol1 Increase Ligand/Pd ratio or use bidentate ligand Check1->Sol1 Yes Check2 Is starting material unconsumed? Check1->Check2 No Sol2 Use stronger EWG on Aziridine (e.g., Tosyl -> Nosyl) Check2->Sol2 Yes Check3 Is intermediate trapped? Check2->Check3 No Sol3 Optimize base/additive or increase pressure Check3->Sol3 Yes

    Diagnostic decision tree for troubleshooting low turnover frequencies.

    Frequently Asked Questions (FAQs)

    Q1: My reaction stalls at 30% conversion despite using a standard 5 mol% Pd loading. Why is my TOF collapsing? Causality: This is a classic symptom of off-cycle catalyst deactivation. When the rate of precatalyst activation or oxidative addition is slower than the rate of ligand dissociation, the monomeric Pd(0) resting state agglomerates into inactive palladium nanoparticles (Pd black) 1. Solution: Adjust your ligand-to-metal ratio or switch to a bulky bidentate phosphine (e.g., dppf, Xantphos) to stabilize the active monomeric species and prevent aggregation.

    Q2: How does the N-protecting group on the 2-vinylaziridine dictate the turnover frequency? Causality: The oxidative addition of Pd(0) into the C–N bond is driven by the relief of ring strain, but it is highly sensitive to the electron density on the nitrogen. Electron-withdrawing groups (EWGs) like Tosyl (Ts) or Nosyl (Ns) lower the LUMO of the aziridine, drastically accelerating the ring-opening step 2. Solution: If your starting material is unconsumed, swap an alkyl/aryl protecting group for a sulfonyl-based EWG.

    Q3: Can physical parameters like pressure improve my catalyst lifetime and TOF? Causality: Yes. High-pressure conditions (e.g., 8 kbar) strongly enforce the coordination of ligands and solvent molecules to the metal center. This prevents the ligand dissociation that leads to catalyst precipitation, thereby extending the catalyst lifetime and significantly increasing TON and TOF [[3]]().

    Q4: What is a realistic TOF target for these ring-opening cyclizations at room temperature? Causality: For highly optimized systems (e.g., using[Pd(OAc)₂]/PPh₃ with isocyanates), catalytic turnover frequencies of 25 mol/mol [Pd]/h can be readily achieved at room temperature, provided the nucleophile is sufficiently reactive 4.

    Quantitative Data: Impact of Variables on TOF

    VariableConditionImpact on TOFMechanistic Causality
    N-Protecting Group Alkyl / ArylLow (< 5 h⁻¹)High electron density on nitrogen hinders the oxidative addition step.
    N-Protecting Group Tosyl (Ts) / Nosyl (Ns)High (> 25 h⁻¹)Strong EWG lowers the LUMO, drastically accelerating ring opening 2.
    Catalyst Precursor PdCl₂Moderate (10-15 h⁻¹)Poor solubility and slow activation rate delay the catalytic cycle.
    Catalyst Precursor Pd(TFA)₂Very High (> 40 h⁻¹)Highly electrophilic Pd center rapidly coordinates to the alkene 2.
    Reaction Pressure Ambient (1 atm)BaselineStandard ligand dissociation rates apply, leading to gradual deactivation.
    Reaction Pressure High Pressure (8 kbar)Significantly IncreasedEnforces ligand coordination, extending catalyst lifetime and TON 3.

    Self-Validating Experimental Protocol

    Objective: Achieve >95% conversion with a TOF > 25 h⁻¹ in the Pd-Catalyzed Ring-Opening Cross-Coupling of 1-Tosyl-2-vinylaziridine.

    Step 1: Precatalyst Activation

    • Action: In an oven-dried Schlenk flask under argon, combine Pd(TFA)₂ (5 mol%) and your chosen phosphine ligand (e.g., dppf, 5.5 mol%) in anhydrous dichloroethane (DCE).

    • Causality: Pd(TFA)₂ is more electrophilic than Pd(OAc)₂, accelerating initial coordination. The slight excess of ligand prevents early-stage Pd black formation.

    • Validation Checkpoint: The solution should turn a clear, homogeneous orange/red within 5 minutes. If the solution turns black, moisture/oxygen has poisoned the catalyst; abort the run, re-dry your solvents, and start over.

    Step 2: Substrate Addition

    • Action: Add 1-tosyl-2-vinylaziridine (1.0 equiv) and your nucleophile (e.g., 2-alkynylaniline, 1.2 equiv) to the active catalyst solution.

    • Causality: The tosyl group lowers the LUMO, making the aziridine highly susceptible to oxidative addition, ensuring the catalyst does not idle and degrade.

    Step 3: Base/Additive Introduction

    • Action: Add CF₃COONa (2.0 equiv) and N,N-diisopropylethylamine (DIPEA, 0.5 equiv).

    • Causality: The base neutralizes acidic byproducts and facilitates the transmetalation/nucleophilic attack step, pushing the π-allyl intermediate forward to reductive elimination.

    • Validation Checkpoint: A slight exotherm should be observed upon base addition, indicating the rapid onset of the catalytic cycle.

    Step 4: Reaction Execution & Monitoring

    • Action: Stir the mixture at 80 °C for 12 hours.

    • Validation Checkpoint: At the 2-hour mark, perform a TLC (Hexanes/EtOAc 3:1). You should observe >50% consumption of the aziridine (R_f ~0.4) and the appearance of a single new product spot (R_f ~0.3). If starting material remains unchanged, verify the nucleophilicity of your coupling partner.

    Step 5: Quench and Workup

    • Action: Cool to room temperature, filter through a short pad of Celite to remove the catalyst, and concentrate under reduced pressure for column chromatography.

    References

    • 3Dramatic Increase of Turnover Numbers in Palladium-Catalyzed Coupling Reactions Using High-Pressure Conditions - ACS Publications.

    • 1How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture - Frontiers.

    • 4Room Temperature Ring-Opening Cyclization Reactions of 2-Vinylaziridines with Isocyanates, Carbodiimides, and Isothiocyanates Catalyzed by[Pd(OAc)2]/PPh3 - The Journal of Organic Chemistry (ACS).

    • 2Palladium-Catalyzed Reaction of 2-Alkynylanilines with 2-Vinylaziridines Access to 3-Allylated Indoles - ACS.org.

    Sources

    Reference Data & Comparative Studies

    Validation

    Reactivity Comparison of 2-Vinylaziridines vs. Vinyloxiranes in Palladium-Catalyzed Cycloadditions: A Comprehensive Guide

    As transition-metal-catalyzed cycloadditions continue to evolve, three-membered vinylic heterocycles have emerged as highly versatile 3-atom synthons. For researchers and drug development professionals constructing compl...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As transition-metal-catalyzed cycloadditions continue to evolve, three-membered vinylic heterocycles have emerged as highly versatile 3-atom synthons. For researchers and drug development professionals constructing complex five- and seven-membered heterocycles, choosing between 2-vinylaziridines and vinyloxiranes is a critical strategic decision.

    While both substrates undergo ring-opening to generate zwitterionic π-allylpalladium intermediates, their intrinsic reactivities, activation requirements, and stereochemical outcomes differ significantly. This guide provides an objective, data-backed comparison of their performance, mechanistic causality, and field-proven experimental protocols.

    Mechanistic Foundations: The Zwitterionic π-Allylpalladium Intermediate

    The utility of both 2-vinylaziridines and vinyloxiranes in [3+2] and [5+2] cycloadditions relies on their ability to undergo oxidative addition with a Palladium(0) catalyst. This ring-opening event generates a highly reactive zwitterionic π-allylpalladium(II) intermediate , which subsequently undergoes nucleophilic attack by a dipolarophile (e.g., isocyanates, indoles, or nitro-enynes) followed by reductive elimination to yield the final heterocycle[1].

    G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ring Opening) Pd0->OxAdd Substrate Vinylaziridine or Vinyloxirane Substrate->OxAdd PiAllyl Zwitterionic π-Allyl Pd(II) Intermediate OxAdd->PiAllyl C-X Cleavage (X=N, O) Cycloadd Nucleophilic Attack & Cyclization PiAllyl->Cycloadd Dipolarophile Dipolarophile (e.g., Isocyanate, Indole) Dipolarophile->Cycloadd Cycloadd->Pd0 Catalyst Regeneration Product Heterocyclic Cycloadduct Cycloadd->Product Reductive Elimination

    Catalytic cycle for Pd-mediated cycloadditions of vinylaziridines and vinyloxiranes.

    Reactivity Comparison: Causality & Structural Logic

    The decision to use a vinylaziridine versus a vinyloxirane hinges on the fundamental differences in their leaving group abilities and bond strengths.

    Bond Strength and Leaving Group Ability
    • 2-Vinylaziridines: The reactivity of vinylaziridines is highly tunable. By installing an electron-withdrawing protecting group (e.g., N-Tosyl or N-Boc) on the nitrogen atom, the C-N bond is significantly weakened. The resulting amide anion is heavily stabilized by the protecting group, making it an excellent leaving group. Consequently, N-activated vinylaziridines readily undergo oxidative addition at room temperature without the need for harsh conditions[2].

    • Vinyloxiranes: Oxygen is a poorer leaving group compared to an activated sulfonamide. The C-O bond in vinyloxiranes is stronger, and the resulting alkoxide intermediate is less stable. As a result, vinyloxiranes inherently exhibit lower reactivity and often require elevated temperatures to overcome the activation energy barrier for Pd(0) insertion.

    The Necessity of Lewis Acid Activation

    Because of their lower intrinsic reactivity, vinyloxiranes frequently demand the use of Lewis acid co-catalysts to facilitate ring opening.

    • Causality: In [3+2] cycloadditions with indoles, for example, the addition of 1.0 equivalent of anhydrous Lithium Chloride (LiCl) is a mechanistic necessity for vinyloxiranes. The lithium cation coordinates to the epoxide oxygen, polarizing the C-O bond and sufficiently lowering the activation barrier for cleavage. Without LiCl, the reaction stalls. In stark contrast, the more reactive vinylaziridines proceed smoothly under identical conditions without any Lewis acid assistance[3].

    Stereochemical Control

    While both substrates transfer chirality effectively, the bulky N-protecting groups (like N-Ts) on vinylaziridines often provide superior diastereocontrol. The steric bulk enhances facial differentiation during the nucleophilic attack of the dipolarophile, frequently resulting in higher diastereomeric ratios (dr) compared to the less sterically encumbered vinyloxiranes[1].

    Quantitative Performance Data

    The following table summarizes the comparative performance of 1-tosyl-2-vinylaziridine and 2-vinyloxirane across standardized Pd-catalyzed cycloaddition workflows.

    SubstrateDipolarophileCatalyst / Additive SystemTemp (°C)Yield (%)Selectivity (dr)Ref
    1-Tosyl-2-vinylaziridine 2-Nitro-1,3-enynePd₂(dba)₃ / PPh₃2585–92High (>10:1)[1]
    2-Vinyloxirane 2-Nitro-1,3-enynePd₂(dba)₃ / PPh₃2578–84Moderate (5:1)[1]
    1-Tosyl-2-vinylaziridine 3-Substituted IndolePd(PPh₃)₄ / BEt₃2580–96Up to 9:1[3]
    2-Vinyloxirane 3-Substituted IndolePd(PPh₃)₄ / BEt₃ / LiCl 2565–75Up to 6:1[3]

    Self-Validating Experimental Protocols

    To ensure reproducibility, the following protocols are designed as self-validating systems. They include critical checkpoints to verify catalyst activation and reaction progress.

    Workflow Prep Schlenk Flask Prep (Flame-dry, Ar flush) Cat Load Pd Catalyst & Ligand Prep->Cat Solvent Add Degassed Solvent (THF) Cat->Solvent Substrates Add Substrates (+ LiCl for Oxiranes) Solvent->Substrates React Stir at Target Temp (TLC Monitoring) Substrates->React Purify Flash Chromatography & NMR Validation React->Purify

    Standardized experimental workflow for Pd-catalyzed [3+2] cycloadditions.
    Protocol A: [3+2] Cycloaddition of 1-Tosyl-2-vinylaziridine

    This protocol leverages the high intrinsic reactivity of the N-Ts activated aziridine.

    • Preparation & Degassing (Causality: Pd(0) is highly sensitive to oxidation): Flame-dry a 10 mL Schlenk tube under a vacuum and backfill with Argon (repeat 3x). Add THF (2.0 mL) and degas using three freeze-pump-thaw cycles.

    • Catalyst Activation: Under Argon, add Pd₂(dba)₃ (0.025 mmol, 5 mol%) and PPh₃ (0.10 mmol, 20 mol%) to the Schlenk tube. Stir at room temperature for 15 minutes.

      • Validation Checkpoint: The solution should transition from a dark purple/brown suspension to a clear, deep red/orange solution, indicating the successful formation of the active Pd(0)-PPh₃ complex.

    • Substrate Addition: Add 1-tosyl-2-vinylaziridine (0.50 mmol) followed by the dipolarophile (e.g., 2-nitro-1,3-enyne, 0.60 mmol) via a gas-tight syringe.

    • Reaction Monitoring: Stir the mixture at 25 °C.

      • Validation Checkpoint: Monitor via TLC (20% EtOAc/Hexanes). The vinylaziridine spot (visualized rapidly with KMnO₄ stain due to the vinylic group) should disappear within 2–4 hours.

    • Workup: Filter the crude mixture through a short pad of Celite to remove palladium black. Concentrate in vacuo and purify via flash column chromatography.

    Protocol B: [3+2] Cycloaddition of 2-Vinyloxirane

    This protocol incorporates Lewis acid activation to overcome the higher C-O bond cleavage barrier.

    • Preparation: Flame-dry a Schlenk tube and backfill with Argon. Crucial Step: Quickly add anhydrous LiCl (0.50 mmol, 1.0 equiv) to the hot flask and dry under a vacuum with a heat gun for 2 minutes to remove any residual moisture (water will poison the Lewis acid).

    • Catalyst Activation: Add Pd(PPh₃)₄ (0.05 mmol, 10 mol%) to the flask. Add degassed THF (2.0 mL) and stir for 10 minutes.

    • Substrate Addition: Add 2-vinyloxirane (0.50 mmol) and the dipolarophile (0.60 mmol).

    • Reaction Execution: Stir the mixture. Depending on the electrophilicity of the dipolarophile, the reaction may require gentle heating (40–50 °C).

      • Validation Checkpoint: If TLC indicates <10% conversion after 4 hours at room temperature, the lack of reactivity confirms the stability of the vinyloxirane C-O bond. Increase the temperature to 50 °C to drive the oxidative addition.

    • Workup: Quench with water (2 mL) to dissolve the LiCl salts. Extract with EtOAc (3 x 5 mL), dry over anhydrous Na₂SO₄, concentrate, and purify via chromatography.

    References

    • Title: Palladium-Catalyzed Formal (3 + 2) Cycloaddition Reactions of 2-Nitro-1,3-enynes with Vinylaziridines, -epoxides, and -cyclopropanes Source: Organic Letters (ACS Publications) URL: [Link]

    • Title: Formal [3 + 2] Cycloadditions via Indole Activation: A Route to Pyrroloindolines and Furoindolines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

    • Title: Room Temperature Ring-Opening Cyclization Reactions of 2-Vinylaziridines with Isocyanates, Carbodiimides, and Isothiocyanates Catalyzed by[Pd(OAc)2]/PPh3 Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

    Sources

    Comparative

    comparing palladium and copper catalysts for 2-vinylaziridine ring opening

    Catalytic Divergence in 2-Vinylaziridine Ring Opening: A Comparative Guide to Palladium and Copper Systems 2-Vinylaziridines are highly strained, reactive intermediates that serve as versatile building blocks in the synt...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Catalytic Divergence in 2-Vinylaziridine Ring Opening: A Comparative Guide to Palladium and Copper Systems

    2-Vinylaziridines are highly strained, reactive intermediates that serve as versatile building blocks in the synthesis of complex nitrogen-containing heterocycles (1)[1]. The release of ring strain provides a thermodynamic driving force for ring-opening and expansion reactions. However, the trajectory of this ring opening—and the resulting molecular architecture—is heavily dictated by the choice of transition metal catalyst.

    As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison between Palladium (Pd) and Copper (Cu) catalytic systems. By examining their mechanistic divergence, performance metrics, and validated experimental protocols, researchers can strategically select the optimal system for their drug development or synthetic workflows.

    Mechanistic Causality: π -Allyl vs. Cu(I) Coordination

    The fundamental difference between Pd and Cu catalysts lies in their interaction with the vinylaziridine moiety, which dictates whether the reaction proceeds via intermolecular capture or intramolecular rearrangement.

    Palladium-Catalyzed Pathways (Intermolecular Capture): Palladium systems typically utilize a Pd(0) active species that undergoes oxidative addition into the activated C–N bond of the aziridine. This generates a zwitterionic π -allyl palladium intermediate (2)[2]. The defining feature of the Pd system is its ability to facilitate intermolecular cycloadditions. The π -allyl intermediate can be intercepted by heterocumulenes (like isocyanates) or carbon dioxide to form 5-membered rings such as 5-vinyloxazolidinones (3)[3]. Stereochemistry is governed by the η3−η1−η3 interconversion of the π -allyl complex, which can be kinetically locked using specific additives like halide salts to suppress cis-trans isomerization (3)[4].

    Copper-Catalyzed Pathways (Intramolecular Expansion): In contrast, Copper systems rely on a Cu(I) active species. Mechanistic studies have demonstrated that the use of in situ reducing agents significantly accelerates the reaction, confirming that Cu(I)—not Cu(II)—is the active mediator (5)[5]. Cu(I) coordinates simultaneously to the aziridine nitrogen and the alkene, facilitating a highly ordered 1,3-rearrangement (or SN2' ring opening). This pathway is predominantly intramolecular, leading directly to ring expansion products like 3-pyrrolines (6)[6]. Because the reaction avoids a free π -allyl intermediate, it often proceeds with high stereospecificity under mild conditions.

    Visualization of Mechanistic Pathways

    MechanisticDivergence Start 2-Vinylaziridine Pd_Cat Pd(0) Catalyst Oxidative Addition Start->Pd_Cat Pd(0), Ligands Cu_Cat Cu(I) Catalyst Coordination Start->Cu_Cat Cu(I) Salts Pi_Allyl π-Allyl Palladium Complex (η³-η¹-η³ Interconversion) Pd_Cat->Pi_Allyl C-N Cleavage Pd_Prod Intermolecular Capture (e.g., 5-vinyloxazolidinones) Pi_Allyl->Pd_Prod +CO2 / Heterocumulenes Cu_Int Cu-Coordinated Intermediate (1,3-Rearrangement / SN2') Cu_Cat->Cu_Int Activation Cu_Prod Intramolecular Expansion (e.g., 3-pyrrolines) Cu_Int->Cu_Prod Ring Expansion

    Divergent mechanistic pathways for Pd-catalyzed vs. Cu-catalyzed 2-vinylaziridine ring opening.

    Comparative Performance Data

    The table below summarizes the quantitative and qualitative performance metrics of both systems based on recent literature standards.

    ParameterPalladium-Catalyzed SystemsCopper-Catalyzed Systems
    Active Species Pd(0)Cu(I)
    Key Intermediate π -Allyl Palladium (Zwitterionic)Cu-Coordinated Aziridine
    Primary Transformation Intermolecular Cycloaddition / InsertionIntramolecular Ring Expansion
    Typical Products 5-Vinyloxazolidinones, Imidazolidinones3-Pyrrolines
    Stereochemical Control Kinetic control via halide additivesStereospecific (dependent on ligand)
    Reaction Conditions Room temp to 80 °C, 1 atm gas (CO2)Mild (THF, rt) or heated (toluene, 150 °C)
    Typical Yields 70% – 92%60% – 94%

    Self-Validating Experimental Protocols

    To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Causality is explicitly defined so researchers understand why each step is performed, rather than just how.

    Protocol A: Palladium-Catalyzed Insertion of CO2 (Intermolecular)

    Objective: Synthesis of 5-vinyloxazolidinones via kinetic control.

    • Catalyst Activation: In a Schlenk flask under inert atmosphere, mix Pd2(dba)3 (2.5 mol%) and PPh3 (10 mol%) in dry THF.

      • Causality: Pd2(dba)3 is a stable Pd(0) source, but 'dba' is a poor ligand for this transformation. PPh3 displaces dba to form the active, electron-rich Pd(0)(PPh3)n species necessary for oxidative addition into the aziridine C-N bond.

    • Halide Additive Inclusion: Add Tetrabutylammonium chloride (TBAC, 10 mol%) to the mixture.

      • Causality: The chloride ion coordinates to the π -allyl palladium intermediate, suppressing the η3−η1−η3 cis-trans isomerization. This locks the reaction under kinetic control, ensuring high stereoselectivity (3)[4].

    • CO2 Insertion: Purge the system with CO2 gas (1 atm) via a balloon, then add the 2-vinylaziridine substrate (1.0 equiv). Stir at room temperature for 12 hours.

      • Causality: CO2 acts as the electrophilic heterocumulene, intercepting the nucleophilic nitrogen of the zwitterionic intermediate before unwanted side-reactions occur.

    • Validation Checkpoint: Monitor the reaction via TLC (UV/KMnO4). The highly strained aziridine spot will disappear. Self-Validation: Perform an IR spectroscopy scan of the crude mixture; a strong new carbonyl stretch at ~1750 cm⁻¹ will confirm the successful formation of the 5-vinyloxazolidinone ring.

    Protocol B: Copper-Catalyzed Ring Expansion to 3-Pyrrolines (Intramolecular)

    Objective: Synthesis of 3-pyrrolines under mild conditions.

    • Catalyst Preparation: Inside a glovebox, weigh (CuOTf)2·toluene or Cu(MeCN)4·PF6 (5-10 mol%) into a reaction vial.

      • Causality: Cu(I) is highly sensitive to oxidation; Cu(II) is inactive for this specific 1,3-rearrangement. Using strictly anhydrous/anaerobic techniques ensures the catalyst remains in the active +1 oxidation state (5)[5].

    • Substrate Addition: Dissolve the 2-vinylaziridine (1.0 equiv) in dry THF and add it dropwise to the Cu(I) catalyst at room temperature.

      • Causality: THF provides mild coordinating stabilization to the Cu(I) center without outcompeting the aziridine. Room temperature is chosen because elevated temperatures can lead to intractable mixtures and thermal degradation of the strained ring (6)[6].

    • Ring Expansion: Stir the mixture at room temperature for 12-16 hours.

      • Causality: The Cu(I) coordinates to both the alkene and the aziridine nitrogen, facilitating a concerted-like 1,3-rearrangement to expand the 3-membered ring into a 5-membered 3-pyrroline.

    • Validation Checkpoint: Monitor by 1H NMR of a crude aliquot. Self-Validation: The characteristic upfield aziridine ring protons (~2.0-2.5 ppm) will shift significantly downfield as they become part of the unsaturated pyrroline system, and the terminal vinyl protons will disappear due to the internalization of the double bond.

    References

    • Tosi, E., et al. (2021). Copper-Catalyzed Ring Expansion of Vinyl Aziridines under Mild Conditions. Synlett. 6

    • Fontana, F., Chen, C. C., & Aggarwal, V. K. (2011). Palladium-Catalyzed Insertion of CO2 into Vinylaziridines: New Route to 5-Vinyloxazolidinones. Organic Letters. 3

    • Mack, D. J., & Njardarson, J. T. (2012). New mechanistic insights into the copper catalyzed ring expansion of vinyl aziridines: evidence in support of a copper(i) mediated pathway. Chemical Science. 5

    • MDPI Review. (2013). Ring Expansion of Vinylaziridines through the Strain-Release Pericyclic Reaction: Recent Developments and Applications. Molecules. 1

    • Larksarp, C., & Alper, H. (2000). Room Temperature Ring-Opening Cyclization Reactions of 2-Vinylaziridines with Isocyanates, Carbodiimides, and Isothiocyanates Catalyzed by [Pd(OAc)2]/PPh3. The Journal of Organic Chemistry. 2

    Sources

    Validation

    A Researcher's Guide to Validating Stereochemical Retention in 2-Vinylaziridine Substitution Reactions

    Introduction: The Synthetic Value and Stereochemical Challenge of 2-Vinylaziridines 2-Vinylaziridines are exceptionally valuable building blocks in modern organic synthesis.[1][2] Their utility stems from the inherent ri...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Synthetic Value and Stereochemical Challenge of 2-Vinylaziridines

    2-Vinylaziridines are exceptionally valuable building blocks in modern organic synthesis.[1][2] Their utility stems from the inherent ring strain of the three-membered aziridine ring, which provides a potent thermodynamic driving force for ring-opening reactions.[2] When coupled with the adjacent vinyl group, this strained system becomes a versatile precursor for a wide array of nitrogen-containing heterocycles, many of which are core scaffolds in pharmaceuticals and natural products.[3][4]

    However, the true synthetic power of these intermediates can only be unlocked through precise control over the stereochemical outcome of their transformations. The central challenge for any researcher in this field is to dictate whether a nucleophilic substitution reaction proceeds with retention or inversion of the pre-existing stereocenter at the C2 position of the aziridine. This guide provides an in-depth comparison of catalytic systems that favor stereochemical retention and presents a rigorous, self-validating experimental workflow to unequivocally confirm this outcome.

    The Mechanistic Crossroads: S N 2 vs. S N 2' Pathways

    The stereochemical fate of a 2-vinylaziridine ring-opening reaction is determined by the mechanistic pathway it follows. The reaction can proceed through two primary, competitive pathways: a direct nucleophilic attack (S N 2) or a conjugate-addition-type attack (S N 2').

    • S N 2 Pathway (Inversion): In this mechanism, the nucleophile directly attacks the electrophilic carbon atom of the aziridine ring that bears the vinyl group. This is a classic bimolecular nucleophilic substitution, which, like its acyclic counterparts, proceeds through a backside attack, resulting in a complete inversion of the stereocenter's configuration.

    • S N 2' Pathway (Retention): This pathway involves the nucleophile attacking the terminal carbon of the vinyl group (the γ-position). In transition-metal-catalyzed reactions, this often proceeds via the formation of a π-allyl intermediate.[3][5][6][7] The subsequent intramolecular ring-opening by the nitrogen atom and attack of the nucleophile on the π-allyl system typically occurs in a way that results in an overall retention of the original stereocenter's configuration.

    The choice between these two pathways is not arbitrary; it is heavily influenced by the choice of catalyst, ligands, nucleophile, and solvent. Understanding how to steer the reaction towards the S N 2' pathway is paramount for achieving stereochemical retention.

    G cluster_start Chiral 2-Vinylaziridine cluster_sn2 SN2 Pathway cluster_sn2_prime SN2' Pathway start R-Enantiomer sn2_node Direct Attack at C2 start->sn2_node Nu:⁻ sn2_prime_node Attack at Vinyl Terminus (C4) start->sn2_prime_node Nu:⁻ (Catalyst-Mediated) inversion Inversion of Stereochemistry (S-Product) sn2_node->inversion retention Retention of Stereochemistry (R-Product) sn2_prime_node->retention

    Caption: Mechanistic dichotomy in vinylaziridine ring-opening.

    A Comparative Guide to Catalytic Systems for Stereoretention

    Achieving stereochemical retention is rarely a spontaneous process. It requires a carefully selected catalyst that can form an intermediate, like a π-allyl complex, which biases the reaction towards the S N 2' pathway. Below, we compare leading catalytic systems that have demonstrated success in this arena.

    Catalytic System Typical Ligands Predominant Mechanism Stereochemical Outcome Key Advantages & Considerations
    Copper (Cu) Chiral bisphosphines, (hfacac)₂Stereospecific[3][8]-rearrangement or S N 2'High Retention/Specificity [9]Excellent chirality transfer demonstrated. Functional group tolerance is generally broad.[9]
    Palladium (Pd) Phosphoramidites, PPh₃π-allyl intermediate formation[3][5]Variable; Ligand Controlled Highly versatile, but can produce mixtures of regioisomers. Ligand choice is critical for controlling both regioselectivity and stereoselectivity.[6][7]
    Iridium (Ir) Diene ligands (e.g., COD)π-allyl intermediate formationHigh Retention Effective for domino ring-opening cyclizations, offering high atom economy under mild conditions.[10]

    From our experience, copper-catalyzed systems often provide the most direct and reliable route to achieving high stereochemical retention in simple substitution and rearrangement reactions. The work by Widen and colleagues, for instance, demonstrates that chiral vinylaziridines can be stereospecifically ring-expanded to 3-pyrrolines with near-perfect transfer of chirality using a Cu(hfacac)₂ catalyst.[9] This provides an excellent model system for validating stereochemical retention.

    Experimental Workflow: A Self-Validating Protocol for Stereochemical Confirmation

    Trust in an experimental result is only as strong as the rigor of its validation. The following protocol outlines a comprehensive workflow not just for performing a stereoretentive substitution but for building an unassailable case for its stereochemical outcome.

    G cluster_workflow Validation Workflow A Step 1: Synthesize & Verify Enantiopure Starting Material (>99% ee) B Step 2: Perform Catalytic Substitution Reaction (e.g., Cu-catalyzed) A->B C Step 3: Purify Product (Chromatography) B->C D Step 4: Structural & Regiochemical Analysis (NMR, MS) C->D F Step 6: Determine Absolute Configuration (X-ray, VCD) C->F If Crystalline E Step 5: Separate Enantiomers (Chiral HPLC/GC) D->E Confirm S N 2' Product G Conclusion: Quantify Stereochemical Retention E->G Calculate Product ee F->G Confirm 'R' or 'S'

    Sources

    Comparative

    A Tale of Two Rings: A Comparative Guide to 2-Vinylaziridine and 2-Vinylcyclopropane in Transition Metal Catalysis

    For Researchers, Scientists, and Drug Development Professionals In the dynamic field of synthetic organic chemistry, the quest for efficient and stereoselective methods to construct complex molecular architectures is par...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the dynamic field of synthetic organic chemistry, the quest for efficient and stereoselective methods to construct complex molecular architectures is paramount. Strained-ring systems, by virtue of their inherent ring strain, serve as powerful building blocks, readily undergoing ring-opening reactions to furnish a diverse array of functionalized products. Among these, 2-vinylaziridines and 2-vinylcyclopropanes have emerged as privileged synthons in transition metal catalysis, each offering a unique set of synthetic opportunities. This guide provides an in-depth, objective comparison of their performance in transition metal-catalyzed reactions, supported by experimental data and mechanistic insights, to aid researchers in selecting the optimal building block for their synthetic endeavors.

    At a Glance: Key Differences and Synthetic Utility

    Feature2-Vinylaziridines2-Vinylcyclopropanes
    Core Structure Three-membered nitrogen-containing heterocycle with an adjacent vinyl group.Three-membered carbocycle with an adjacent vinyl group.
    Primary Products Predominantly nitrogen-containing heterocycles (e.g., pyrrolidines, piperidines, oxazolidinones).Primarily carbocycles (e.g., cyclopentanes, cycloheptanes) and some heterocycles.
    Key Intermediates Typically form zwitterionic π-allyl palladium intermediates.[1][2]Generate π-allyl metal complexes through C-C bond cleavage.[3][4][5]
    Common Catalysts Palladium, Rhodium, Cobalt, Iridium.[6][7][8]Rhodium, Palladium, Nickel, Ruthenium, Iron.[3][4][9][10]
    Dominant Reactivity Ring-opening/ring-expansion, allylic alkylation, cycloadditions.[11][12]Cycloadditions ([3+2], [5+2], [5+2+1]), C-H functionalization.[3][9][10][13]

    The Genesis of Reactivity: Synthesis and Mechanistic Divergence

    The synthetic utility of both 2-vinylaziridines and 2-vinylcyclopropanes is rooted in their accessibility and the predictable manner in which they interact with transition metal catalysts.

    Synthesis:

    • 2-Vinylaziridines: A common and effective method for the synthesis of 2-vinylaziridines involves a two-step process starting from vinyl epoxides. The epoxide is first opened with an azide source, followed by ring-closure with a phosphine, such as triphenylphosphine.[14] This approach allows for the preparation of N-unsubstituted vinylaziridines.[14] Other methods include the direct aziridination of conjugated dienes.[15]

    • 2-Vinylcyclopropanes: The synthesis of vinylcyclopropanes can be achieved through various methods, including the intramolecular cyclopropanation of alkenes with unstabilized allylic tosylhydrazones catalyzed by palladium.[16] Enantioselective syntheses have also been developed, for instance, through the use of chiral telluronium ylides, which allows for controlled diastereoselectivity.[17]

    Mechanism of Activation:

    The divergence in the synthetic applications of 2-vinylaziridines and 2-vinylcyclopropanes can be traced back to the distinct mechanisms of their activation by transition metals.

    G cluster_0 2-Vinylaziridine Activation cluster_1 2-Vinylcyclopropane Activation V_Az 2-Vinylaziridine Pi_Allyl_Az Zwitterionic π-Allyl Palladium Intermediate V_Az->Pi_Allyl_Az Oxidative Addition Pd0 Pd(0) Product_Az N-Heterocycle Pi_Allyl_Az->Product_Az Nucleophilic Attack Nu Nucleophile V_Cp 2-Vinylcyclopropane Pi_Allyl_Cp π-Allyl Metal Intermediate V_Cp->Pi_Allyl_Cp C-C Bond Cleavage M Transition Metal (e.g., Rh, Pd) Product_Cp Carbocycle / Heterocycle Pi_Allyl_Cp->Product_Cp Insertion/ Reductive Elimination Partner Reaction Partner (e.g., Alkyne, Alkene) G start Start reactants Charge flask with: - 2-Vinylaziridine - 2-Alkynylaniline - Pd(TFA)2 - DIPEA - CF3COONa - DCE start->reactants reaction Stir at 80°C for 12h reactants->reaction workup Cool, dilute with EtOAc, filter through silica gel reaction->workup product 3-Allylated Indole workup->product

    Figure 2: Workflow for the synthesis of 3-allylated indoles.

    Step-by-Step Methodology:

    • To a reaction flask under an air atmosphere, add 2-vinylaziridine (0.2 mmol, 1.0 equiv), 2-alkynylaniline (0.4 mmol, 2.0 equiv), Pd(TFA)₂ (3.3 mg, 0.01 mmol, 5 mol %), DIPEA (17 μL, 0.1 mmol, 0.5 equiv), and CF₃COONa (54.4 mg, 0.4 mmol, 2.0 equiv).

    • Add dichloroethane (DCE, 1.5 mL) to the flask.

    • Stir the reaction mixture at 80 °C in an oil bath for 12 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate (5 mL).

    • Filter the mixture through a plug of silica gel, rinsing the silica gel with additional ethyl acetate (20 mL).

    • The filtrate contains the desired 3-allylated indole product, which can be further purified by column chromatography.

    Protocol 2: Rhodium-Catalyzed [3+2] Cycloaddition of a 1-Yne-Vinylcyclopropane

    This protocol outlines a representative rhodium-catalyzed intramolecular [3+2] cycloaddition of a 1-yne-vinylcyclopropane to construct a bicyclic cyclopentene derivative. [10] Workflow:

    G start Start reactants Prepare a solution of: - 1-Yne-vinylcyclopropane - [Rh(dppp)]SbF6 (catalyst) - Solvent (e.g., DCE) start->reactants reaction Stir at elevated temperature reactants->reaction workup Cool, concentrate, and purify by chromatography reaction->workup product Bicyclic Cyclopentene workup->product

    Figure 3: Workflow for the Rh-catalyzed [3+2] cycloaddition of a 1-yne-VCP.

    Step-by-Step Methodology:

    • In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1-yne-vinylcyclopropane substrate in a suitable solvent such as 1,2-dichloroethane (DCE).

    • Add the rhodium catalyst, for example, [Rh(dppp)]SbF₆ (typically 5-10 mol %).

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the bicyclic cyclopentene.

    Conclusion: A Choice Dictated by the Target

    Both 2-vinylaziridines and 2-vinylcyclopropanes are undeniably powerful and versatile building blocks in the realm of transition metal catalysis. The choice between them is not a matter of superiority, but rather a strategic decision dictated by the desired molecular scaffold. For the synthesis of nitrogen-containing heterocycles, 2-vinylaziridines offer a direct and efficient entry. Conversely, when the target is a carbocyclic system, particularly those containing five-, seven-, or eight-membered rings, 2-vinylcyclopropanes provide an unparalleled synthetic toolbox. A thorough understanding of their distinct reactivity profiles and mechanistic nuances, as outlined in this guide, will empower researchers to harness the full potential of these remarkable strained-ring synthons in the pursuit of novel and complex molecular architectures.

    References

    • Fontana, F., Chen, C. C., & Aggarwal, V. K. (2011). Palladium-Catalyzed Insertion of CO2 into Vinylaziridines: New Route to 5-Vinyloxazolidinones. Organic Letters, 13(13), 3454–3457. [Link]

    • Jian, Y., & Yu, Z.-X. (2025). Vinylcyclopropanes as Three-Carbon Synthons in Rhodium-Catalyzed Cycloadditions: Reaction Development, Mechanistic Studies. Accounts of Chemical Research.
    • Li, Y., & Wang, J. (2021). Transition Metal-Catalyzed Selective Carbon-Carbon Bond Cleavage of Vinylcyclopropanes in Cycloaddition Reactions. Accounts of Chemical Research, 54(17), 3459-3474. [Link]

    • Keary, C. M., & Johnson, J. S. (2020). Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. Journal of the American Chemical Society, 142(34), 14647-14652. [Link]

    • Xiao, X., et al. (2025). Palladium-Catalyzed Reaction of 2-Alkynylanilines with 2-Vinylaziridines: Access to 3-Allylated Indoles. The Journal of Organic Chemistry. [Link]

    • Liao, W.-W., Li, K., & Tang, Y. (2003). Controllable diastereoselective cyclopropanation. Enantioselective synthesis of vinylcyclopropanes via chiral telluronium ylides. Journal of the American Chemical Society, 125(43), 13030–13031. [Link]

    • Majhi, B., & Ghorai, P. (2025). Transition-metal-catalyzed auxiliary-assisted C–H functionalization using vinylcyclopropanes and cyclopropanols. Chemical Communications. [Link]

    • Wang, Y., & Yu, Z.-X. (2013). Vinylcyclopropane Derivatives in Transition-Metal-Catalyzed Cycloadditions for the Synthesis of Carbocyclic Compounds. The Journal of Organic Chemistry, 78(14), 6842-6848. [Link]

    • Li, Y., & Wang, J. (2020). Transition Metal-Catalyzed Selective Carbon–Carbon Bond Cleavage of Vinylcyclopropanes in Cycloaddition Reactions. Chemical Reviews, 121(1), 300-327. [Link]

    • Xiao, X., et al. (2025). Palladium-Catalyzed Reaction of 2-Alkynylanilines with 2-Vinylaziridines: Access to 3-Allylated Indoles. The Journal of Organic Chemistry. [Link]

    • Maji, R., & Chatani, N. (2025). Co(III)-catalyzed allylation reaction of 2-alkenylpyridines with 2-vinylaziridines: access to 1,4-dienes. Organic & Biomolecular Chemistry. [Link]

    • Vitale, M., et al. (2021). Palladium-Catalyzed Formal (3 + 2) Cycloaddition Reactions of 2-Nitro-1,3-enynes with Vinylaziridines, -epoxides, and -cyclopropanes. Organic Letters, 23(12), 4756–4761. [Link]

    • Zhang, Z., et al. (2024). Revolutionary reactivity of vinyl cyclopropane: a rhodium-catalyzed enantioconvergent and chemodivergent rearrangement. ChemRxiv. [Link]

    • Sarkar, T., et al. (2021). The transition-metal-catalyzed stereoselective ring-expansion of vinylaziridines and vinyloxiranes. Organic & Biomolecular Chemistry, 19(17), 3776-3790. [Link]

    • Trost, B. M., & Czabaniuk, L. C. (2011). Palladium-catalyzed dynamic kinetic asymmetric transformations of vinyl aziridines with nitrogen heterocycles: rapid access to bromopyrrole alkaloids. Journal of the American Chemical Society, 133(44), 17785-17795. [Link]

    • Wang, Y., & Yu, Z.-X. (2017). Rhodium-catalyzed [5 + 2 + 1] cycloaddition of ene-vinylcyclopropanes and CO: reaction design, development, application in natural product synthesis, and inspiration for developing new reactions for synthesis of eight-membered carbocycles. Accounts of Chemical Research, 50(8), 1855-1867. [Link]

    • Stanley, L. M., & Hartwig, J. F. (2015). Diastereo- and Enantioselective Iridium Catalyzed Coupling of Vinyl Aziridines with Alcohols: Site-Selective Modification of Unprotected Diols and Synthesis of Substituted Piperidines. Journal of the American Chemical Society, 137(25), 8130–8133. [Link]

    • Li, Y., & Wang, J. (2020). Transition Metal-Catalyzed Selective Carbon–Carbon Bond Cleavage of Vinylcyclopropanes in Cycloaddition Reactions. Chemical Reviews, 121(1), 300-327. [Link]

    • de Figueiredo, R. M. (2016). Recent advances on the metal-catalyzed ring opening of vinylcyclopropanes. ePrints Soton. [Link]

    • Xiao, X., et al. (2025). Palladium-Catalyzed Reaction of 2-Alkynylanilines with 2-Vinylaziridines─Access to 3-Allylated Indoles. The Journal of Organic Chemistry. [Link]

    • Hu, Y., & He, L. (2021). Synthesis and Applications of Vinylaziridines and Ethynylaziridines. Chinese Journal of Chemistry, 39(12), 3325-3346. [Link]

    • Al-Masum, M., & Fun, H.-K. (2001). Palladium-Catalyzed Cyclization Reactions of 2-Vinylthiiranes with Heterocumulenes. Regioselective and Enantioselective Formation of Thiazolidine, Oxathiolane, and Dithiolane Derivatives. The Journal of Organic Chemistry, 66(9), 3120-3124. [Link]

    • Baire, B. (2024). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Molbank, 2024(4), M1898. [Link]

    • Coldham, I., & Breen, G. F. (2001). Vinylaziridines from vinyl epoxides. Tetrahedron: Asymmetry, 12(17), 2423-2426. [Link]

    • Vicente, R. (2018). Transition Metal Catalysis for the Asymmetric Synthesis of 2-Arylethylamines: A Review of the New Millennium. Catalysts, 8(12), 629. [Link]

    • Wang, Y., & Yu, Z.-X. (2011). On the Mechanism of [Rh(CO)2Cl]2-Catalyzed Intermolecular (5 + 2) Reactions between Vinylcyclopropanes and Alkynes. The Journal of Organic Chemistry, 76(20), 8329-8335. [Link]

    • Wikipedia contributors. (2023). Activation of cyclopropanes by transition metals. Wikipedia. [Link]

    • Malik, I., & Kumar, R. (2022). Recent Advances in the Synthesis and Reactivity of Vinylcyclopropanes. Chemistry – An Asian Journal, 17(22), e202200843. [Link]

    • Yu, C.-M., & Yoon, S.-K. (1997). Regioselective Ring Opening of Vinylcyclopropanes by Hydrogenation with Palladium on Activated Carbon. The Journal of Organic Chemistry, 62(20), 6752-6754. [Link]

    • Vitale, M., et al. (2016). Vinyl-aziridines and cyclopropanes in Pd-catalyzed (3+2)-cycloaddition reactions with cyclic N-sulfonyl imines. Tetrahedron, 72(46), 7357-7365. [Link]

    • Wang, Y., et al. (2022). Enantioselective [3 + 2] Cycloaddition of Vinylcyclopropanes with Alkenyl N-Heteroarenes Enabled by Palladium Catalysis. Organic Letters, 24(23), 4216–4220. [Link]

    • Villegas, A. G., & Engle, K. M. (2025). Synthesis of Bicyclo[2.1.0]pentanes and Vinylcyclopropanes Using Palladium Carbenes. Organic Syntheses, 102, 1-19. [Link]

    • Waser, J. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 120(13), 6317-6351. [Link]

    • Maji, R., & Chatani, N. (2021). Co(iii)-catalyzed allylation reaction of 2-alkenylpyridines with 2-vinylaziridines: access to 1,4-dienes. Organic & Biomolecular Chemistry, 19(13), 2893-2897. [Link]

    • Wikipedia contributors. (2023). Vinylcyclopropane (5+2) cycloaddition. Wikipedia. [Link]

    • Majhi, B., & Ghorai, P. (2022). Catalyst-Controlled Chemodivergent Reactivity of Vinyl Cyclopropanes: A Selective Approach toward Indoles and Aniline Derivatives. Organic Letters, 24(49), 9084–9089. [Link]

    • Goti, G., et al. (2020). Vinylcyclopropane [3+2] Cycloaddition with Acetylenic Sulfones Based on Visible Light Photocatalysis. Chemistry – A European Journal, 26(63), 14321-14325. [Link]

    • Pucher, P., & Schnürch, M. (2023). The Vinyl Group: Small but Mighty – Transition Metal Catalyzed and Non‐Catalyzed Vinylation Reactions. Chemistry – A European Journal, 29(45), e202300908. [Link]

    Sources

    Validation

    A Comparative Guide to the Synthetic Routes for Enantiopure 2-Vinylaziridines

    Enantiomerically pure 2-vinylaziridines are highly valuable building blocks in organic synthesis. Their inherent ring strain and the presence of a versatile vinyl group allow for a variety of stereoselective transformati...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Enantiomerically pure 2-vinylaziridines are highly valuable building blocks in organic synthesis. Their inherent ring strain and the presence of a versatile vinyl group allow for a variety of stereoselective transformations, making them crucial intermediates in the synthesis of alkaloids, amino alcohols, and other nitrogen-containing heterocycles.[1][2][3] The stereocontrolled synthesis of these three-membered rings, however, presents a significant challenge. This guide provides a comparative analysis of the most prominent synthetic strategies, offering insights into their mechanisms, advantages, and limitations to aid researchers in selecting the optimal route for their specific applications.

    The primary methods for synthesizing enantiopure 2-vinylaziridines can be broadly categorized into three main approaches: the asymmetric aziridination of 1,3-dienes, the cyclization of chiral amino alcohols, and rearrangement-based strategies.[1][4][5]

    Asymmetric Aziridination of 1,3-Dienes

    The direct addition of a nitrene equivalent across a C=C double bond of a 1,3-diene is one of the most atom-economical methods for constructing the vinylaziridine core.[1] The key to success in this approach lies in the use of chiral catalysts to control the enantioselectivity of the aziridination.

    Mechanism and Causality: This method typically involves a transition metal catalyst (e.g., copper, rhodium, or iron) complexed with a chiral ligand.[6][7][8][9][10] The catalyst activates a nitrene precursor, such as (tosyliminoiodo)benzene (PhI=NTs), to generate a metal-nitrenoid intermediate.[8] This intermediate then transfers the nitrene group to the diene. The chiral ligand creates a sterically defined environment around the metal center, directing the approach of the diene and thereby controlling the stereochemical outcome of the reaction. The choice of ligand and metal is critical; for instance, bis(oxazoline) (BOX) ligands are commonly paired with copper(I) salts, demonstrating good to excellent enantioselectivities for various diene substrates.[8][9]

    Advantages:

    • Directness and Atom Economy: This is a highly efficient one-step process.

    • Catalytic Enantiocontrol: Chirality is induced by a substoichiometric amount of a chiral catalyst, which is often desirable.

    Disadvantages:

    • Regioselectivity: 1,3-dienes present two double bonds, leading to potential issues with regioselectivity (1,2- vs. 1,4-addition). However, many catalytic systems show a high preference for the terminal double bond.[8]

    • Substrate Scope: The efficiency and enantioselectivity can be highly dependent on the specific diene and nitrene source used.[11]

    • Catalyst Cost and Sensitivity: Chiral ligands and some metal precursors can be expensive and may require inert atmosphere techniques.

    Workflow: Asymmetric Aziridination of Dienes

    Asymmetric_Aziridination Diene 1,3-Diene Product Enantiopure 2-Vinylaziridine Diene->Product Nitrene Nitrene Precursor (e.g., PhI=NTs) Catalyst Active Chiral Metal-Nitrenoid Complex Nitrene->Catalyst Activation Metal Metal Precursor (e.g., CuOTf) Metal->Catalyst Ligand Chiral Ligand (e.g., BOX) Ligand->Catalyst Catalyst->Product Nitrene Transfer

    Caption: Catalytic cycle for asymmetric aziridination.

    Cyclization of Chiral Amino Alcohols

    This classical approach utilizes the pre-existing stereochemistry of a chiral starting material, typically an amino acid, to establish the stereocenter of the final vinylaziridine.[12][13] This substrate-controlled method is robust and reliable.

    Mechanism and Causality: The synthesis begins with a chiral pool starting material, like an (S)-amino acid. The amino acid is converted into a β-amino alcohol.[14] The core of the method involves a two-step sequence: activation of the hydroxyl group (e.g., conversion to a mesylate, tosylate, or sulfate ester) followed by an intramolecular SN2 reaction where the amino group acts as the nucleophile, displacing the leaving group to form the aziridine ring.[5][14] Since this is an SN2 reaction, the stereocenter at the carbon bearing the leaving group is inverted. Careful planning of the starting material's stereochemistry is therefore essential.

    Advantages:

    • High Enantiopurity: The enantiomeric excess of the product is directly tied to the enantiopurity of the starting material, which is often very high (>99% ee) for amino acids.

    • Reliability and Scalability: This is a well-established and often high-yielding method that can be readily scaled up.[14]

    • Predictable Stereochemistry: The stereochemical outcome is predictable based on the SN2 mechanism.

    Disadvantages:

    • Multi-step Process: This route is longer and less atom-economical compared to direct aziridination.

    • Limited Stereochemical Diversity: Access to the "unnatural" enantiomer may require starting from a more expensive D-amino acid or employing a more complex synthetic route.

    Workflow: Cyclization of Chiral Amino Alcohols

    Amino_Alcohol_Cyclization Start Chiral α-Amino Acid Step1 Reduction Start->Step1 AminoAlcohol Chiral β-Amino Alcohol Step1->AminoAlcohol Step2 Activation of OH (e.g., MsCl, Et3N) AminoAlcohol->Step2 Activated Activated Intermediate (e.g., Mesylate) Step2->Activated Step3 Base-mediated Intramolecular SN2 Activated->Step3 Product Enantiopure Aziridine Step3->Product

    Caption: Synthesis from chiral amino alcohols.

    Aza-Payne Rearrangement

    The aza-Payne rearrangement offers an elegant method for the interconversion of 2,3-epoxy amines and 2-aziridinemethanols.[15][16][17] When applied to vinyl epoxides, this strategy can be a powerful tool for generating vinylaziridines.

    Mechanism and Causality: The "forward" aza-Payne rearrangement involves the base-catalyzed intramolecular ring-opening of a 2,3-epoxy amine.[18] Deprotonation of the amine is followed by nucleophilic attack at the adjacent epoxide carbon, leading to the formation of an aziridinyl alkoxide.[15][16][17] The equilibrium between the epoxy amine and the aziridine methanol can be driven towards the aziridine by carefully choosing the reaction conditions (base, solvent, temperature).[17] For example, using a "super base" mixture of ButOK and BuLi can shift the equilibrium almost exclusively toward the hydroxyaziridine.[17]

    Advantages:

    • Stereospecificity: The reaction proceeds with inversion of configuration at the center of nucleophilic attack, allowing for precise stereochemical control.[15]

    • Access to Functionalized Aziridines: The resulting aziridine contains a hydroxyl group that can be further functionalized.

    Disadvantages:

    • Equilibrium Control: The reaction is an equilibrium, and achieving high yields of the desired isomer can be challenging, often requiring specific and strongly basic conditions.[17]

    • Substrate Synthesis: The synthesis of the requisite chiral epoxy amine precursors can add several steps to the overall sequence.

    Performance Benchmark Summary

    The choice of synthetic route depends heavily on the specific goals of the researcher, including desired scale, substrate, and available resources. The table below summarizes the key performance indicators for the discussed methods.

    FeatureAsymmetric Aziridination of DienesCyclization of Chiral Amino AlcoholsAza-Payne Rearrangement
    Overall Yield Moderate to High[8]High to Excellent[5][14]Moderate to High[17]
    Enantioselectivity Good to Excellent (up to >99% ee)[10]Excellent (>99% ee typical)[12]Excellent (substrate-controlled)[17]
    Atom Economy ExcellentPoor to ModerateModerate
    Number of Steps 1 (Catalytic)3-52-4
    Scalability Moderate (catalyst cost can be a factor)Excellent[14]Moderate
    Key Advantage Direct, catalytic approachHigh reliability, predictable stereochemistryStereospecific rearrangement
    Key Limitation Regioselectivity, substrate scopeMulti-step, limited to chiral poolEquilibrium control, strong base required

    Detailed Experimental Protocols

    Protocol 1: Copper-Catalyzed Asymmetric Aziridination of Styrene

    This protocol is adapted from the work of Evans et al. and serves as a representative example of a Cu(I)-bis(oxazoline) catalyzed reaction.[9]

    Materials:

    • Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·0.5C₆H₆)

    • Chiral bis(oxazoline) ligand (e.g., 2,2'-Isopropylidenebis(4-phenyl-2-oxazoline))

    • (4-nitrophenylsulfonylimino)iodobenzene (PhI=NNs)

    • Styrene (freshly distilled)

    • Anhydrous Chloroform (CHCl₃)

    Procedure:

    • To an oven-dried flask under an argon atmosphere, add the chiral bis(oxazoline) ligand (0.06 mmol, 6 mol%).

    • Add CuOTf·0.5C₆H₆ (0.05 mmol, 5 mol%).

    • Add anhydrous CHCl₃ (2.0 mL) and stir the mixture at room temperature for 1 hour to form the catalyst complex.

    • Cool the reaction mixture to 0 °C.

    • Add PhI=NNs (1.0 mmol, 1.0 equiv).

    • Add styrene (2.0 mmol, 2.0 equiv) dropwise over 5 minutes.

    • Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is typically complete within 24 hours.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the enantiopure 2-phenyl-1-(4-nitrophenylsulfonyl)-3-vinylaziridine.

    • Determine the enantiomeric excess (ee%) by chiral HPLC analysis.

    Protocol 2: Synthesis of an N-H Vinylaziridine from a Chiral Amino Alcohol

    This protocol is a generalized procedure based on the comparative study by Somfai and coworkers.[5]

    Step A: N-Protection

    • Dissolve the chiral vicinal amino alcohol (1.0 equiv) in anhydrous dichloromethane (DCM).

    • Add triethylamine (1.1 equiv).

    • Add trityl chloride (1.05 equiv) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to yield the N-tritylated amino alcohol, which is often used without further purification.

    Step B: Mesylation and Cyclization

    • Dissolve the N-tritylated amino alcohol (1.0 equiv) in anhydrous DCM and cool to 0 °C.

    • Add triethylamine (1.5 equiv).

    • Add methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise.

    • Stir at 0 °C for 1-2 hours until the starting material is consumed (TLC).

    • For the cyclization, add a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv) and allow the mixture to stir at room temperature overnight.

    • Quench the reaction with saturated aqueous NH₄Cl, extract with DCM, wash with brine, and dry over Na₂SO₄.

    • Purify by column chromatography to obtain the N-trityl vinylaziridine.

    Step C: Deprotection

    • Dissolve the N-trityl vinylaziridine in a solvent mixture such as DCM/methanol.

    • Add a mild acid, such as 1% trifluoroacetic acid (TFA), and stir at room temperature. The reaction is typically fast.

    • Neutralize the reaction with a base (e.g., saturated NaHCO₃), extract the product, dry, and concentrate. Purification by chromatography yields the final N-H vinylaziridine.

    Conclusion and Future Outlook

    The synthesis of enantiopure 2-vinylaziridines can be successfully achieved through several distinct strategies. The direct catalytic aziridination of dienes offers the most atom-economical and elegant route, with ongoing research focusing on developing more active, selective, and robust catalysts based on earth-abundant metals.[6][11] The cyclization of chiral amino alcohols remains the benchmark for reliability and scalability, providing access to highly pure materials from the chiral pool.[5][14] Finally, rearrangement methodologies like the aza-Payne rearrangement provide unique pathways with excellent stereocontrol, though they may require more specialized conditions.

    Future advancements will likely focus on merging the best aspects of these methods, such as developing catalytic processes with the reliability and broad substrate scope of stoichiometric methods. The development of organocatalytic aziridinations and the use of biocatalysis are also promising areas that could lead to more sustainable and efficient syntheses of these valuable chiral building blocks.

    References

    • Dalton Transactions. Toward asymmetric aziridination with an iron complex supported by a D2-symmetric tetra-NHC. RSC Publishing. Available at: [Link]

    • National Center for Biotechnology Information. Toward asymmetric aziridination with an iron complex supported by a D2-symmetric tetra-NHC. Available at: [Link]

    • Chemical Communications. Rhodium-catalyzed regio- and stereoselective oxyamination of dienes via tandem aziridination/ring-opening of dienyl carbamates. RSC Publishing. Available at: [Link]

    • Journal of the Chemical Society, Perkin Transactions 1. A 2,3-cis-selective synthesis of aziridines bearing a vinyl group from allyl methyl carbonates and allyl mesylates. RSC Publishing. Available at: [Link]

    • National Center for Biotechnology Information. Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst. Available at: [Link]

    • National Center for Biotechnology Information. Regioselective Palladium-Catalyzed Chain-Growth Allylic Amination Polymerization of Vinyl Aziridines. Available at: [Link]

    • The Journal of Organic Chemistry. Investigation of Lewis Acid-Catalyzed Asymmetric Aza-Diels−Alder Reactions of 2H-Azirines. ACS Publications. Available at: [Link]

    • Chirality. Asymmetric aziridination of 1,3-dienes catalyzed by bisoxazoline-copper complexes. Wiley Online Library. Available at: [Link]

    • ResearchGate. Synthesis and Applications of Vinylaziridines and Ethynylaziridines. Available at: [Link]

    • Wikipedia. Payne rearrangement. Available at: [Link]

    • Journal of the American Chemical Society. Enantioselective Iron-Catalyzed Azidation of β-Keto Esters and Oxindoles. ACS Publications. Available at: [Link]

    • Chemical Reviews. Enantioselective Catalytic Aziridinations and Asymmetric Nitrene Insertions into CH Bonds. ACS Publications. Available at: [Link]

    • Payne Rearrangement. Name Reactions in Organic Synthesis. Cambridge University Press. Available at: [Link]

    • Accounts of Chemical Research. Catalytic Asymmetric Aziridination with Catalysts Derived from VAPOL and VANOL. ACS Publications. Available at: [Link]

    • Beilstein Journal of Organic Chemistry. Vinylaziridines from vinyl epoxides. Available at: [Link]

    • Journal of the American Chemical Society. Regioselective Palladium-Catalyzed Chain-Growth Allylic Amination Polymerization of Vinyl Aziridines. ACS Publications. Available at: [Link]

    • Tesis Doctorals en Xarxa. NEW ORGANOCATALYZED TRANSFORMATIONS OF AZIRIDINES. Available at: [Link]

    • Journal of the American Chemical Society. Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst. ACS Publications. Available at: [Link]

    • ResearchGate. One-pot asymmetric transformation of 1,3-dienes with other.... Available at: [Link]

    • Journal of the American Chemical Society. Dynamic Kinetic Asymmetric Cycloadditions of Isocyanates to Vinylaziridines. ACS Publications. Available at: [Link]

    • Organic Letters. Divergent Access to Functionalized Pyrrolidines and Pyrrolines via Iridium-Catalyzed Domino-Ring-Opening Cyclization of Vinyl Aziridines with β-Ketocarbonyls. ACS Publications. Available at: [Link]

    • Chemical Society Reviews. The aza-Payne rearrangement: a synthetically valuable equilibration. RSC Publishing. Available at: [Link]

    • National Center for Biotechnology Information. Copper-Catalyzed 1,2-Diazidation and 1,2-Azidooxygenation of 1,3-Dienes: Three Divergent Protocols Using Zhdankin's Reagent. Available at: [Link]

    • ResearchGate. Copper-Catalyzed 1,2-Diazidation and 1,2-Azidooxygenation of 1,3-Dienes: Three Divergent Protocols Using Zhdankin's Reagent | Request PDF. Available at: [Link]

    • Sci-Hub. Copper(I)-catalyzed asymmetric alkene aziridination mediated by PhI(OAc)2: a facile one-pot procedure. Available at: [Link]

    • The Dong Group. Synthesis and Application of Vinylaziridines and Ethynylaziridines. Available at: [Link]

    • The Journal of Organic Chemistry. Synthesis and Aza-[7][11]-Wittig Rearrangements of Vinylaziridines: Scope and Limitations. ACS Publications. Available at: [Link]

    • ChemRxiv. Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst. Available at: [Link]

    • PubMed. Rhodium(II)-Catalyzed Enantioselective Intermolecular Aziridination of Alkenes. Available at: [Link]

    • ResearchGate. Recent Progress in Applications of Vinylaziridines in Organic Synthesis. Available at: [Link]

    • ResearchGate. Synthesis of aziridines from amino alcohols | Request PDF. Available at: [Link]

    • Organic Reactions. Epoxide Migration (Payne Rearrangement) and Related Reactions. Wiley Online Library. Available at: [Link]

    • ResearchGate. Rhodium(I)/Chiral Diene-Catalyzed Asymmetric Carbene Transformations. Available at: [Link]

    • ResearchGate. Synthesis of Aziridines from Amino Alcohols | Download Table. Available at: [Link]

    • CityUHK Scholars. Copper(I)-catalyzed asymmetric alkene aziridination mediated by PhI(OAc)>2>: A facile one-pot procedure. Available at: [Link]

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    • ResearchGate. Palladium-Catalyzed Reaction of 2-Alkynylanilines with 2-Vinylaziridines Access to 3-Allylated Indoles. Available at: [Link]

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    Comparative

    Comprehensive NMR Chemical Shift Comparison Guide for Substituted 2-Vinylaziridines

    Executive Summary 2-Vinylaziridines are highly strained, reactive intermediates that serve as pivotal building blocks in organic synthesis, particularly for generating complex nitrogen-containing heterocycles like 3-pyrr...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    2-Vinylaziridines are highly strained, reactive intermediates that serve as pivotal building blocks in organic synthesis, particularly for generating complex nitrogen-containing heterocycles like 3-pyrrolines and tetrahydro-β-carbolines. The stereospecificity of their downstream ring-opening and cycloaddition reactions is strictly governed by the initial cis or trans configuration of the aziridine ring. For researchers and drug development professionals, precise Nuclear Magnetic Resonance (NMR) characterization of these molecules is a critical analytical bottleneck.

    This guide provides an objective, data-driven comparison of NMR chemical shifts for substituted 2-vinylaziridines, detailing the mechanistic causality behind the spectral data and providing a self-validating experimental protocol to ensure absolute stereochemical accuracy.

    Mechanistic Causality: How Substituents Dictate NMR Shifts

    To accurately interpret the NMR spectra of 2-vinylaziridines, one must understand the physical chemistry governing the three-membered ring.

    Ring Strain and Diamagnetic Anisotropy: The extreme angle strain of the aziridine ring forces the C–C and C–N bonds to adopt higher p-character, which conversely leaves the C–H bonds with increased s-character. This geometry generates a strong diamagnetic anisotropic effect. Protons situated above or below the plane of the ring are heavily shielded, causing them to resonate significantly upfield (typically between 1.4 ppm and 3.5 ppm) compared to protons in unstrained aliphatic amines.

    The Inductive Push-Pull of N-Substituents: The precise chemical shift of the aziridine protons is dictated by the inductive effects of the nitrogen substituent:

    • Electron-Withdrawing Groups (EWGs): Substituents such as p -toluenesulfonyl (Ts) or 4-fluorophenylsulfonyl pull electron density away from the nitrogen atom. This strongly deshields the adjacent ring protons, shifting them downfield (e.g., the H2 proton shifts to >3.1 ppm).

    • Electron-Donating Groups (EDGs): Alkyl chains push electron density into the ring system, maximizing the shielding effect and shifting the protons further upfield (e.g., the H2 proton shifts to <2.0 ppm).

    Furthermore, the relative configuration of C3 substituents heavily influences the shift. As demonstrated in Metal-Catalyzed (4 + 3) Cyclization of Vinyl Aziridines, cis protons typically experience different steric and anisotropic environments than trans protons, allowing chemical shifts to act as a secondary indicator of relative configuration[1].

    Experimental Workflows & Self-Validating Protocols

    Relying solely on 1D 1 H NMR coupling constants ( J ) to determine cis/trans isomerism in aziridines is a flawed approach. The rigid geometry of the strained ring can cause Jcis​ and Jtrans​ values to overlap or deviate significantly from standard Karplus equation predictions. To ensure scientific integrity, researchers must employ a self-validating 2D NMR workflow .

    Step-by-Step Methodology
    • Sample Preparation: Dissolve 5–10 mg of the highly purified 2-vinylaziridine in 0.6 mL of deuterated chloroform (CDCl 3​ ). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to serve as an exact 0.00 ppm internal reference.

    • 1D NMR Acquisition: Acquire the 1 H NMR spectrum at 400 MHz or 500 MHz. Crucial Step: Set the relaxation delay (D1) to at least 2.0–3.0 seconds. The constrained protons in the aziridine ring have unique T1 relaxation times; a longer delay ensures complete relaxation and highly accurate integration. Acquire the 13 C NMR spectrum at 100 MHz or 125 MHz.

    • 2D COSY Mapping: Run a Homonuclear Correlation Spectroscopy (COSY) experiment to map the scalar couplings. This step unambiguously links the complex multiplet of the vinyl protons to the adjacent H2 aziridine proton.

    • 2D NOESY Validation (The Self-Validating Step): Run a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. The presence of a spatial NOE cross-peak between the H2 proton and the adjacent H3 proton definitively confirms a cis relationship. The absence of this cross-peak validates a trans configuration.

    Workflow Visualization

    G N1 Synthesis & Purification N2 Sample Prep (CDCl3 + TMS) N1->N2 N3 1D NMR (1H, 13C) N2->N3 N4 2D NMR (COSY, NOESY) N2->N4 N5 Data Analysis (Shift & J-Coupling) N3->N5 N4->N5 NOE Cross-peaks N6 Stereochemical Validation N5->N6 Cis/Trans Assigned

    Figure 1: Self-validating NMR workflow for stereochemical assignment of 2-vinylaziridines.

    Quantitative Data Comparison

    The following tables consolidate experimental NMR data, highlighting the dramatic chemical shift differences caused by N-substitution. Data for the sulfonyl-substituted aziridines is sourced from Palladium-Catalyzed Reactions of 2-Vinylaziridines[2], while the alkyl-substituted data is derived from Synthesis and Applications of Vinylaziridines[3].

    Table 1: 1 H NMR Chemical Shifts of 2-Vinylaziridines (CDCl 3​ , δ ppm)
    CompoundN-Substituent TypeAziridine H2 (CH)Aziridine H3 (CH 2​ , trans)Aziridine H3 (CH 2​ , cis)Vinyl Protons
    1-((4-Fluorophenyl)sulfonyl)-2-vinylaziridine EWG (Sulfonyl)3.28–3.16 (m)2.73 (d, J=7.2 Hz)2.17 (d, J=4.6 Hz)5.51–5.11 (m)
    1-((2-Chlorophenyl)sulfonyl)-2-vinylaziridine EWG (Sulfonyl)3.48–3.33 (m)2.95 (d, J=7.0 Hz)2.30 (d, J=4.6 Hz)5.57–5.17 (m)
    N-(But-3-enyl)-2-vinylaziridine EDG (Alkyl)1.88–1.83 (m)1.76 (d, J=3.3 Hz)1.47 (d, J=6.3 Hz)5.89–4.99 (m)

    Observation: The transition from a strongly electron-withdrawing sulfonyl group to an electron-donating alkyl group results in a massive upfield shift (~1.4 ppm difference) for the aziridine H2 proton, perfectly illustrating the inductive shielding causality described in Section 2.

    Table 2: 13 C NMR Chemical Shifts (CDCl 3​ , δ ppm)
    CompoundN-Substituent TypeAziridine C2 (CH)Aziridine C3 (CH 2​ )Vinyl Carbons
    1-((4-Fluorophenyl)sulfonyl)-2-vinylaziridine EWG (Sulfonyl)41.334.4132.7, 120.6
    1-((2-Chlorophenyl)sulfonyl)-2-vinylaziridine EWG (Sulfonyl)42.235.5133.1, 120.8
    N-(But-3-enyl)-2-vinylaziridine EDG (Alkyl)41.134.3138.4, 116.0

    Observation: Unlike the highly sensitive protons, the 13 C chemical shifts of the aziridine ring carbons (C2 and C3) remain relatively stable across different N-substituents, consistently appearing in the 34–43 ppm range. The primary variance is observed in the vinyl carbons due to extended conjugation and substituent proximity.

    References

    • Title: Palladium-Catalyzed Reaction of 2-Alkynylanilines with 2-Vinylaziridines Access to 3-Allylated Indoles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

    • Title: Metal-Catalyzed (4 + 3) Cyclization of Vinyl Aziridines with para-Quinone Methide Derivatives Source: ACS Catalysis URL: [Link]

    • Title: Synthesis and Applications of Vinylaziridines and Ethynylaziridines (Supporting Information) Source: Wiley-VCH URL: [Link]

    Sources

    Validation

    A Senior Application Scientist's Guide to Kinetic Isotope Effects in the Mechanistic Validation of 2-Vinylaziridine Ring-Opening

    For researchers and professionals in drug development and synthetic chemistry, understanding reaction mechanisms is not merely an academic exercise; it is fundamental to controlling reaction outcomes, optimizing conditio...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers and professionals in drug development and synthetic chemistry, understanding reaction mechanisms is not merely an academic exercise; it is fundamental to controlling reaction outcomes, optimizing conditions, and designing novel molecular architectures. The ring-opening of 2-vinylaziridines is a powerful transformation for synthesizing nitrogen-containing heterocycles, but its mechanistic pathway—whether it proceeds through a concerted pericyclic transition state or a stepwise intermediate—is often debated and substrate-dependent.[1] This guide provides an in-depth comparison of how Kinetic Isotope Effects (KIEs) serve as a powerful, quantitative tool to probe the transition state of this reaction, offering definitive evidence to distinguish between competing mechanistic hypotheses.[2]

    The Mechanistic Dichotomy: Concerted vs. Stepwise Pathways

    The thermal or photochemical ring-opening of a 2-vinylaziridine to a 1,3-azadiene or its subsequent rearrangement products is a reaction of significant synthetic utility.[1][3] The core mechanistic question revolves around the timing of the C-C and C-N bond cleavages in the strained aziridine ring.

    • Concerted[4][4]-Sigmatropic Rearrangement: In this pathway, the C2-C3 and N1-C2 bonds of the aziridine would break in a coordinated fashion, proceeding through a single, cyclic transition state. This is a classic pericyclic reaction, driven by the release of ring strain.[1]

    • Stepwise Mechanism: Alternatively, the reaction could proceed via an intermediate. This typically involves the initial homolytic or heterolytic cleavage of the weakest bond (usually the C-C bond) to form a diradical or zwitterionic intermediate, which then undergoes subsequent ring-opening.

    Distinguishing these pathways is critical. A concerted mechanism implies a high degree of stereochemical control, while a stepwise mechanism could allow for loss of stereoinformation through rotation in the intermediate. The Kinetic Isotope Effect provides a direct window into the bonding changes occurring at the rate-determining step, making it an ideal tool for this challenge.[5][6]

    Part 1: Designing the KIE Experiment for Mechanistic Elucidation

    The foundation of a KIE experiment is the comparison of reaction rates between a normal, "light" isotopologue and an isotopically substituted, "heavy" isotopologue.[7] The magnitude of the KIE (klight/kheavy) reveals the extent to which the substituted atom is involved in bonding changes during the rate-determining transition state.[5][8]

    Causality Behind Isotope Selection and Placement

    The choice of which atom to substitute and where is a strategic decision aimed at probing specific bonds. For the 2-vinylaziridine ring-opening, the key bond cleavages are C2-C3 and N1-C2.

    • ¹³C Labeling at C2 or C3: A primary ¹³C KIE at either of these positions would directly probe the breaking of the aziridine C-C bond. If this bond is significantly weakened or broken in the rate-determining step, a measurable normal KIE (k₁₂/k₁₃ > 1) is expected.[5] Heavy atom KIEs are typically small (1.02-1.10), requiring highly precise measurement.[5]

    • ¹⁵N Labeling at N1: A primary ¹⁵N KIE would similarly investigate the cleavage of the C-N bond. Observing KIEs for both ¹³C and ¹⁵N can help determine the degree of synchronicity in bond breaking.

    • Secondary Deuterium (²H) Labeling: Placing deuterium at C2 or on the vinyl group can provide secondary KIEs. These effects arise from changes in hybridization or hyperconjugation between the ground state and the transition state.[7][8] For example, a change from sp³ hybridization at C2 in the aziridine to sp² in a planar intermediate would result in a normal secondary KIE (kH/kD > 1).[7]

    The following diagram illustrates the potential mechanistic pathways and the strategic placement of isotopic labels to differentiate them.

    G cluster_start Starting Material cluster_stepwise Stepwise Pathway start 2-Vinylaziridine (Isotopically Labeled) ts_concerted Pericyclic Transition State start->ts_concerted k_concerted ts1 TS1 start->ts1 k_stepwise1 (RDS) product_concerted Ring-Opened Product ts_concerted->product_concerted intermediate Diradical or Zwitterionic Intermediate ts2 TS2 intermediate->ts2 k_stepwise2 ts1->intermediate product_stepwise Ring-Opened Product ts2->product_stepwise caption Fig 1. Competing mechanisms for 2-vinylaziridine ring-opening.

    Caption: Competing mechanisms for 2-vinylaziridine ring-opening.

    Part 2: Experimental Protocol and Data Validation

    A self-validating system is crucial for trustworthy results. Competitive KIE experiments, where a mixture of labeled and unlabeled starting materials is subjected to the reaction conditions in the same vessel, are superior to parallel experiments.[7] This method internally controls for any variations in temperature, pressure, or concentration, as both isotopologues experience identical conditions. The KIE is then determined from the isotopic ratio of the products.[7]

    Workflow for a Competitive Heavy-Atom KIE Experiment

    The following workflow provides a robust methodology for measuring a ¹³C or ¹⁵N KIE in a 2-vinylaziridine ring-opening.

    G cluster_synthesis Step 1: Synthesis cluster_prep Step 2: Preparation cluster_reaction Step 3: Reaction cluster_analysis Step 4: Analysis & Calculation synth_unlabeled Synthesize Unlabeled 2-Vinylaziridine mix Create a ~1:1 Mixture of Labeled and Unlabeled Starting Materials synth_unlabeled->mix synth_labeled Synthesize Isotopically Labeled 2-Vinylaziridine (e.g., ¹³C or ¹⁵N) synth_labeled->mix sm_analysis Analyze Starting Material Ratio (R₀) via MS or NMR mix->sm_analysis react Run Ring-Opening Reaction to Partial Conversion (e.g., 10-20%) sm_analysis->react quench Quench Reaction & Isolate Product Mixture react->quench prod_analysis Analyze Product Ratio (Rₚ) via MS or NMR quench->prod_analysis calculate Calculate KIE using KIE = log(1-f) / log(1 - f*Rₚ/R₀) where f = fractional conversion prod_analysis->calculate caption Fig 2. Workflow for a competitive KIE experiment.

    Caption: Workflow for a competitive KIE experiment.

    Detailed Methodologies

    1. Synthesis of Isotopically Labeled 2-Vinylaziridine: The synthesis of 2-vinylaziridines can be accomplished via several routes, with a common method being the ring-closure of amino alcohols derived from vinyl epoxides.[4] To introduce an isotopic label, one would start with a commercially available labeled precursor.

    • Objective: Synthesize N-Tosyl-2-([¹³C]-vinyl)aziridine.

    • Step 1 (Epoxidation): Start with [1-¹³C]-Acrylaldehyde. React with a sulfur ylide (e.g., from trimethylsulfonium iodide and NaH) to form [1-¹³C]-vinyl epoxide.

    • Step 2 (Ring-Opening): Open the epoxide with a nitrogen nucleophile, such as sodium azide, followed by reduction to the amino alcohol.[4] For an N-substituted aziridine, ring-opening can be achieved with an amine like p-toluenesulfonamide.

    • Step 3 (Cyclization): Induce ring-closure of the resulting N-tosyl amino alcohol to the aziridine, for example, under Mitsunobu conditions (DIAD, PPh₃).

    • Validation: Confirm structure and isotopic incorporation via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    2. Kinetic Measurement Protocol (Competitive Experiment):

    • Objective: Determine the ¹³C KIE for the thermal ring-opening.

    • Step 1 (Sample Prep): Prepare a stock solution containing an accurately weighed, ~1:1 molar ratio of unlabeled N-Tosyl-2-vinylaziridine and the synthesized ¹³C-labeled analogue in a suitable solvent (e.g., toluene-d₈).

    • Step 2 (Initial Analysis): Take an aliquot of the stock solution (t=0) and determine the precise initial ratio of isotopologues (R₀) using GC-MS by analyzing the molecular ion peaks.

    • Step 3 (Reaction): Heat the stock solution in a sealed NMR tube in a thermostated oil bath or NMR probe to the desired reaction temperature (e.g., 100 °C).

    • Step 4 (Monitoring): Monitor the reaction progress periodically by ¹H NMR to determine the fractional conversion (f). Aim for low conversion (10-20%) to ensure accuracy.

    • Step 5 (Final Analysis): After reaching the desired conversion, cool the reaction and analyze the isotopic ratio of the unreacted starting material (Rₛ) or the product (Rₚ) by GC-MS.

    • Step 6 (Calculation): Calculate the KIE using the appropriate equations for competitive experiments. For analysis of the product ratio, the equation is KIE = log(1-f) / log(1 - f*[Rₚ/R₀]).[8]

    Part 3: Data Interpretation and Comparative Analysis

    The measured KIE values provide a quantitative basis for distinguishing between the proposed mechanisms. Below is a table summarizing hypothetical, yet mechanistically informative, experimental data compared with theoretical expectations.

    Isotopic Substitution PositionIsotope PairExpected KIE for Concerted PathwayExpected KIE for Stepwise (C-C Cleavage RDS)Hypothetical Experimental KIEMechanistic Interpretation
    Aziridine Carbon (C2)¹²C / ¹³C1.03 - 1.051.03 - 1.051.042 ± 0.005 Consistent with C-C bond breaking in the RDS. Does not distinguish pathways alone.
    Aziridine Nitrogen (N1)¹⁴N / ¹⁵N1.02 - 1.04~1.00 (No change)1.031 ± 0.005 A significant ¹⁵N KIE suggests C-N bond breaking is also part of the RDS, strongly supporting a concerted mechanism.
    Aziridine Hydrogen (C2)¹H / ²H1.05 - 1.15 (α-secondary)1.10 - 1.20 (α-secondary)1.09 ± 0.02 Normal secondary KIE indicates sp³ to sp² rehybridization, expected in both pathways.
    Analysis of Hypothetical Data:

    In this hypothetical case, the observation of a significant primary KIE for both ¹³C at C2 and ¹⁵N at N1 is the critical finding.

    The Role of Computational Chemistry

    While experimental KIEs are powerful, they are often complemented by computational modeling.[9][10] Density Functional Theory (DFT) calculations can be used to:

    • Locate the transition state structures for both the concerted and stepwise pathways.

    • Calculate the vibrational frequencies for each isotopologue in the ground state and at the transition state.

    • Predict the KIEs from first principles using the Bigeleisen-Mayer equation.[11]

    Comparing the experimentally measured KIEs to the computationally predicted values for each mechanistic model provides an exceptionally high level of confidence in the mechanistic assignment.[8]

    Conclusion

    The kinetic isotope effect is an indispensable tool for the rigorous validation of reaction mechanisms. For the synthetically valuable ring-opening of 2-vinylaziridines, KIEs offer a direct and quantitative probe of the transition state structure. By strategically selecting isotopes to probe the key C-C and C-N bonds, and by employing a robust competitive experimental design, researchers can generate definitive data to distinguish between concerted and stepwise pathways. This level of mechanistic insight is paramount for the rational design of new reactions and the strategic synthesis of complex nitrogen-containing molecules in academic and industrial research.

    References

    • Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry.
    • Park, H. et al. (2013). Ring Expansion of Vinylaziridines through the Strain-Release Pericyclic Reaction: Recent Developments and Applications. Molecules, 18(8), 9684-9708. Available at: [Link]

    • Coldham, I. et al. (n.d.). Vinylaziridines from vinyl epoxides.
    • Chemistry LibreTexts. (2022). 7.1: Kinetic Isotope Effects. Available at: [Link]

    • Mahmoud, A. R. (2025). Kinetic Isotope Effects in Organic and Biological Reactions. ResearchGate. Available at: [Link]

    • Wikipedia. (n.d.). Kinetic isotope effect. Available at: [Link]

    • Columbia University. (n.d.). Isotope Effects. Available at: [Link]

    • Gao, J. et al. (2011). Computation of kinetic isotope effects for enzymatic reactions. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1814(8), 1033-1044. Available at: [Link]

    • Sayre, M. (2025). Isotopologues Synthesis for KIE Studies. eScholarship.org. Available at: [Link]

    • Ohno, H. (2014). Synthesis and applications of vinylaziridines and ethynylaziridines. Chemical Reviews, 114(16), 7784-814. Available at: [Link]

    • Zechel, D. L. et al. (2013). Measuring Kinetic Isotope Effects in Enzyme Reactions Using Time-Resolved Electrospray Mass Spectrometry. Analytical Chemistry, 85(6), 3123-3127. Available at: [Link]

    • Williams, I. H. & Wilson, P. B. (2016). Chapter 5: Kinetic Isotope Effects. In Simulating Enzyme Reactivity: Computational Methods in Enzyme Catalysis. Royal Society of Chemistry. Available at: [Link]

    • ResearchGate. (n.d.). Ring opening of N-diphenylphosphinyl vinyl aziridine 100 with.... Available at: [Link]

    • Lior, M. & Schwartz, S. D. (2023). Estimation of frequency factors for the calculation of kinetic isotope effects from classical and path integral free energy simulations. The Journal of Chemical Physics, 158(17). Available at: [Link]

    • Clayden, J. et al. (2013). Preparation and ring-opening reactions of N-diphenylphosphinyl vinyl aziridines. Beilstein Journal of Organic Chemistry, 9, 848-855. Available at: [Link]

    • Derdau, V. & Sib, A. (2024). Method Development and Syntheses Examples of Isotopically Labeled Compounds to Foster Operational Excellence in Pharma Industry. Synlett, 35(19), 2155-2173. Available at: [Link]

    • Singh, V. K. et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11. Available at: [Link]

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    Comparative

    A Comparative Guide to Leaving Group Effects on N-Activated 2-Vinylaziridines

    Introduction: The Versatile Reactivity of N-Activated 2-Vinylaziridines N-activated 2-vinylaziridines are powerful and versatile building blocks in modern organic synthesis.[1][2] These strained, three-membered heterocyc...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Versatile Reactivity of N-Activated 2-Vinylaziridines

    N-activated 2-vinylaziridines are powerful and versatile building blocks in modern organic synthesis.[1][2] These strained, three-membered heterocycles are bifunctional, containing both a reactive aziridine ring and a vinyl group, which opens up a diverse array of potential transformations.[1] The reactivity of these molecules is profoundly influenced by the nature of the substituent on the aziridine nitrogen, commonly referred to as the "N-activating group." This group serves a dual purpose: it activates the aziridine for ring-opening by withdrawing electron density, and it functions as a leaving group in many key transformations.

    The choice of this N-activating group is a critical experimental parameter that dictates the reaction pathway, regioselectivity, and overall efficiency of a synthetic transformation. Researchers in drug development and synthetic chemistry must often choose between various activating groups, such as sulfonyl, acyl, or phosphinyl moieties, each with distinct electronic and steric properties. This guide provides an in-depth comparison of these leaving group effects, supported by experimental data, to inform rational substrate design and reaction optimization.

    The Dual Role of the N-Activating Group: Activation and Nucleofugality

    The fundamental reactivity of these aziridines stems from the relief of ring strain.[2] However, for a reaction to proceed efficiently, the nitrogen atom must be "activated" by an electron-withdrawing group (EWG). This activation enhances the electrophilicity of the adjacent carbon atoms, making them more susceptible to nucleophilic attack.

    The effectiveness of an N-activating group also depends on its ability to function as a leaving group. A good leaving group is a species that is stable on its own after detaching from the substrate.[3][4] In the context of N-activated aziridines, this means the stability of the resulting N-anion (e.g., a sulfonamide or carboxamide anion) is paramount. The better the leaving group, the lower the activation energy for the substitution reaction.[3]

    Common classes of N-activating groups, ordered by their general electron-withdrawing strength and leaving group ability, include:

    • Sulfonyl Groups (e.g., Ts, Ns, Bs): Strongly electron-withdrawing, excellent activators, and good leaving groups due to the high stability of the resulting sulfonamide anion.

    • Diphenylphosphinyl Group (Dpp): A moderately strong activator that offers a practical advantage in its relative ease of cleavage compared to sulfonyl groups.[5]

    • Acyl Groups (e.g., Ac, Bz): Moderately electron-withdrawing, but generally considered poorer leaving groups than sulfonyls in the context of aziridine chemistry. Nucleophilic attack can sometimes occur at the carbonyl carbon (acyl transfer) rather than the aziridine ring.[6][7]

    • Carbamoyl Groups (e.g., Boc, Cbz): Weaker activators, often employed in intramolecular reactions where proximity effects can overcome their lower intrinsic reactivity.[8]

    Comparative Analysis in Key Transformations

    The influence of the N-activating/leaving group is most evident in the regiochemical outcome of nucleophilic ring-opening reactions, which can proceed via two main pathways: a direct Sₙ2 attack at the C2 position or a conjugate Sₙ2' attack at the C4 (vinyl terminus) position.

    SN2_vs_SN2_prime cluster_0 N-Activated 2-Vinylaziridine cluster_1 SN2 Pathway cluster_2 SN2' Pathway Aziridine R-CH=CH-CH(C2)-N(LG)-CH2(C3) SN2_Product R-CH=CH-CH(Nu)-CH2-NH(LG) Aziridine->SN2_Product  Direct Attack at C2 Sₙ2 SN2_prime_Product R-CH(Nu)-CH=CH-CH2-NH(LG) Aziridine->SN2_prime_Product  Conjugate Attack at C4 Sₙ2' Nu Nu⁻ Nu->Aziridine Attack

    Caption: Sₙ2 vs. Sₙ2' pathways for nucleophilic ring-opening.

    N-Sulfonyl vs. N-Diphenylphosphinyl (Dpp) Groups

    The N-sulfonyl group is the most widely used activator. However, the harsh conditions often required to cleave the resulting sulfonamide bond can be a significant drawback.[5] Our group and others have shown that the N-diphenylphosphinyl (Dpp) group is a highly effective alternative, activating the ring for selective transformations while being readily removable under milder conditions.[5]

    Experimental data clearly demonstrates the superior regiocontrol offered by the Dpp group in reactions with organocuprates. While N-sulfonyl aziridines provide good Sₙ2' selectivity, N-Dpp vinylaziridines react with lithio dialkylcuprates with complete regioselectivity, favoring the Sₙ2' pathway to yield exclusively (E)-1,3-disubstituted allylamines.[5] This represents a significant advantage for synthetic chemists targeting specific isomers.

    In contrast, reactions with harder nucleophiles like Grignard reagents show less regiocontrol for both activating groups, yielding mixtures of Sₙ2 and Sₙ2' products, though the Sₙ2' pathway still tends to be favored.[5]

    Data Summary: Regioselectivity of Ring-Opening Reactions
    N-Activating GroupNucleophileSubstrate (R)Ratio (Sₙ2' : Sₙ2)Yield (%)Reference
    Dpp Me₂CuLiPh>98 : <287[5]
    Dpp Bu₂CuLiPh>98 : <281[5]
    Dpp AllylMgClPh>98 : <275[5]
    Dpp MeMgIPh70 : 3055[5]
    Tosyl (Ts) Various CupratesVariousGenerally good Sₙ2'Varies[5]

    This table highlights the exceptional Sₙ2' selectivity achieved with the N-Dpp activating group when using soft organocuprate nucleophiles.

    Cycloaddition and Rearrangement Reactions

    Vinylaziridines can also undergo thermally or photochemically induced rearrangements and cycloadditions.[1][9] In these reactions, the N-activating group influences the stability of key intermediates. For instance, in palladium-catalyzed reactions that form a π-allyl-Pd(II)-N⁻ zwitterionic intermediate, the electron-withdrawing nature of the N-substituent is crucial for facilitating the initial oxidative addition and stabilizing the resulting anion.[1]

    Similarly, in [3+2] annulations where the vinylaziridine acts as a 1,3-dipole equivalent, a strongly activating group promotes the initial ring-opening required to form the reactive ylide intermediate.[1] Studies on cycloadditions with unsaturated substrates like esters, sulfones, and nitriles show that these reactions proceed to form seven-membered tetrahydroazepines.[9] The efficiency of these transformations is directly linked to the ability of the N-substituent to stabilize the transient charges developed during the reaction cascade.

    Experimental Protocols

    To provide a practical context for this comparison, we outline protocols for the synthesis of a common N-activated vinylaziridine and a representative ring-opening reaction.

    Protocol 1: Synthesis of N-Tosyl-2-vinylaziridines

    This procedure is adapted from established methods for aziridination of N-sulfonylimines with allylic ylides.[10][11]

    Caption: Workflow for N-Tosyl-2-vinylaziridine synthesis.

    Methodology:

    • Ylide Generation: To a stirred suspension of an allylic sulfonium salt (1.2 equiv.) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 equiv., 1.6 M in hexanes) dropwise. Stir the resulting mixture for 30 minutes.

    • Aziridination: Add a solution of the N-sulfonylimine (1.0 equiv.) in anhydrous THF dropwise to the pre-formed ylide solution at -78 °C.

    • Reaction Monitoring: Allow the reaction to stir at -78 °C for 2-4 hours. Monitor the reaction progress by TLC analysis.

    • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

    • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-tosyl-2-vinylaziridine.

    Self-Validation: The product structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and HRMS. The characteristic aziridine proton signals and vinyl proton signals should be present and consistent with the expected structure.

    Protocol 2: Comparative Sₙ2' Ring-Opening of N-Dpp vs. N-Tosyl Vinylaziridines

    This protocol is designed to directly compare the regioselectivity of ring-opening for two different activating groups under identical conditions, based on the findings of I. R. H. Lloyd and colleagues.[5]

    Methodology:

    • Cuprate Formation: In two separate, oven-dried Schlenk flasks under argon, prepare a solution of lithium dimethylcuprate (Me₂CuLi). To a suspension of CuI (1.5 equiv.) in anhydrous diethyl ether (0.1 M) at 0 °C, add methyllithium (3.0 equiv., 1.6 M in diethyl ether) dropwise. Stir the resulting pale yellow solution for 30 minutes at 0 °C.

    • Substrate Addition: To each flask, add a solution of the respective vinylaziridine (N-Dpp or N-Tosyl, 1.0 equiv.) in anhydrous diethyl ether dropwise at 0 °C.

    • Reaction: Allow the reactions to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 1 hour.

    • Workup: Quench both reactions by pouring them into a vigorously stirred mixture of saturated aqueous ammonium chloride and aqueous ammonia (9:1 v/v).

    • Extraction & Purification: Extract the mixtures with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, concentrate, and purify by flash column chromatography.

    • Analysis: Analyze the purified products by ¹H NMR. The key is to determine the ratio of Sₙ2' to Sₙ2 products by integrating the characteristic signals for each regioisomer.

    Self-Validation: For the N-Dpp substrate, the expectation is a near-exclusive formation of the Sₙ2' product, characterized by the appearance of a new signal for the methyl group attached to the vinylic carbon and the disappearance of the terminal vinyl protons.[5] The N-Tosyl substrate is expected to yield predominantly the Sₙ2' product but may show minor amounts of the Sₙ2 isomer.

    Conclusion and Outlook

    The choice of the N-activating group is a decisive factor in controlling the reactivity and selectivity of 2-vinylaziridines.

    • N-Sulfonyl groups are potent activators that reliably promote ring-opening and cycloaddition reactions, typically favoring Sₙ2' pathways with soft nucleophiles.

    • The N-Diphenylphosphinyl (Dpp) group emerges as a superior alternative when exceptional Sₙ2' regioselectivity is required and when milder deprotection conditions are paramount for complex molecule synthesis.[5]

    • N-Acyl and N-carbamoyl groups are less activating and are often reserved for specific applications, such as intramolecular cyclizations, where their attenuated reactivity can be an advantage.

    By understanding the distinct electronic properties and leaving group abilities of these N-substituents, researchers can harness the full synthetic potential of 2-vinylaziridines. The experimental data strongly suggests that for highly regioselective carbon-carbon bond formations via conjugate addition, the N-Dpp group should be the activator of choice. Future research will likely focus on developing new, even more versatile activating groups that offer a tunable range of reactivity and can be removed under orthogonal conditions.

    References

    • Synthesis and Applications of Vinylaziridines and Ethynylaziridines. Request PDF on ResearchGate. [Link]

    • Nucleophilic ring opening of vinyl aziridine 353 via... ResearchGate. [Link]

    • Preparation and ring-opening reactions of N-diphenylphosphinyl vinyl aziridines. Beilstein Journal of Organic Chemistry. [Link]

    • Co(III)-catalyzed allylation reaction of 2-alkenylpyridines with 2-vinylaziridines: access to 1,4-dienes. ResearchGate. [Link]

    • Palladium-Catalyzed Reaction of 2-Alkynylanilines with 2-Vinylaziridines─Access to 3-Allylated Indoles. ResearchGate. [Link]

    • Diastereo- and Enantioselective Iridium Catalyzed Coupling of Vinyl Aziridines with Alcohols: Site-Selective Modification of Unprotected Diols and Synthesis of Substituted Piperidines. PubMed. [Link]

    • Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Arkivoc. [Link]

    • A Direct Route to C-Vinylaziridines: Reaction of N-Sufonylimines with Allylic Ylides under Phase-Transfer Conditions or with Preformed Ylides at Low Temperature. PubMed. [Link]

    • Nucleophilic ring opening reactions of aziridines. Semantic Scholar. [Link]

    • A 2,3-cis-selective synthesis of aziridines bearing a vinyl group from allyl methyl carbonates and allyl mesylates. Journal of the Chemical Society, Perkin Transactions 1. [Link]

    • Nucleophilic ring opening reactions of aziridines. PubMed. [Link]

    • Regiodivergent Ring-Opening Cross-Coupling of Vinyl Aziridines with Phosphorus Nucleophiles: Access to Phosphorus-Containing Amino Acid Derivatives. ACS Publications. [Link]

    • A Direct Route to C-Vinylaziridines: Reaction of N-Sufonylimines with Allylic Ylides under Phase-Transfer Conditions or with Preformed Ylides at Low Temperature. ACS Publications. [Link]

    • Palladium-Catalyzed Cyclization Reactions of 2-Vinylthiiranes with Heterocumulenes. Regioselective and Enantioselective Formation of Thiazolidine, Oxathiolane, and Dithiolane Derivatives. ACS Publications. [Link]

    • Cycloaddition of vinylaziridines with unsaturated substrates. OSTI.GOV. [Link]

    • Aziridine synthesis by ring closure reaction. Organic Chemistry Portal. [Link]

    • Copper-Catalyzed Synthesis of N-Aryl and N-Sulfonyl Indoles from 2-Vinylanilines with O2 as Terminal Oxidant and TEMPO as Co-Catalyst. PMC. [Link]

    • A. General protocols for vinylaziridine preparation. B. Metal‐free... ResearchGate. [Link]

    • Cycloaddition Reaction of 2-Vinylazetidines with Benzyne: A Facile Access to 1-Benzazocine Derivatives. ACS Publications. [Link]

    • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC. [Link]

    • ORGANIC CHEMISTRY-‐II MODULE 18: Reactivity Effects of Attack. e-PG Pathshala. [Link]

    • Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. MDPI. [Link]

    • What is the significance of the "leaving group" in an SN2 reaction?. Reddit. [Link]

    • Reactivity of Alkyl Halides in SN2 Reactions. Chemistry Steps. [Link]

    • Influence of the leaving group on the dynamics of a gas-phase SN2 reaction. Nature Communications. [Link]

    • Photoinduced [4 + 2]-cycloaddition reactions of vinyldiazo compounds for the construction of heterocyclic and bicyclic rings. PMC. [Link]

    • Acyl vs sulfonyl transfer in N-acyl beta-sultams and 3-oxo-beta-sultams. PubMed. [Link]

    • Axial Leaving Group Reactivity. Organic Chemistry Tutor. [Link]

    • Vinylcyclopropane Derivatives in Transition-Metal-Catalyzed Cycloadditions for the Synthesis of Carbocyclic Compounds. ACS Publications. [Link]

    • Atropisomeric Properties of N-Acyl/N-Sulfonyl 5H-Dibenzo[b,d]azepin-7(6H)-ones. PMC. [Link]

    • 1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]

    • Acyl vs Sulfonyl Transfer in N -Acyl β-Sultams and 3-Oxo-β-sultams. ResearchGate. [Link]

    • Recent advances in the synthesis of N-acyl sulfonamides. PMC. [Link]

    • Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. PMC. [Link]

    • Catalytic Activation of the Leaving Group in the SN2 Reaction. Request PDF on ResearchGate. [Link]

    • Synthesis of N-Acyl-N′-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activated Amides. Organic Chemistry Portal. [Link]

    • Leaving Group Stability - SN1 and SN2 Reactions. YouTube. [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    2-Vinylaziridine proper disposal procedures

    Comprehensive Safety and Disposal Guide for 2-Vinylaziridine Introduction As a Senior Application Scientist, I frequently consult with drug development professionals on the logistical and safety challenges of handling hi...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Comprehensive Safety and Disposal Guide for 2-Vinylaziridine

    Introduction As a Senior Application Scientist, I frequently consult with drug development professionals on the logistical and safety challenges of handling highly reactive chemical intermediates. 2-Vinylaziridine represents a unique operational hurdle. The Pitzer strain inherent to its three-atom nitrogenous ring structure, combined with the electronic activation from the adjacent vinyl group, renders it exceptionally reactive1[1]. Improper handling or disposal can lead to uncontrolled, exothermic polymerization or acute toxic exposure.

    This guide provides a self-validating, step-by-step protocol for the safe operational handling and chemical neutralization of 2-vinylaziridine. By understanding the mechanistic causality behind each safety measure, laboratories can build robust workflows that ensure both personnel safety and environmental compliance.

    Chemical Profiling & Quantitative Data

    Understanding the physicochemical properties of 2-vinylaziridine is the first step in risk mitigation. The data below dictates our choice of Personal Protective Equipment (PPE) and neutralization strategy.

    PropertyValue / Description
    Chemical Name 2-Vinylaziridine
    Molecular Formula C₄H₇N
    Molecular Weight 69.11 g/mol
    Reactivity Profile Highly strained heterocycle; susceptible to rapid nucleophilic ring-opening and thermal rearrangement 1[1].
    EPA RCRA Status Acutely Hazardous Waste (Analogous to the parent Aziridine, EPA Waste Code P054) 2[2].
    Primary Hazards Flammable, acutely toxic via inhalation and skin contact, mutagenic, severe polymerization hazard.

    Immediate Safety Precautions & PPE

    Before initiating any workflow involving 2-vinylaziridine, strict adherence to specialized PPE is mandatory. The high vapor pressure and skin-penetrating ability of aziridines require robust barrier methods.

    • Respiratory Protection : All manipulations, including waste collection, must occur within a certified, continuously monitored chemical fume hood 3[3].

    • Hand Protection : Wear heavy-duty Polyvinyl Alcohol (PVA) or Butyl rubber gloves. Standard nitrile or neoprene gloves are strictly prohibited for concentrated aziridines, as the chemical can rapidly permeate these materials 3[3].

    • Body & Eye Protection : A flame-resistant lab coat, chemical safety goggles, and a full face shield are essential to protect against reactive splashes.

    Operational Causality: The Science of Neutralization

    Direct disposal of unquenched 2-vinylaziridine into standard laboratory waste streams is strictly prohibited. The compound acts as a weak base and a potent electrophile. To render it safe for final disposal, we exploit its inherent instability.

    By subjecting the waste to an acid-catalyzed ring-opening reaction (hydrolysis), we relieve the Pitzer strain, converting the acutely toxic aziridine into a significantly less hazardous amino alcohol derivative4[4]. Because nucleophilic ring-opening is highly exothermic, strict temperature control is the most critical variable in this protocol. Without it, the heat generated can trigger a runaway polymerization of the vinyl group.

    Step-by-Step Neutralization and Disposal Protocol

    Note: This protocol is designed for laboratory-scale waste (e.g., < 100 mL).

    Step 1: Thermal Stabilization (Dilution) Place a large borosilicate beaker in an ice-water bath inside the fume hood. Add cold water to the beaker. The volume of water must be at least 10 times the volume of the 2-vinylaziridine waste 3[3].

    • Causality: The 10:1 aqueous dilution acts as a massive thermal sink. Dissipating the heat of mixing prevents thermally induced, explosive polymerization.

    Step 2: Acidic Ring-Opening (Quenching) While maintaining vigorous magnetic stirring, slowly add the 2-vinylaziridine waste dropwise to the cold water. Once fully diluted, slowly add a dilute acid (e.g., 1 M Hydrochloric Acid) dropwise to the solution.

    • Causality: The acid protonates the aziridine nitrogen. This transforms the nitrogen into a superior leaving group, drastically accelerating the nucleophilic attack by water (an Sₙ2-like mechanism) and irreversibly opening the three-membered ring 4[4].

    Step 3: Incubation and pH Monitoring Allow the mixture to stir in the cooling bath for at least 2 to 4 hours to ensure complete hydrolysis. After the incubation period, test the pH of the solution. Carefully neutralize any excess acid using a mild base (e.g., 1 M sodium hydroxide or sodium bicarbonate) until the solution reaches a stable pH between 6.0 and 8.0 3[3].

    • Causality: Reaching a stable, neutral pH is a self-validating indicator that the basic aziridine has been fully consumed and the excess quenching acid has been neutralized.

    Step 4: Final RCRA-Compliant Disposal Transfer the neutralized, ring-opened aqueous solution into a chemically compatible, properly labeled hazardous waste container (e.g., "Aqueous Waste: Neutralized Amino Alcohols"). Store in a designated secondary containment area for collection and ultimate incineration by a licensed RCRA hazardous waste disposal facility 3[3].

    Emergency Spill Logistics

    In the event of a 2-vinylaziridine spill outside of a controlled vessel:

    • Evacuate & Isolate : Immediately evacuate personnel from the immediate area and ensure maximum room exhaust ventilation3[3].

    • Containment : Don appropriate PPE. Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite).

    • In-Situ Quenching : Carefully mist the absorbed spill with a dilute acid to initiate ring-opening directly on the absorbent material.

    • Collection : Sweep the neutralized absorbent into a solid hazardous waste container using non-sparking tools, seal tightly, and label for hazardous incineration.

    Workflow Visualization

    The following diagram illustrates the self-validating logic and operational flow of the neutralization process.

    G Start 2-Vinylaziridine Waste (Highly Reactive) Cooling Ice Bath Dilution (10:1 Cold Water) Start->Cooling Prevent thermal polymerization Quench Acidic Ring-Opening (Dropwise 1M HCl) Cooling->Quench Protonate nitrogen, relieve strain Monitor pH Monitoring & Adjustment (Target pH 6.0 - 8.0) Quench->Monitor Validate complete hydrolysis Waste RCRA Hazardous Waste (Licensed Incineration) Monitor->Waste Safe logistical transfer

    Figure 1: Logical workflow for the chemical neutralization and disposal of 2-vinylaziridine.

    References

    • Hazardous Waste Codes | RCRA D, F, K, P & U Complete List . RCRAReady. Available at:[Link]

    • Aziridines . Thieme Connect (J. B. Sweeney). Available at:[Link]

    Sources

    Retrosynthesis Analysis

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    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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